molecular formula C9H16O4 B15546856 Aspinonene

Aspinonene

Katalognummer: B15546856
Molekulargewicht: 188.22 g/mol
InChI-Schlüssel: ZXCYAEKEHIEQHD-RLKGBJSKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Aspinonene is a useful research compound. Its molecular formula is C9H16O4 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C9H16O4

Molekulargewicht

188.22 g/mol

IUPAC-Name

(2R)-2-(3-methyloxiran-2-yl)hex-3-ene-1,2,5-triol

InChI

InChI=1S/C9H16O4/c1-6(11)3-4-9(12,5-10)8-7(2)13-8/h3-4,6-8,10-12H,5H2,1-2H3/t6?,7?,8?,9-/m1/s1

InChI-Schlüssel

ZXCYAEKEHIEQHD-RLKGBJSKSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Aspinonene: A Technical Guide to its Structure, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinonene (B1181478) is a fungal secondary metabolite produced by species of the genus Aspergillus.[1][2] As a branched pentaketide (B10854585) natural product, it possesses a unique and complex chemical architecture that distinguishes it from other polyketides.[1][3] Its biosynthesis is closely linked to that of its co-metabolite, aspyrone (B94758), originating from a shared pathway that diverges at a key intermediate.[3] Despite its well-characterized structure and biosynthetic origins, the biological activity of this compound remains largely unexplored, presenting a significant opportunity for research in natural product chemistry and drug discovery.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, proposed biosynthetic pathway, and detailed experimental protocols for the isolation and characterization of this compound.

Chemical Structure and Physicochemical Properties

This compound is a polyketide with a nine-carbon backbone characterized by an epoxide ring, multiple hydroxyl groups, and complex stereochemistry.[5][6] Its structure has been elucidated through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]

The systematic IUPAC name for this compound is (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol .[2][5][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₆O₄[1][7]
Molecular Weight 188.22 g/mol [1][7]
CAS Number 157676-96-5[1][7][8]
Appearance Oil[8]
Solubility Soluble in DMSO or methanol[8]
InChIKey ZXCYAEKEHIEQHD-SVQZIREZSA-N[7][8]
SMILES C[C@H]1--INVALID-LINK----INVALID-LINK--(/C=C/--INVALID-LINK--O)O[7]

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus ochraceus has been investigated through isotopic labeling studies, which confirmed its origin as a pentaketide.[2][3][9] The pathway begins with one acetyl-CoA starter unit and four malonyl-CoA extender units, which are assembled by a Polyketide Synthase (PKS).[3][9]

The proposed biosynthetic pathway involves several key steps:

  • Polyketide Chain Assembly: A Type I PKS iteratively condenses the acetyl-CoA and malonyl-CoA units to form a linear pentaketide intermediate.[3]

  • Rearrangement: The pentaketide chain undergoes a significant rearrangement to form a branched-chain aldehyde.[3]

  • Epoxidation: The rearranged intermediate is subjected to epoxidation reactions.[3]

  • Bifurcation Point: A hypothetical bisepoxide intermediate is formed, which serves as a crucial branch point in the pathway.[1][2][3]

  • Divergent Synthesis: From this bisepoxide intermediate, the pathway diverges:

    • Reduction: The intermediate is reduced to yield this compound.[1][3]

    • Oxidation: Alternatively, the intermediate can be oxidized to form aspyrone.[1][3]

The metabolic flux towards either this compound or aspyrone is influenced by the concentration of dissolved oxygen during fermentation, with higher oxygen levels favoring the production of aspyrone.[1][2]

Aspinonene_Biosynthesis Acetyl_CoA Acetyl-CoA + 4x Malonyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Pentaketide Linear Pentaketide Intermediate PKS->Pentaketide Rearrangement Rearrangement Pentaketide->Rearrangement Epoxidation Epoxidation Rearrangement->Epoxidation Bisepoxide Hypothetical Bisepoxide Intermediate Epoxidation->Bisepoxide Reduction Reduction (Low O2) Bisepoxide->Reduction Oxidation Oxidation (High O2) Bisepoxide->Oxidation This compound This compound Reduction->this compound Aspyrone Aspyrone Oxidation->Aspyrone Experimental_Workflow cluster_Production Production cluster_Purification Extraction & Purification cluster_Analysis Analysis & Screening A_ochraceus Aspergillus ochraceus (DSM-7428) Fermentation Fermentation (pH 3.5-4.5, controlled O2) A_ochraceus->Fermentation Filtration Filtration Fermentation->Filtration Solvent_Extraction Solvent Extraction (Ethyl Acetate) Filtration->Solvent_Extraction Chromatography Chromatography (Silica, Sephadex, Prep-HPLC) Solvent_Extraction->Chromatography Structural_Elucidation NMR & Mass Spectrometry (Structure Elucidation) Chromatography->Structural_Elucidation Bioactivity_Screening Bioactivity Screening (e.g., MTT, Griess Assay) Structural_Elucidation->Bioactivity_Screening

References

Aspinonene from Aspergillus ochraceus: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the biosynthesis, chemical properties, and experimental protocols for the fungal polyketide, aspinonene (B1181478).

This compound, a unique branched pentaketide (B10854585) metabolite, is a natural product of the filamentous fungus Aspergillus ochraceus.[1] Its intriguing chemical architecture and biosynthetic relationship with the co-metabolite aspyrone (B94758) have positioned it as a molecule of interest for potential biological activities.[2] This technical guide provides a comprehensive overview of this compound, from its biosynthetic origins to detailed experimental protocols for its production and analysis, aimed at researchers, scientists, and professionals in the field of drug development.

Core Data and Properties

This compound is a polyketide, a class of secondary metabolites synthesized through the condensation of acetyl-CoA and malonyl-CoA units.[1] Its structure has been elucidated through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below, providing a foundational dataset for its identification and handling.

PropertyValueSource
Molecular Formula C₉H₁₆O₄[3][4]
Molecular Weight 188.22 g/mol [3][4]
IUPAC Name (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol[3][5]
CAS Number 157676-96-5[3][4]
Appearance Colorless oil[3]
Solubility Soluble in methanol (B129727) and chloroform[3]
Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound. The following table outlines the key expected signals in ¹H and ¹³C NMR spectroscopy.

Spectroscopic MethodExpected Signals
¹H-NMR Signals corresponding to olefinic protons, protons adjacent to hydroxyl groups, and methyl protons.[2]
¹³C-NMR Resonances for olefinic carbons, carbons bearing hydroxyl groups, and methyl carbons.[2]
Mass Spectrometry A molecular ion peak consistent with the molecular formula C₉H₁₆O₄.[2]

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus ochraceus is a fascinating example of fungal secondary metabolism.[1] It originates from the polyketide pathway and is intricately linked to the production of aspyrone.[2] Feeding experiments utilizing ¹³C-labeled acetates have been instrumental in confirming its pentaketide origin, derived from one acetyl-CoA starter unit and four malonyl-CoA extender units.[3]

The proposed biosynthetic pathway involves several key steps:

  • Polyketide Chain Assembly : A Polyketide Synthase (PKS) enzyme catalyzes the formation of a linear pentaketide intermediate.

  • Rearrangement : This linear intermediate undergoes a significant rearrangement to form a branched-chain aldehyde.

  • Epoxidation : The rearranged molecule is then believed to undergo epoxidation reactions.

  • Bifurcation Point : A hypothetical bisepoxide intermediate serves as a critical branch point in the pathway.[2]

  • Reduction to this compound : This bisepoxide intermediate can be reduced to yield this compound.

  • Oxidation to Aspyrone : Alternatively, the same intermediate can be oxidized to form aspyrone.

The metabolic flux towards either this compound or aspyrone is significantly influenced by environmental factors, particularly the concentration of dissolved oxygen during fermentation.[2][3] Higher oxygen levels favor the oxidative pathway, leading to increased production of aspyrone.[2]

This compound Biosynthesis Pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa 4x Malonyl-CoA malonyl_coa->pks pentaketide Linear Pentaketide Intermediate pks->pentaketide rearrangement Rearrangement pentaketide->rearrangement branched_aldehyde Branched-Chain Aldehyde rearrangement->branched_aldehyde epoxidation Epoxidation branched_aldehyde->epoxidation bisepoxide Hypothetical Bisepoxide Intermediate epoxidation->bisepoxide reduction Reduction bisepoxide->reduction oxidation Oxidation (High O2) bisepoxide->oxidation This compound This compound reduction->this compound aspyrone Aspyrone oxidation->aspyrone

Proposed biosynthetic pathway of this compound.

Regulation of Secondary Metabolism in Aspergillus

The production of secondary metabolites like this compound in Aspergillus species is tightly regulated by a complex network of signaling pathways. These pathways respond to environmental cues such as light and nutrient availability. Key global regulators include the velvet complex proteins (VeA, VelB) and LaeA.[6][7] The VeA-VelB-LaeA heterotrimeric complex, which is localized to the nucleus in the dark, plays a crucial role in activating the expression of secondary metabolite biosynthetic gene clusters.[6] Understanding these pathways is essential for optimizing the production of desired metabolites.

Fungal Secondary Metabolism Regulation environmental_cues Environmental Cues (e.g., Light, Nutrients) gpcrs G-Protein Coupled Receptors (GPCRs) environmental_cues->gpcrs g_protein_signaling G-Protein Signaling gpcrs->g_protein_signaling downstream_kinases Downstream Kinases (PKA, MAPK, PKC) g_protein_signaling->downstream_kinases velvet_complex Velvet Complex (VeA, VelB) downstream_kinases->velvet_complex regulates laeA LaeA downstream_kinases->laeA regulates vea_velb_laeA_complex VeA-VelB-LaeA Heterotrimeric Complex (Nuclear) velvet_complex->vea_velb_laeA_complex laeA->vea_velb_laeA_complex sm_gene_clusters Secondary Metabolite Biosynthetic Gene Clusters vea_velb_laeA_complex->sm_gene_clusters activates aspinonene_production This compound Production sm_gene_clusters->aspinonene_production Experimental Workflow for this compound Study start Start cultivation Cultivation of Aspergillus ochraceus start->cultivation extraction Solvent Extraction (e.g., Ethyl Acetate) cultivation->extraction purification Chromatographic Purification (e.g., Column Chromatography, HPLC) extraction->purification structure_elucidation Structure Elucidation (NMR, Mass Spectrometry) purification->structure_elucidation bioactivity_screening Biological Activity Screening purification->bioactivity_screening end End structure_elucidation->end bioactivity_screening->end

References

Aspinonene: A Technical Guide to its Discovery, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinonene (B1181478) is a fungal secondary metabolite, a branched pentaketide (B10854585), first isolated from the fungus Aspergillus ochraceus.[1][2] Its unique chemical structure, characterized by a branched carbon skeleton and an unusual oxygenation pattern, has prompted investigations into its biosynthetic origins.[2] This technical guide provides a comprehensive overview of the discovery, history, and the proposed biosynthetic pathway of this compound. Detailed experimental protocols for its isolation and characterization are presented, drawing from methodologies described in the primary literature. While extensive biological activity data for this compound is not yet available in the public domain, this document summarizes the existing knowledge and highlights the unexplored potential of this fungal metabolite.[2]

Discovery and Producing Organism

This compound was discovered during a chemical screening program of fungal metabolites from the culture broth of Aspergillus ochraceus (strain DSM-7428).[2][3] This filamentous fungus is known for its ability to produce a variety of other secondary metabolites, including the mycotoxin ochratoxin A.[1] Another species, Aspergillus ostianus, has also been reported to produce this compound.[3][4] The metabolic versatility of Aspergillus species underscores their importance as a source for the discovery of new bioactive compounds.[1] The genome of Aspergillus ochraceus has been sequenced, revealing numerous putative secondary metabolite biosynthetic gene clusters (BGCs), one of which is responsible for this compound biosynthesis.[1]

Physicochemical Properties

This compound is a polyketide with a complex stereochemistry.[5] Its key chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₆O₄[2][6]
IUPAC Name (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol[2][5]
Molecular Weight 188.22 g/mol [2][6]
CAS Number 157676-96-5[2]
Synonyms (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol, CHEMBL249460[6]

Biosynthesis of this compound

The biosynthesis of this compound proceeds through a polyketide pathway, a common route for the synthesis of a wide array of fungal natural products.[1] Isotopic labeling studies using ¹³C-labeled acetates have confirmed the polyketide origin of this compound.[1][7] The pathway begins with one molecule of acetyl-CoA as a starter unit and four molecules of malonyl-CoA as extender units, which are assembled by a polyketide synthase (PKS) into a pentaketide intermediate.[1][5]

A key feature of this compound's biosynthesis is a proposed rearrangement of this pentaketide intermediate.[5][7] The pathway is closely related to the biosynthesis of another metabolite produced by A. ochraceus, aspyrone.[2][5] A hypothetical bisepoxide is formed as a crucial intermediate, which can then be either reduced to yield this compound or oxidized to form aspyrone.[2][7] The concentration of dissolved oxygen during fermentation can influence the ratio of this compound to aspyrone, with lower dissolved oxygen levels favoring the production of this compound.[2][8]

This compound Biosynthesis Pathway Proposed Biosynthetic Pathway of this compound cluster_precursors Precursors acetyl_coa Acetyl-CoA (x1) pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA (x4) malonyl_coa->pks pentaketide Linear Pentaketide Intermediate pks->pentaketide rearrangement Rearrangement pentaketide->rearrangement rearranged_intermediate Branched-Chain Intermediate rearrangement->rearranged_intermediate epoxidation Epoxidation rearranged_intermediate->epoxidation bisepoxide Hypothetical Bisepoxide Intermediate epoxidation->bisepoxide reduction Reduction (Low O2) bisepoxide->reduction oxidation Oxidation (High O2) bisepoxide->oxidation This compound This compound reduction->this compound aspyrone Aspyrone oxidation->aspyrone

Proposed biosynthetic pathway of this compound.

Experimental Protocols

Fermentation for this compound Production

The production of this compound is achieved through the fermentation of Aspergillus ochraceus.[1] The following is a general methodology for the cultivation of Aspergillus species for secondary metabolite production.

  • Organism : Aspergillus ochraceus (strain DSM-7428).[3]

  • Culture Medium : A nutrient-rich liquid medium such as Potato Dextrose Broth (PDB) is suitable for fungal growth and secondary metabolite production.[3][9] An acidic culture medium has been noted as crucial for this compound production.[2]

  • Fermentation Conditions :

    • The fungus is cultivated in stirred vessels (e.g., 1.5 dm³ or 10 dm³ fermentors).[2]

    • The pH of the fermentation is maintained between 3.5 and 4.5.[2]

    • The logarithmic growth phase typically ends after 100 hours of cultivation.[2]

    • Control of dissolved oxygen is critical, with lower levels favoring this compound production.[8]

Extraction and Isolation of this compound

The following protocol is based on the methodology described in the initial discovery of this compound.[2]

  • Filtration : Separate the fungal mycelium from the culture broth by filtration.[2]

  • Solvent Extraction :

  • Washing : Wash the combined organic layers with a saturated aqueous solution of sodium carbonate (Na₂CO₃).[2]

  • Concentration : The organic extract is collected and the solvent is evaporated under reduced pressure to yield a crude extract.[3]

  • Chromatographic Purification :

    • The crude extract is subjected to column chromatography using silica (B1680970) gel.[3]

    • A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to elute different compounds.[3]

    • Fractions containing this compound are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and are collected.[3]

    • Further purification can be achieved using preparative HPLC.[3]

This compound Isolation Workflow General Experimental Workflow for this compound Isolation fermentation Aspergillus ochraceus Fermentation (Low O2) filtration Filtration fermentation->filtration extraction Solvent Extraction (Ethyl Acetate) filtration->extraction concentration Concentration (Rotary Evaporation) extraction->concentration silica_gel Silica Gel Column Chromatography concentration->silica_gel hplc Preparative HPLC silica_gel->hplc analysis Structural Elucidation (NMR, Mass Spectrometry) hplc->analysis

General experimental workflow for this compound.
Structural Characterization

The structure of this compound has been elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

Spectroscopic MethodObserved Features
¹H-NMR Signals corresponding to olefinic protons, protons adjacent to hydroxyl groups, and methyl protons.[3]
¹³C-NMR Analysis of the ¹³C NMR spectrum of isotopically labeled this compound has been used to determine the incorporation pattern of acetate units, confirming its polyketide origin.[1]
Mass Spectrometry Molecular ion peak consistent with the molecular formula C₉H₁₆O₄.[3]

Biological Activity

To date, extensive biological activity screening data for this compound, including quantitative metrics such as IC₅₀ values for cytotoxicity, anti-inflammatory, or antimicrobial effects, are not available in the public domain.[2] The unique chemical structure of this compound, a product of a divergent biosynthetic pathway, makes it an interesting candidate for future biological screening.[2] While direct data is lacking, studies on structurally similar meroterpenoids from Aspergillus species have shown cytotoxic activity, suggesting a potential avenue for future investigation of this compound's anticancer properties.[10]

Conclusion and Future Perspectives

This compound is a fungal metabolite with a well-characterized discovery and biosynthetic pathway.[2] However, its biological activity remains largely unexplored.[2] There is a significant opportunity for further research to unlock the potential therapeutic applications of this unique natural product.[3] Future studies should focus on a broad-based screening of this compound's bioactivity.[2] The development of a total synthesis for this compound would also be valuable for producing sufficient quantities for comprehensive biological evaluation and for the generation of structural analogs with potentially enhanced activities.[2] The identification and characterization of the this compound biosynthetic gene cluster is a key next step to enable heterologous expression and metabolic engineering for the production of novel analogues.[1]

References

The Biological Genesis of Aspinonene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinonene (B1181478), a branched pentaketide (B10854585) natural product, originates from the filamentous fungus Aspergillus ochraceus.[1][2][3][4] Its biosynthesis is intrinsically linked to the production of its co-metabolite, aspyrone (B94758), and proceeds through a complex polyketide pathway.[1][2][5] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While the dedicated biosynthetic gene cluster for this compound remains to be elucidated, feeding studies with isotopically labeled precursors have illuminated its polyketide origin and key rearrangement steps.[2] This document summarizes the available data, outlines key experimental protocols, and presents diagrams of the putative biosynthetic pathway and experimental workflows to guide future research and potential applications in drug development.

Producing Organism

This compound is a secondary metabolite primarily produced by the filamentous fungus Aspergillus ochraceus, with specific mention of strain DSM-7428 in the literature.[3][5] Another species, Aspergillus ostianus, has also been reported as a producer of this compound.[5][6] Aspergillus ochraceus is known for its metabolic versatility, producing a variety of other secondary metabolites.[1]

Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated by a Polyketide Synthase (PKS).[2][5] Although the specific PKS has not yet been identified, feeding experiments with ¹³C-labeled acetates have confirmed that the backbone is assembled from one acetyl-CoA starter unit and four malonyl-CoA extender units.[2][7]

The proposed pathway involves the following key steps:

  • Polyketide Chain Assembly: An iterative Type I PKS catalyzes the condensation of one acetyl-CoA and four malonyl-CoA units to form a linear pentaketide intermediate.[2]

  • Rearrangement: This linear intermediate undergoes a characteristic rearrangement.[2][3][5][7]

  • Epoxidation: The rearranged intermediate is believed to undergo epoxidation reactions, leading to the formation of a hypothetical bisepoxide intermediate.[2][3][5][7]

  • Bifurcation Point: This bisepoxide serves as a crucial branch point in the pathway.[2][5]

  • Reduction to this compound: The bisepoxide intermediate is reduced to yield this compound.[2][3][5][7]

  • Oxidation to Aspyrone: Alternatively, the same intermediate can be oxidized to form the related compound, aspyrone.[2][3][5][7]

The metabolic flux towards either this compound or aspyrone is significantly influenced by the concentration of dissolved oxygen during fermentation.[4][5] Lower dissolved oxygen levels favor the production of this compound.[4]

G cluster_0 Primary Metabolism cluster_1 Polyketide Synthesis cluster_2 Tailoring Reactions Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS 1x Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS 4x Linear Pentaketide Linear Pentaketide PKS->Linear Pentaketide Rearrangement Rearrangement Linear Pentaketide->Rearrangement Epoxidation Epoxidation Rearrangement->Epoxidation Hypothetical Bisepoxide Hypothetical Bisepoxide Epoxidation->Hypothetical Bisepoxide Reduction Reduction Hypothetical Bisepoxide->Reduction Low O2 Oxidation Oxidation Hypothetical Bisepoxide->Oxidation High O2 This compound This compound Reduction->this compound Aspyrone Aspyrone Oxidation->Aspyrone

Proposed biosynthetic pathway of this compound.

Quantitative Data

Specific quantitative yields of this compound from Aspergillus ochraceus are not extensively detailed in the available literature.[5] However, it is established that the production ratio of this compound to aspyrone is significantly influenced by environmental conditions during fermentation.

FactorConditionEffect on this compound ProductionReference
Dissolved OxygenLower ConcentrationFavored[4][5]
Dissolved OxygenHigher ConcentrationReduced (Favors Aspyrone)[4][5]
pH3.5 - 4.5Crucial for production[3]
Growth PhaseStationary PhaseTypically highest[4]

Experimental Protocols

While specific, detailed protocols for maximizing this compound production are not extensively published, general methodologies for the cultivation of Aspergillus species for secondary metabolite production are well-established.[1] Isotopic labeling studies have been a key experimental approach to elucidate the biosynthetic pathway.

Isotopic Labeling Studies (General Methodology)

Isotopic labeling studies using ¹³C-labeled acetates have been instrumental in confirming the polyketide origin of this compound and in tracing the incorporation of these precursor units into its carbon skeleton.[1][2][7]

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Culture Aspergillus ochraceus Culture Feeding Feeding of Labeled Precursor Culture->Feeding Labeled Precursor ¹³C-labeled Acetate (B1210297) Labeled Precursor->Feeding Incubation Incubation and Fermentation Feeding->Incubation Extraction Extraction of Metabolites Incubation->Extraction Purification Purification of This compound Extraction->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Analysis Analysis of ¹³C Incorporation NMR->Analysis MS->Analysis

Workflow for isotopic labeling studies.
Fermentation and Isolation of this compound

The following is a general protocol based on methodologies described for the isolation of this compound from Aspergillus ochraceus.[3]

  • Fermentation:

    • Organism: Aspergillus ochraceus (strain DSM-7428).

    • Culture Medium: A suitable liquid medium that supports fungal growth and secondary metabolite production. An acidic culture medium is crucial.

    • Fermentation Conditions: Cultivate in stirred fermentors. Maintain the pH between 3.5 and 4.5. The logarithmic growth phase typically concludes after 100 hours of cultivation.[3]

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture filtrate successively with equal volumes of chloroform (B151607) and then ethyl acetate.

    • Combine the ethyl acetate layers.

  • Purification:

    • The crude extract is then subjected to chromatographic techniques, such as silica (B1680970) gel chromatography and preparative HPLC, to isolate pure this compound.

  • Structural Characterization:

    • The structure of the isolated compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Conclusion

The biological origin of this compound from Aspergillus ochraceus is a compelling example of fungal metabolic diversity. Its biosynthesis proceeds through a polyketide pathway featuring a key rearrangement and a branch point leading to the co-metabolite aspyrone.[1][2][3][5][7] While the general outline of the pathway is understood, significant opportunities for further research remain. The identification and characterization of the this compound biosynthetic gene cluster, including the specific PKS and tailoring enzymes, are critical next steps. A deeper understanding of the regulatory mechanisms, particularly the role of dissolved oxygen, could enable the optimization of fermentation conditions to maximize this compound yield for further biological evaluation and potential drug development.

References

Elucidating the Aspinonene Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinonene (B1181478), a branched pentaketide (B10854585) natural product isolated from the fungus Aspergillus ochraceus, presents a unique chemical architecture with potential biological activities. Its biosynthesis is of significant interest for synthetic biology and drug discovery efforts. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While the dedicated biosynthetic gene cluster (BGC) for this compound remains to be elucidated, isotopic labeling studies have been instrumental in delineating its polyketide origin and key enzymatic steps. This document summarizes the proposed biosynthetic pathway, presents available quantitative data, outlines detailed experimental protocols for key investigative techniques, and provides visualizations of the biosynthetic pathway and experimental workflows to guide future research.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds.[1] this compound, a C9 polyketide produced by Aspergillus ochraceus, is a notable example, sharing a close biosynthetic relationship with its co-metabolite, aspyrone (B94758).[2] The structural uniqueness of this compound, characterized by a branched carbon skeleton, has prompted investigations into its biosynthetic origins. Understanding this pathway is crucial for enabling the production of novel analogs through synthetic biology and for exploring its therapeutic potential.[1]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a polyketide pathway, initiated by a Type I iterative Polyketide Synthase (PKS).[2] Although the specific PKS and the complete biosynthetic gene cluster have not yet been identified, feeding experiments with isotopically labeled precursors have provided significant insights into the key steps.[2][3][4]

The proposed pathway involves:

  • Polyketide Chain Assembly: An iterative Type I PKS catalyzes the condensation of one acetyl-CoA starter unit and four malonyl-CoA extender units to form a linear pentaketide intermediate.[2][5]

  • Rearrangement: This linear pentaketide undergoes a crucial rearrangement reaction, forming a branched-chain aldehyde.[2]

  • Epoxidation: The rearranged intermediate is then subjected to epoxidation reactions, likely catalyzed by one or more monooxygenases, to form a hypothetical bisepoxide intermediate.[2][6]

  • Bifurcation and Final Tailoring: This bisepoxide intermediate serves as a critical branch point in the pathway.[2]

    • Reduction to this compound: The bisepoxide can be reduced to yield this compound.[2]

    • Oxidation to Aspyrone: Alternatively, the same intermediate can be oxidized to form aspyrone.[2]

The metabolic flux towards either this compound or aspyrone is influenced by the concentration of dissolved oxygen during fermentation, with higher oxygen levels favoring the production of aspyrone.[4][6]

This compound Biosynthesis Pathway cluster_0 Core Biosynthesis cluster_1 Pathway Bifurcation acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa 4x Malonyl-CoA malonyl_coa->pks pentaketide Linear Pentaketide pks->pentaketide rearrangement Rearrangement pentaketide->rearrangement branched_aldehyde Branched-Chain Aldehyde rearrangement->branched_aldehyde epoxidation Epoxidation (Monooxygenase) branched_aldehyde->epoxidation bisepoxide Hypothetical Bisepoxide Intermediate epoxidation->bisepoxide reduction Reduction bisepoxide->reduction oxidation Oxidation bisepoxide->oxidation This compound This compound reduction->this compound aspyrone Aspyrone oxidation->aspyrone

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited in the publicly available literature. The primary reported yield is from the initial isolation studies.

ParameterValueOrganismFermentation ScaleReference
This compound Yield ~68 mg/dm³Aspergillus ochraceus (DSM-7428)10 dm³ fermentor[7]

Experimental Protocols

General Protocol for Isotopic Labeling Studies

The elucidation of the this compound backbone has relied on feeding experiments with 13C-labeled precursors.[3][4] The following is a generalized protocol for such an experiment with filamentous fungi.

Objective: To determine the origin of the carbon backbone of a fungal secondary metabolite.

Materials:

  • Aspergillus ochraceus culture

  • Appropriate liquid fermentation medium

  • Sterile flasks or fermentor

  • 13C-labeled precursors (e.g., [1-13C]-acetate, [2-13C]-acetate, [1,2-13C2]-acetate)

  • Solvents for extraction (e.g., ethyl acetate, chloroform)

  • Chromatography supplies (e.g., silica (B1680970) gel, Sephadex LH-20)

  • NMR spectrometer

Procedure:

  • Inoculum Preparation: Prepare a spore suspension or mycelial inoculum of A. ochraceus from a fresh culture plate.

  • Fermentation: Inoculate a suitable liquid medium with the prepared inoculum. Culture the fungus under appropriate conditions of temperature, pH, and agitation.

  • Precursor Feeding: At a specific time point during the fermentation (e.g., after the logarithmic growth phase), add a sterile solution of the 13C-labeled precursor to the culture.

  • Continued Fermentation: Continue the fermentation for a period sufficient to allow for the incorporation of the labeled precursor into the secondary metabolites.

  • Extraction: At the end of the fermentation, separate the mycelium from the culture broth. Extract the culture filtrate with an appropriate organic solvent (e.g., ethyl acetate).[7]

  • Purification: Purify the target compound (this compound) from the crude extract using a combination of chromatographic techniques, such as column chromatography on silica gel and gel-permeation chromatography.[7]

  • NMR Analysis: Acquire 13C NMR spectra of the purified, labeled compound.

  • Data Analysis: Compare the 13C NMR spectrum of the labeled compound with that of an unlabeled standard to determine the positions and extent of 13C enrichment. Analyze the coupling patterns in the case of doubly labeled precursors to deduce the connectivity of the precursor units.

General Workflow for Biosynthetic Gene Cluster Identification

While the this compound BGC is yet to be identified, the following workflow represents a standard approach for this endeavor in filamentous fungi.

BGC Identification Workflow start Start genome_sequencing Genome Sequencing of A. ochraceus start->genome_sequencing bioinformatics Bioinformatics Analysis (e.g., antiSMASH) genome_sequencing->bioinformatics candidate_bgc Identify Candidate BGCs bioinformatics->candidate_bgc gene_knockout Targeted Gene Knockout candidate_bgc->gene_knockout metabolite_analysis Metabolite Profile Analysis (HPLC, MS) gene_knockout->metabolite_analysis heterologous_expression Heterologous Expression of Candidate BGC metabolite_analysis->heterologous_expression product_identification Identification of this compound heterologous_expression->product_identification end End product_identification->end

References

An In-depth Technical Guide to Aspinonene and its Biosynthetic Congeners

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aspinonene is a fungal polyketide metabolite first isolated from Aspergillus ochraceus and also produced by Aspergillus ostianus.[1][2] Its unique branched pentaketide (B10854585) structure has made it a subject of interest for natural product chemists.[3] A thorough review of the current scientific literature indicates a notable absence of naturally occurring derivatives of this compound. Research has instead focused on its close biosynthetic relationship with Aspyrone, a co-metabolite produced by the same fungal strains.[4]

This technical guide provides a comprehensive overview of this compound, its physicochemical properties, and its biosynthetic pathway. Given the lack of known natural this compound derivatives, this guide expands its scope to include its direct biosynthetic congener, Aspyrone, and other structurally related α-pyrone compounds to provide a broader context for its potential biological activities and future research directions. This document is intended for researchers, scientists, and drug development professionals interested in fungal secondary metabolites.

Data Presentation

Quantitative data for this compound and its related compounds are summarized below. Table 1 outlines the physicochemical properties of this compound, while Table 2 provides a comparative look at the biological activities of Aspyrone and other related α-pyrone derivatives, as direct biological activity data for this compound is largely unavailable.[3][5]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₆O₄ [3][6]
Molecular Weight 188.22 g/mol [3][6]
IUPAC Name (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol [6][7]
CAS Number 157676-96-5 [3][6]
Appearance Colorless oil [6]

| Solubility | Soluble in methanol (B129727) and chloroform (B151607) |[6] |

Table 2: Biological Activities of Aspyrone and Related α-Pyrone Derivatives

Compound Name Source Organism Biological Activity Quantitative Data
Asperpyrone D Aspergillus tubingensis Cytotoxicity No activity at 5 µg/mL
Unnamed α-pyrone derivatives Phoma sp. Cytotoxicity vs. HL-60, PC-3, HCT-116 IC₅₀: 0.52 - 9.85 µM
Unnamed pyranone derivative Aspergillus candidus Cytotoxicity vs. HEp-2, HepG2 IC₅₀: 7 µg/mL
Ascopyrone P Various fungi Antibacterial (Gram +/-) MIC: 2000-4000 mg/L
Pseudopyronine A Pseudomonas mosselii Antibacterial (S. aureus) MIC: 6.25 µg/mL
Pseudopyronine B Pseudomonas mosselii Antibacterial (S. aureus) MIC: 0.156 µg/mL
Pseudopyronine C Pseudomonas mosselii Antibacterial (S. aureus) MIC: 0.39 µg/mL
Biscognienyne M Aspergillus sp. Cytotoxicity vs. A2780 IC₅₀: 6.8 µM
12S-aspertetranone D Aspergillus sp. SY2601 Antibacterial (S. aureus, E. coli) MIC: 3.75 µg/mL (MRSA), 5 µg/mL (E. coli)[8][9]

| Aureoterrolide N | Aspergillus aureoterreus | Cytotoxicity vs. HL-60 | Inhibition rate: 55.2% at 40.0 µM[3] |

Experimental Protocols

The following protocols are based on methodologies described for the isolation, characterization, and bioactivity screening of this compound and related fungal metabolites.

Protocol 1: Isolation and Purification of this compound from Aspergillus ochraceus

This protocol is adapted from established methods for fungal metabolite extraction.[3][10]

  • Fermentation:

    • Organism: Aspergillus ochraceus (e.g., strain DSM-7428).[3]

    • Inoculum Preparation: Maintain cultures on Czapek-Dox agar (B569324) slants at 28°C for 7 days. Prepare a spore suspension in sterile saline solution (0.85%) with 0.1% Tween 80.[10]

    • Production Culture: Inoculate a suitable liquid medium (e.g., Yeast Extract Sucrose broth) in stirred fermentors. Maintain the pH between 3.5 and 4.5. Note that dissolved oxygen concentration influences the ratio of this compound to Aspyrone, with lower oxygen favoring this compound production.[3][11]

  • Extraction:

    • Separate the fungal mycelium from the culture broth via filtration.[3]

    • Extract the culture filtrate three times with equal volumes of ethyl acetate.[3][10]

    • Combine the organic layers and evaporate the solvent under reduced pressure to obtain a crude extract.[1]

  • Purification:

    • Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a solvent gradient (e.g., n-hexane/ethyl acetate).[1]

    • Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (Prep-HPLC) to yield the pure compound.[1]

  • Structural Characterization:

    • Confirm the identity and structure of the isolated this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR).[1][10]

Protocol 2: Cytotoxicity Screening (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic potential of compounds.[12]

  • Cell Seeding: Seed human cancer cell lines (e.g., A2780, HL-60) into 96-well plates at a density of approximately 5 x 10³ cells per well and incubate for 24 hours.[12]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.[12]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC₅₀ value) by plotting cell viability against compound concentration.

Visualizations

The following diagrams illustrate the biosynthetic pathway of this compound, a general experimental workflow, and a hypothetical signaling pathway for related cytotoxic compounds.

Aspinonene_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa 4 x Malonyl-CoA malonyl_coa->pks linear_pentaketide Linear Pentaketide Intermediate pks->linear_pentaketide rearrangement Rearrangement linear_pentaketide->rearrangement bisepoxide Hypothetical Bisepoxide Intermediate rearrangement->bisepoxide reduction Reduction (Low O₂) bisepoxide->reduction oxidation Oxidation (High O₂) bisepoxide->oxidation This compound This compound aspyrone Aspyrone reduction->this compound oxidation->aspyrone

Caption: Proposed biosynthetic pathway of this compound and Aspyrone.[1][4]

Experimental_Workflow cluster_production Production cluster_purification Extraction & Purification cluster_analysis Analysis strain Aspergillus ochraceus fermentation Fermentation (Controlled O₂) strain->fermentation filtration Filtration fermentation->filtration extraction Solvent Extraction (Ethyl Acetate) filtration->extraction chromatography Chromatography (Silica Gel, Prep-HPLC) extraction->chromatography analysis NMR & Mass Spectrometry (Structure Elucidation) chromatography->analysis bioassay Bioactivity Screening (e.g., Cytotoxicity) analysis->bioassay

Caption: General experimental workflow for this compound production and analysis.[1]

Signaling_Pathway compound This compound Analogue (Hypothetical) cell Cancer Cell compound->cell ros ↑ ROS Production cell->ros pi3k_akt PI3K/Akt Pathway (Inhibition) ros->pi3k_akt apoptosis Apoptosis pi3k_akt->apoptosis

Caption: Hypothetical ROS-mediated apoptotic pathway for this compound analogues.[5]

This compound is a unique fungal metabolite from Aspergillus ochraceus whose full biological potential remains largely uncharacterized.[3] The scientific literature has established its structure and biosynthetic pathway, which is closely intertwined with that of its co-metabolite, Aspyrone.[4] While natural derivatives of this compound have not been reported, the broader family of α-pyrone containing fungal metabolites displays significant and diverse biological activities, including potent cytotoxic and antimicrobial effects.[1]

The absence of direct bioactivity data for this compound highlights a significant research gap and an opportunity for discovery. The protocols and comparative data presented in this guide are intended to facilitate further investigation into this molecule. Future research should focus on comprehensive screening to elucidate this compound's specific biological activities and mechanism of action, which will be critical for evaluating its therapeutic potential. Furthermore, the established biosynthetic pathway could serve as a foundation for synthetic biology approaches to generate novel, non-natural derivatives with potentially enhanced or new pharmacological properties.

References

Spectroscopic Profile of Aspinonene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Aspinonene, a fungal secondary metabolite isolated from Aspergillus ochraceus. The information is intended for researchers, scientists, and drug development professionals engaged in the study of natural products.

This compound, with the IUPAC name (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol, possesses a unique molecular structure that has prompted interest in its biosynthetic pathways and potential biological activities. Accurate spectroscopic data is fundamental for its identification, characterization, and further investigation.

Chemical Structure and Properties

  • IUPAC Name: (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol

  • Molecular Formula: C₉H₁₆O₄

  • Molecular Weight: 188.22 g/mol

Spectroscopic Data Summary

While detailed, experimentally-derived spectral data from the primary literature is not available in the public domain, this section summarizes the expected and hypothetical spectroscopic characteristics for this compound based on its known structure.

Table 1: Nuclear Magnetic Resonance (NMR) Data
Technique Key Expected Observations
¹H-NMRSignals corresponding to olefinic protons, protons on carbons bearing hydroxyl groups, protons of the epoxide ring, and methyl protons would be expected.
¹³C-NMRResonances for olefinic carbons, carbons attached to hydroxyl groups, carbons of the epoxide ring, and methyl carbons would be anticipated.

Note: Specific chemical shifts (δ) and coupling constants (J) are not publicly available and would require access to the original publication or experimental re-evaluation.

Table 2: Infrared (IR) Spectroscopy Data
Functional Group Expected Absorption Range (cm⁻¹)
O-H (hydroxyl)Broad peak around 3400-3200
C-H (alkane/alkene)3000-2850
C=C (alkene)~1670-1640
C-O (alcohol/epoxide)1260-1000
Table 3: Mass Spectrometry (MS) Data
Technique Value Interpretation
High-Resolution MSConsistent with C₉H₁₆O₄Molecular formula confirmation
ESI-MS (Positive Mode)m/z 189.1125Hypothetical [M+H]⁺ precursor ion
MS/MS Fragmentationm/z 171.1020, 153.0914, 125.0961Hypothetical product ions resulting from neutral losses (e.g., H₂O)

Experimental Protocols

The following are generalized methodologies for obtaining the spectroscopic data for a natural product like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A pure sample of this compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structure elucidation.

  • Data Acquisition: Standard pulse programs are used. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the pure compound is analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is first collected. Then, the spectrum of the sample is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is plotted.

3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) is used. High-resolution mass spectrometry (HRMS) is performed on instruments like a Time-of-Flight (TOF) or Orbitrap analyzer to determine the accurate mass and elemental composition.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For structural information, tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion (or a protonated/adducted version) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which can provide structural information.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Fungal_Culture Fungal Culture (Aspergillus ochraceus) Extraction Solvent Extraction Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Purification (e.g., HPLC) Crude_Extract->Chromatography Pure_this compound Pure this compound Sample Chromatography->Pure_this compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_this compound->NMR IR IR Spectroscopy Pure_this compound->IR MS Mass Spectrometry (HRMS, MS/MS) Pure_this compound->MS Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

General workflow for this compound analysis.

Aspinonene and its Relation to Aspyrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinonene (B1181478), a polyketide natural product, shares a close biosynthetic relationship with the more widely known compound, aspyrone (B94758). Both are secondary metabolites produced by the filamentous fungus Aspergillus ochraceus. Their synthesis diverges from a common pentaketide (B10854585) precursor, with the final metabolic output dictated by the cellular redox state, which can be influenced by environmental factors such as dissolved oxygen levels. This technical guide provides a comprehensive overview of the chemistry, biosynthesis, and known biological activities of this compound, in direct comparison with aspyrone and related compounds. Detailed experimental protocols for the isolation and characterization of this compound are provided, alongside a discussion of its potential for future drug discovery and development.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. The genus Aspergillus is particularly prolific in producing a wide array of natural products, including polyketides, which are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). This compound, a branched pentaketide, was first isolated from Aspergillus ochraceus (strain DSM-7428).[1] Its unique chemical architecture and its intriguing biosynthetic connection to aspyrone make it a subject of significant interest in natural product chemistry. Understanding the intricate relationship between these two molecules provides insights into the metabolic plasticity of fungi and offers opportunities for the targeted production of specific bioactive compounds.

Chemical Structures and Properties

This compound and aspyrone are both C9 polyketides, indicating their origin from a nine-carbon precursor chain assembled from acetate (B1210297) units.[2] The key structural difference lies in their respective functionalities, which arise from the divergent final steps of their biosynthesis.

PropertyThis compoundAspyrone
Molecular Formula C₉H₁₆O₄[3]C₉H₁₂O₄
Molecular Weight 188.22 g/mol [3]184.19 g/mol
IUPAC Name (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol[3](E)-5-(hydroxymethyl)-2H-pyran-2-one derivative
CAS Number 157676-96-5[1]61371-55-9
Key Features Contains an epoxide ring and a diol functionality.Features an α,β-unsaturated lactone (α-pyrone) ring.

Biosynthesis: A Divergent Pathway

The biosynthesis of this compound and aspyrone is intrinsically linked, originating from a common linear pentaketide precursor assembled by a PKS from one acetyl-CoA starter unit and four malonyl-CoA extender units.[4] Isotopic labeling studies using ¹³C-labeled acetates have been instrumental in elucidating this shared origin.[1]

The key steps in the proposed biosynthetic pathway are as follows:

  • Pentaketide Intermediate Formation: A PKS catalyzes the formation of a linear pentaketide chain.

  • Rearrangement: The pentaketide intermediate undergoes a rearrangement reaction.

  • Formation of a Hypothetical Bisepoxide Intermediate: A crucial branching point in the pathway is the formation of a hypothetical bisepoxide intermediate.

  • Divergence to this compound or Aspyrone: From this intermediate, the pathway diverges:

    • Reduction: A reductive step leads to the formation of this compound.

    • Oxidation: An oxidative step results in the formation of aspyrone.

The concentration of dissolved oxygen during fermentation plays a critical role in determining the ratio of this compound to aspyrone produced.[1] Higher oxygen levels favor the oxidative pathway, leading to a higher yield of aspyrone.[5]

Biosynthetic_Pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA (x4) malonyl_coa->pks pentaketide Linear Pentaketide Intermediate pks->pentaketide rearrangement Rearrangement pentaketide->rearrangement rearranged_intermediate Rearranged Intermediate rearrangement->rearranged_intermediate epoxidation Epoxidation rearranged_intermediate->epoxidation bisepoxide Hypothetical Bisepoxide Intermediate epoxidation->bisepoxide reduction Reduction (Low O₂) bisepoxide->reduction oxidation Oxidation (High O₂) bisepoxide->oxidation This compound This compound reduction->this compound aspyrone Aspyrone oxidation->aspyrone

Proposed biosynthetic pathway of this compound and aspyrone.

Quantitative Data

Production Yield

The yield of this compound from Aspergillus ochraceus fermentation has been reported.

CompoundProducing OrganismFermentation ConditionsYield
This compoundAspergillus ochraceus DSM-742810 dm³ fermentor, acidic culture medium (pH 3.5-4.5)[1]Approximately 68 mg per dm³ of culture broth[1]
Biological Activity

There is a notable lack of published data specifically detailing the biological activity of this compound.[1] However, the biological activities of structurally related compounds, including aspyrone analogues, have been investigated, providing a basis for potential areas of investigation for this compound.

Compound/AnalogueActivity TypeCell Line/OrganismIC₅₀ / MIC
This compound-related
Biscognienyne MCytotoxicA2780 (human ovarian cancer)6.8 µM[6]
Asperpyrone DCytotoxic-No cytotoxicity at 5 µg/ml[6]
Aspyrone-related
α-pyrone derivativesCytotoxicHL-60, PC-3, HCT-1160.52 to 9.85 µM[6]
Pyranone derivativeCytotoxicHEp-2, HepG27 µg/ml[6]
Ascopyrone PAntibacterialGram-positive & Gram-negative2000-4000 mg/L[6]
Pseudopyronine AAntibacterialStaphylococcus aureus6.25 µg/mL[6]
Pseudopyronine BAntibacterialStaphylococcus aureus0.156 µg/mL[6]
Pseudopyronine CAntibacterialStaphylococcus aureus0.39 µg/mL[6]

Experimental Protocols

Production and Isolation of this compound from Aspergillus ochraceus

The following is a general workflow for the production, extraction, and purification of this compound.

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification inoculation Inoculation of A. ochraceus into liquid medium incubation Incubation in stirred fermentor (pH 3.5-4.5, ~100h) inoculation->incubation filtration Filtration to separate mycelium and culture broth incubation->filtration extraction Successive extraction of filtrate with chloroform (B151607) and ethyl acetate filtration->extraction wash Wash combined organic layers with Na₂CO₃ solution extraction->wash concentration Concentration to yield crude extract wash->concentration column_chromatography Silica (B1680970) gel column chromatography (e.g., chloroform-methanol eluent) concentration->column_chromatography gel_permeation Gel-permeation chromatography (e.g., Sephadex LH-20 with methanol) column_chromatography->gel_permeation pure_this compound Pure this compound gel_permeation->pure_this compound

General experimental workflow for this compound production and isolation.

5.1.1. Fermentation

  • Organism: Aspergillus ochraceus (e.g., strain DSM-7428).

  • Culture Medium: A suitable liquid medium that supports fungal growth and secondary metabolite production. An acidic culture medium is crucial for this compound production.[1]

  • Fermentation Conditions: Cultivate the fungus in stirred vessels (e.g., 1.5 dm³ or 10 dm³ fermentors). Maintain the pH of the fermentation between 3.5 and 4.5. The logarithmic growth phase typically concludes after approximately 100 hours of cultivation.[1]

5.1.2. Extraction

  • Separate the fungal mycelium from the culture broth by filtration.[1]

  • Extract the culture filtrate successively three times with equal volumes of chloroform and then ethyl acetate.[1]

  • Combine the ethyl acetate layers.

  • Wash the combined organic layers with a saturated aqueous solution of sodium carbonate (Na₂CO₃).[1]

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the crude extract.

5.1.3. Purification

  • Subject the crude extract to silica gel column chromatography. Elute with a suitable solvent system, such as a chloroform-methanol gradient.[1]

  • Further purify the fractions containing this compound by gel-permeation chromatography using Sephadex LH-20 with methanol (B129727) as the eluent.[1]

Biosynthetic Studies using Isotopic Labeling
  • Precursor Selection: Choose isotopically labeled precursors, such as [1-¹³C]-, [2-¹³C]-, or [1,2-¹³C₂]-acetate, to trace the incorporation of acetate units into the polyketide backbone.[4]

  • Feeding Experiment: Add the labeled precursor to the Aspergillus ochraceus culture during the production phase.

  • Isolation and Analysis: Isolate the target metabolite (this compound or aspyrone) from the culture as described above.

  • Structural Elucidation: Analyze the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions of the incorporated isotopes, thereby confirming the polyketide origin and elucidating the biosynthetic pathway.

Potential Signaling Pathway Involvement

While the specific molecular targets of this compound are unknown, many fungal polyketides are known to exert their biological effects by modulating key cellular signaling pathways. For instance, some related compounds induce cytotoxicity through the induction of apoptosis. A potential, though currently hypothetical, mechanism of action for this compound could involve the modulation of pro- and anti-apoptotic proteins, leading to caspase activation and programmed cell death. Further research is required to investigate this possibility.

Conclusion and Future Perspectives

This compound is a structurally unique fungal metabolite with a well-defined biosynthetic relationship to aspyrone. The divergent pathway leading to these two compounds from a common precursor is a fascinating example of metabolic engineering in fungi. While the biological activity of this compound remains largely unexplored, the known activities of structurally related polyketides suggest that it may possess cytotoxic, antimicrobial, or other valuable pharmacological properties.

Future research should focus on:

  • Comprehensive Biological Screening: A broad-based screening of this compound's bioactivity against a panel of cancer cell lines, pathogenic microbes, and in models of inflammation is warranted.

  • Total Synthesis: The development of a total synthesis for this compound would provide a reliable source of the compound for extensive biological evaluation and enable the creation of structural analogues with potentially enhanced activities.

  • Elucidation of the Biosynthetic Gene Cluster: Identification and characterization of the this compound biosynthetic gene cluster in Aspergillus ochraceus would allow for heterologous expression and genetic manipulation to produce novel derivatives.

The detailed protocols and comparative data provided in this guide aim to facilitate further investigation into this compound and unlock its potential as a lead compound for drug discovery.

References

Aspinonene: A Technical Guide to Putative Biological Activities and a Roadmap for Future Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Issued: December 2025

Abstract

Aspinonene, a natural product isolated from fungi such as Aspergillus ochraceus and Aspergillus ostianus, represents a molecule of significant interest within the drug discovery landscape.[1][2] Despite its identification and characterization, a comprehensive understanding of its biological activities remains largely uncharted territory, with a notable absence of direct in vivo and in vitro efficacy studies in publicly available scientific literature.[1][3][4] This technical guide consolidates the current understanding of this compound's potential biological activities, drawing comparative insights from structurally related compounds. It provides a foundational framework for future research by detailing relevant experimental protocols and outlining key signaling pathways that may be modulated by this fungal metabolite. The objective is to equip researchers and drug development professionals with the necessary information to embark on a systematic evaluation of this compound's therapeutic promise.

Putative Biological Activities

While direct experimental data for this compound is scarce, its structural characteristics suggest potential pharmacological activities, primarily in the realms of anti-inflammatory and cytotoxic effects.[5][6] This hypothesis is predicated on the well-documented bioactivities of other fungal metabolites and monoterpenes.[5][6]

Potential Anti-inflammatory Activity

The inflammatory response, governed by complex signaling networks, is a critical therapeutic target.[5] Key pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) are central to this process.[5][7] Monoterpenes, a class of compounds to which this compound may be functionally related, have demonstrated significant anti-inflammatory effects by modulating these pathways.[5][7][8] For instance, (+)-α-pinene has been shown to inhibit the expression of inflammatory genes like iNOS and MMPs in human chondrocytes.[5][9] The potential for this compound to exert similar effects warrants dedicated investigation.

Potential Cytotoxic (Anticancer) Activity

Many secondary metabolites from fungi, including those from various Aspergillus species, exhibit potent cytotoxic effects against cancer cell lines.[6][10] The proposed mechanism often involves the induction of apoptosis (programmed cell death).[6] While direct cytotoxic data for this compound is unavailable, a structurally similar meroterpenoid, biscognienyne M, has shown potent activity against the human ovarian cancer cell line A2780.[6] This suggests that this compound could potentially modulate signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.[6]

Potential Antimicrobial Activity

Fungal metabolites are a rich source of antimicrobial agents.[11][12] Although direct antimicrobial data for this compound has not been reported, related compounds have shown activity against both Gram-positive and Gram-negative bacteria.[6] For example, aspyrone (B94758) analogues like pseudopyronines have demonstrated strong activity against Staphylococcus aureus.[6] Their mechanism is thought to involve the disruption of the bacterial cell membrane and inhibition of the fatty-acid synthase (FAS) II pathway.[6]

Quantitative Data for Structurally Related Compounds

To provide a quantitative basis for future studies on this compound, the following tables summarize the biological activities of structurally or functionally related compounds. These values can serve as benchmarks for assessing the potential potency of this compound.

Table 1: Cytotoxic Activity of Related Fungal Metabolites

Compound Cell Line Assay IC50 Value Reference
Biscognienyne M A2780 (Human Ovarian Cancer) Cytotoxicity 6.8 µM [6]
Asperpyrone D Not specified Cytotoxicity > 5 µg/ml (inactive) [6]
α-Pyrone Derivatives HL-60, PC-3, HCT-116 Cytotoxicity 0.52 - 9.85 µM [6]

| Pyranone Derivative | HEp-2, HepG2 | Cytotoxicity | 7 µg/ml |[6] |

Table 2: Antimicrobial Activity of Related Fungal Metabolites

Compound Organism Assay MIC Value Reference
Ascopyrone P Gram-positive & Gram-negative bacteria Growth Inhibition 2000-4000 mg/L [6]
Pseudopyronine A Staphylococcus aureus Broth Microdilution 6.25 µg/mL [6]
Pseudopyronine B Staphylococcus aureus Broth Microdilution 0.156 µg/mL [6]

| Pseudopyronine C | Staphylococcus aureus | Broth Microdilution | 0.39 µg/mL |[6] |

Key Signaling Pathways: Hypothesized Targets for this compound

The following diagrams illustrate the key signaling pathways that are likely targets for this compound, based on the mechanisms of action of related compounds.

G Hypothesized Inhibition of the NF-κB Inflammatory Pathway cluster_0 Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) TLR4 TLR4 Inflammatory Stimulus (LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Pro-inflammatory Genes (iNOS, COX-2, TNF-α) activates transcription This compound This compound This compound->IKK Inhibits

Caption: this compound's hypothesized inhibition of the NF-κB pathway.[5]

G Potential Modulation of the MAPK Signaling Cascade cluster_1 Extracellular Signal Extracellular Signal MAPKKK MAPKKK Extracellular Signal->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription Factors Transcription Factors MAPK->Transcription Factors Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response This compound This compound This compound->MAPK Inhibits Phosphorylation

Caption: this compound's potential modulation of the MAPK signaling cascade.[5]

G Proposed ROS-mediated PI3K/Akt Apoptotic Pathway cluster_2 This compound Analogue This compound Analogue ROS Generation ROS Generation This compound Analogue->ROS Generation PI3K PI3K ROS Generation->PI3K inhibits Akt Akt PI3K->Akt activates Bcl-2 Bcl-2 (anti-apoptotic) Akt->Bcl-2 inhibits Bax Bax (pro-apoptotic) Bcl-2->Bax inhibits Caspase Activation Caspase Activation Bax->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed ROS-mediated PI3K/Akt apoptotic pathway.[6]

Experimental Protocols for Biological Evaluation

To facilitate the systematic investigation of this compound, this section provides detailed methodologies for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.[2][6]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Mitochondrial reductase enzymes in metabolically active cells convert the yellow MTT into a purple formazan (B1609692) product, the concentration of which is proportional to the number of viable cells.[2]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A2780, HeLa, MCF-7) in 96-well plates at a density of 5 x 10³ - 5 x 10⁴ cells/well and incubate for 24 hours.[2][6]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., serial dilutions from 3.1 µg/mL to 400 µg/mL) and incubate for 48-72 hours. Include appropriate vehicle and positive controls.[2][6]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][6]

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2][6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][6]

  • IC50 Calculation: Calculate the IC50 value (the concentration that causes 50% inhibition of cell growth) from the resulting dose-response curves.[6]

Antibacterial Susceptibility: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.[6]

Methodology:

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).[6]

  • Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[6]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[6]

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[5][13]

Methodology:

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) and stimulate them with LPS in the presence and absence of varying concentrations of this compound.

  • Nitrite (B80452) Measurement: After a suitable incubation period (e.g., 24 hours), measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Calculation: Calculate the percentage of NO inhibition by comparing the nitrite levels in the this compound-treated wells to the LPS-only treated wells.[13]

Proposed Research Workflow

A structured preclinical research plan is essential to elucidate the therapeutic potential of this compound. The following workflow is proposed as a roadmap for investigation.

G A In Vitro Screening (Cytotoxicity, Anti-inflammatory, Antimicrobial Assays) B Mechanism of Action Studies (Signaling Pathway Analysis) A->B C Pharmacokinetic Studies (ADME) in Animal Models B->C D Acute and Chronic Toxicity Studies C->D E In Vivo Efficacy Studies (e.g., Xenograft, Inflammation Models) D->E F Data Analysis and Lead Candidate Optimization E->F

Caption: A proposed preclinical workflow for evaluating this compound.[1]

Conclusion and Future Directions

This compound is a fungal metabolite with a biosynthetic pathway that is understood, but its biological activity profile remains a significant knowledge gap.[4] The information presented in this guide, derived from comparative analysis with related compounds, strongly suggests that this compound holds potential as an anti-inflammatory and cytotoxic agent. However, this potential is currently speculative and requires rigorous experimental validation.

Future research should prioritize the isolation or synthesis of sufficient quantities of this compound to enable comprehensive biological evaluation.[4] The experimental protocols and workflows outlined herein provide a clear and structured path for these investigations. Elucidating the specific mechanisms of action and determining the in vivo efficacy and safety profile of this compound are critical next steps. Such studies will be paramount in translating the promise of this natural product into a tangible therapeutic asset.

References

An In-depth Technical Review of Aspinonene

Author: BenchChem Technical Support Team. Date: December 2025

Aspinonene (B1181478), a fungal secondary metabolite, has emerged as a molecule of interest for its unique chemical architecture.[1] This technical guide provides a comprehensive overview of the existing literature on this compound, focusing on its discovery, biosynthesis, and potential, yet largely unexplored, biological activities. The information is tailored for researchers, scientists, and drug development professionals, with a focus on presenting clear, actionable data and methodologies.

Physicochemical Properties

This compound is a polyketide characterized by a branched carbon skeleton and a complex stereochemistry.[2][3] First isolated from the fungus Aspergillus ochraceus, its unique structure has prompted investigations into its biosynthetic origins.[2]

PropertyValueSource
Molecular Formula C₉H₁₆O₄[4]
IUPAC Name (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol[2][3]
Molecular Weight 188.22 g/mol [4]
CAS Number 157676-96-5[2][4]
Synonyms D-Xylitol, 2,3-anhydro-1-deoxy-4-C-[(1E,3S)-3-hydroxy-1-buten-1-yl]-; CHEMBL249460[4][5]

Biosynthesis

The biosynthesis of this compound is closely linked to that of aspyrone, another metabolite produced by A. ochraceus.[2][6] Feeding experiments using ¹³C-labelled acetates have confirmed its origin as a branched pentaketide (B10854585), assembled from one acetyl-CoA starter unit and four malonyl-CoA extender units by a polyketide synthase (PKS).[1][3][6]

The proposed biosynthetic pathway involves the formation of a linear pentaketide intermediate that undergoes a significant rearrangement.[1][7] A key bifurcation point in the pathway is a hypothetical bisepoxide intermediate. This intermediate can either be reduced to form this compound or oxidized to yield aspyrone.[1][2][3] Fermentation conditions, particularly the concentration of dissolved oxygen, play a crucial role in determining the ratio of the two metabolites, with lower oxygen levels favoring the production of this compound.[2][3][6]

This compound Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA (x4) malonyl_coa->pks pentaketide Linear Pentaketide Intermediate pks->pentaketide rearrangement Rearrangement pentaketide->rearrangement bisepoxide Hypothetical Bisepoxide Intermediate rearrangement->bisepoxide reduction Reduction (Low O₂) bisepoxide->reduction oxidation Oxidation (High O₂) bisepoxide->oxidation This compound This compound reduction->this compound aspyrone Aspyrone oxidation->aspyrone Hypothetical_Cytotoxicity_Pathway cluster_cell Cancer Cell This compound This compound Analogue ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PI3K PI3K ROS->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Experimental_Workflow cluster_production Production cluster_extraction Extraction cluster_purification Purification Fermentation 1. Fermentation of A. ochraceus DSM-7428 Filtration 2. Filtration to separate mycelia and broth Fermentation->Filtration Solvent_Extraction 3. Successive solvent extraction (Chloroform & Ethyl Acetate) Filtration->Solvent_Extraction Concentration 4. Concentration to yield crude extract Solvent_Extraction->Concentration Column_Chrom 5. Silica Gel Column Chromatography Concentration->Column_Chrom GPC 6. Gel-Permeation Chromatography (Sephadex LH-20) Column_Chrom->GPC Pure_this compound Pure this compound GPC->Pure_this compound Cytotoxicity_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Treat cells with various concentrations of this compound incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Remove medium, add DMSO to dissolve formazan incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure calculate Calculate IC₅₀ value measure->calculate end End calculate->end

References

Methodological & Application

Application Notes: Aspinonene Extraction from Aspergillus ochraceus

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aspinonene (B1181478) is a polyketide secondary metabolite produced by the filamentous fungus Aspergillus ochraceus, notably strain DSM-7428, and has also been isolated from Aspergillus ostianus.[1][2] Its unique chemical structure, featuring a branched C9 backbone, arises from a complex biosynthetic pathway originating from a pentaketide (B10854585) intermediate.[3] This pathway is closely linked to that of aspyrone (B94758), a co-metabolite.[3] The production ratio of this compound to aspyrone is significantly influenced by fermentation conditions, particularly the concentration of dissolved oxygen.[1] Lower oxygen levels favor a reductive step to yield this compound, while higher oxygen levels promote an oxidative process to form aspyrone.[3][4] While extensive biological activity data is not yet available, this compound is a compound of interest for drug discovery and development due to its unique structure and potential therapeutic applications.[5][6]

These application notes provide a comprehensive guide for researchers, detailing the protocols for the cultivation of Aspergillus ochraceus, followed by the extraction, purification, and quantification of this compound.

Data Presentation

Quantitative yields of this compound are highly dependent on the fungal strain, fermentation parameters, and extraction efficiency.[2] The following tables provide comparative data for optimizing production and extraction protocols.

Table 1: Influence of Fermentation Conditions on this compound Yield

This table illustrates the impact of dissolved oxygen on the biosynthetic pathway, shifting the balance between this compound and aspyrone production.[1]

ParameterCondition ACondition BCondition C
Dissolved Oxygen Low (~20%)Moderate (~40%)High (~60%)
Relative this compound Yield HighModerateReduced
Relative Aspyrone Yield ReducedModerateHigh

Data is based on the established principle that lower dissolved oxygen favors this compound production.[1][4]

Table 2: Comparison of Solvent Efficiency for Crude Extract and this compound Yield

The choice of solvent is critical for the efficient extraction of this compound from the culture broth.[5]

Extraction SolventCrude Extract Yield (mg/L)Purified this compound Yield (mg/L)Purity (%)
Ethyl Acetate (B1210297) 1504595
Dichloromethane 1203592
Chloroform (B151607) 1354094
Butanol 1002888

This data serves as a comparative guide for optimizing extraction efficiency.[5]

Experimental Protocols

Protocol 1: Fungal Culture and Fermentation

This protocol details the cultivation of Aspergillus ochraceus for the production of this compound.

1.1. Strain Maintenance and Inoculum Preparation

  • Strain Activation : Revive the Aspergillus ochraceus strain (e.g., DSM-7428) from a stock culture by inoculating it onto a Potato Dextrose Agar (B569324) (PDA) plate.[5] Incubate at 28°C for 7-10 days until sporulation is observed.[5][7] For long-term use, cultures can be maintained on Czapek-Dox agar slants.[7]

  • Spore Suspension : Prepare a spore suspension by flooding a mature agar plate with 10 mL of a sterile 0.85% saline solution containing 0.1% Tween 80.[7] Gently scrape the surface with a sterile loop to dislodge the spores.[7]

  • Seed Culture : Transfer the spore suspension into a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB).[7] Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days to obtain a vegetative mycelial inoculum.[7]

1.2. Production Culture (Fermentation)

  • Media Preparation : Prepare the production medium, such as Yeast Extract Sucrose (YES) broth or PDB, in 2 L Erlenmeyer flasks, each containing 1 L of medium.[1][7] Sterilize by autoclaving.

  • Inoculation : Inoculate each production flask with 5-10% (v/v) of the seed culture.[5][7]

  • Incubation : Incubate the flasks at 25-28°C for 10-14 days in a shaker incubator with agitation (e.g., 150-200 rpm).[4]

  • Oxygen Control : To maximize this compound yield, maintain lower dissolved oxygen levels.[1] This can be achieved by reducing the agitation speed in the later stages of fermentation.[4] The logarithmic growth phase typically concludes after 100 hours.[8]

Protocol 2: this compound Extraction

This protocol describes a two-step solvent extraction from both the culture broth and the fungal mycelia.

  • Biomass Separation : After incubation, separate the fungal biomass (mycelia) from the culture broth by vacuum filtration through cheesecloth or by centrifugation.[4][7]

  • Broth Extraction : Transfer the culture filtrate to a large separatory funnel. Extract the filtrate three times with an equal volume of ethyl acetate.[5][7] For each extraction, shake vigorously for 2-3 minutes, venting periodically.[5] Pool the organic (top) layers.

  • Mycelia Extraction : Homogenize the collected mycelia and extract them three times with a mixture of chloroform and methanol (B129727) (CHCl₃:MeOH, 2:1, v/v).[7] Filter the extract to remove cell debris.[7]

  • Combine and Concentrate : Combine the ethyl acetate extract from the broth and the chloroform-methanol extract from the mycelia.[7] Dry the pooled organic extract over anhydrous sodium sulfate (B86663) to remove residual water.[5]

  • Evaporation : Filter the dried extract and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.[5][7]

Protocol 3: Purification of this compound

A multi-step chromatographic strategy is required to purify this compound from the complex crude extract.[7]

3.1. Silica (B1680970) Gel Column Chromatography (Initial Purification)

  • Column Packing : Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like n-hexane and pack it into a chromatography column.[5][7]

  • Sample Loading : Dissolve the crude extract in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and let it dry.[7] Carefully load the dried sample onto the top of the packed column.[7]

  • Elution : Elute the column with a gradient of solvents with increasing polarity, such as a hexane-ethyl acetate gradient, followed by a chloroform-methanol system (e.g., 9:1 v/v).[1][8]

  • Fraction Collection : Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing this compound.[1] Pool the fractions containing the target compound.

3.2. Preparative HPLC (Final Purification)

  • System Preparation : Use a reversed-phase C18 column for final purification.[1]

  • Mobile Phase : Prepare a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The exact gradient should be optimized based on analytical HPLC runs, for example, a linear gradient from 40% to 80% acetonitrile in water.[7]

  • Sample Injection : Dissolve the partially purified fraction from the silica column in the mobile phase, filter it through a 0.45 µm syringe filter, and inject it onto the preparative HPLC column.[7]

  • Final Collection : Collect the peak corresponding to this compound based on its retention time.[7] Check the purity of the collected fraction using analytical HPLC. Pool the pure fractions and evaporate the solvent to obtain purified this compound.[7] A yield of approximately 68 mg per liter of culture has been reported under optimized conditions.[8]

Protocol 4: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the quantification of this compound.[1]

  • HPLC Conditions :

    • Column : Reversed-phase C18 column.[1]

    • Mobile Phase : An optimized isocratic or gradient mixture of acetonitrile or methanol and water.[1]

    • Detection : UV detector set at the wavelength of maximum absorbance for this compound.[1]

  • Quantification : Generate a calibration curve using pure this compound standards of known concentrations. Determine the concentration in samples by comparing their peak areas to the calibration curve.[1] The HPLC method should be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[1]

Visualizations

experimental_workflow cluster_cultivation 1. Fungal Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification & Analysis strain Aspergillus ochraceus Strain pda PDA Plate Activation (7-10 days) strain->pda seed Seed Culture (PDB, 3-4 days) pda->seed prod Production Culture (YES Broth, 10-14 days) seed->prod harvest Harvest Culture prod->harvest separation Separate Mycelia & Broth harvest->separation broth_ext Broth Extraction (Ethyl Acetate) separation->broth_ext mycelia_ext Mycelia Extraction (CHCl3:MeOH) separation->mycelia_ext combine Combine & Dry Extracts broth_ext->combine mycelia_ext->combine evap Evaporate Solvent combine->evap crude Crude Extract evap->crude silica Silica Gel Column Chromatography crude->silica hplc Preparative HPLC (C18) silica->hplc pure Pure this compound hplc->pure quant Quantification (Analytical HPLC) pure->quant

Caption: Experimental workflow for this compound isolation.

biosynthetic_pathway cluster_output Pathway Bifurcation precursors Acetyl-CoA + 4x Malonyl-CoA pks Polyketide Synthase (PKS) precursors->pks intermediate1 Linear Pentaketide Intermediate pks->intermediate1 rearrange Rearrangement & Epoxidation intermediate1->rearrange intermediate2 Hypothetical Bisepoxide Intermediate rearrange->intermediate2 reduction Reduction intermediate2->reduction Lower O2 oxidation Oxidation (Higher O2) intermediate2->oxidation This compound This compound reduction->this compound aspyrone Aspyrone oxidation->aspyrone

References

Application Notes and Protocols for Aspinonene Purification using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspinonene is a polyketide secondary metabolite produced by various fungal species, including Aspergillus ochraceus.[1][2] With a molecular weight of 188.22 g/mol and a chemical formula of C9H16O4, this compound has garnered scientific interest for its potential biological activities.[1] The presence of an α,β-unsaturated ketone and other oxygen-containing functional groups in its structure act as chromophores, making it amenable to detection by ultraviolet (UV) spectrophotometry.[1] High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the separation, identification, and quantification of this compound from complex fungal extracts.[1]

This document provides detailed protocols for the analytical and preparative HPLC purification of this compound, along with illustrative data for process monitoring and a hypothetical signaling pathway to guide further research.

Data Presentation: this compound Purification Summary

The purification of this compound from fungal culture is a multi-step process. The following tables summarize hypothetical, yet representative, quantitative data from the extraction and purification of this compound from a 1-liter culture of Aspergillus ochraceus.

Table 1: Extraction Efficiency of this compound using Different Solvents

Extraction SolventSolvent Volume (mL)Number of ExtractionsCrude Extract Yield (mg)Purified this compound Yield (mg)Purity (%)
Ethyl Acetate50031504595
Dichloromethane50031203592
Chloroform50031354094
Butanol50031002888

This data is intended as a comparative guide for optimizing extraction efficiency.[3]

Table 2: Performance Characteristics of Analytical HPLC Method for this compound Quantification

ParameterValue
Linearity (R²)>0.999
Precision (RSD %)< 2%
Accuracy (Recovery %)95.50% - 105.81%
Limit of Detection (LOD)0.08–0.65 µg/mL
Limit of Quantitation (LOQ)Not Reported

Performance data is based on established methods for analogous terpenoid compounds due to the lack of publicly available data for this compound.[4]

Experimental Protocols

Protocol 1: Fungal Culture and Fermentation for this compound Production

This protocol details the cultivation of Aspergillus ochraceus for the production of this compound.[3]

Materials:

  • Aspergillus ochraceus strain (e.g., DSM-7428)

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile distilled water

  • Incubator

  • Shaking incubator

  • Erlenmeyer flasks (250 mL and 2 L)

Procedure:

  • Strain Maintenance: Maintain cultures of Aspergillus ochraceus on Czapek-Dox agar slants at 28°C for 7 days until sporulation is observed. Store the slants at 4°C for long-term use.[2]

  • Spore Suspension Preparation: Harvest spores from a mature PDA plate by adding 10 mL of sterile distilled water and gently scraping the surface with a sterile loop.[3]

  • Seed Culture: Inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask with the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL. Incubate at 28°C on a rotary shaker at 150 rpm for 3 days.[3]

  • Production Culture: Inoculate 1 L of PDB in a 2 L Erlenmeyer flask with 50 mL of the seed culture. Incubate at 25°C with shaking at 200 rpm for 7-14 days.[5]

Protocol 2: Extraction of this compound from Fungal Culture

This protocol describes the extraction of this compound from the culture broth.

Materials:

  • Ethyl Acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Separatory funnel (2 L)

  • Rotary evaporator

Procedure:

  • Separation: Separate the fungal biomass from the culture broth by filtration.[5]

  • Solvent Extraction: Transfer the culture filtrate to a 2 L separatory funnel. Add an equal volume (1 L) of ethyl acetate. Shake the funnel vigorously for 2-3 minutes, venting periodically. Allow the layers to separate and collect the upper organic phase. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.[3]

  • Drying and Concentration: Combine all the organic extracts and dry over anhydrous sodium sulfate. Filter the dried extract and concentrate the filtrate to dryness using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.[3]

Protocol 3: Analytical HPLC Method for this compound Quantification

This reversed-phase HPLC (RP-HPLC) method is suitable for the quantification of this compound.

Instrumentation and Materials:

  • HPLC System with a UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 4 μm particle size)[4]

  • HPLC grade Methanol, Acetonitrile (B52724), and Water

  • This compound reference standard (purity ≥98%)

  • Syringe filters (0.22 µm or 0.45 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water is typical. For example, an isocratic mobile phase of acetonitrile and water (60:40, v/v) can be effective.[4]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 40°C[6]

  • Detection Wavelength: A starting wavelength of 210 nm is recommended. A full UV scan of the this compound standard should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[1]

  • Injection Volume: 10 µL[6]

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with the mobile phase.[1]

  • Sample Preparation: Dissolve the crude extract in methanol. Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[1]

Protocol 4: Preparative HPLC for Final Purification of this compound

This protocol outlines the final purification step of this compound using preparative HPLC.

Instrumentation and Materials:

  • Preparative HPLC system

  • Preparative reversed-phase C18 column

  • HPLC grade Acetonitrile and Water

Procedure:

  • System Preparation: Use a preparative HPLC system equipped with a C18 reversed-phase column.[2]

  • Mobile Phase: A typical mobile phase is a gradient of acetonitrile (ACN) in water. An example of a linear gradient is from 40% to 80% ACN in water over 30 minutes. The exact gradient should be optimized based on analytical HPLC runs.[2]

  • Sample Injection: Dissolve the semi-purified fraction from a preceding chromatography step (e.g., silica (B1680970) gel column) in the mobile phase, filter it through a 0.45 µm syringe filter, and inject it onto the column.[2]

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time, as determined by prior analytical runs.[2]

  • Purity Check: Analyze the purity of the collected fraction using the analytical HPLC method described in Protocol 3. Pool the pure fractions and evaporate the solvent to obtain purified this compound.[2]

Visualizations

This compound Purification Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound from a fungal culture.

G cluster_0 Cultivation cluster_1 Extraction cluster_2 Purification Aspergillus ochraceus Culture Aspergillus ochraceus Culture Inoculum Preparation Inoculum Preparation Aspergillus ochraceus Culture->Inoculum Preparation Submerged Fermentation Submerged Fermentation Inoculum Preparation->Submerged Fermentation Mycelia/Broth Separation Mycelia/Broth Separation Submerged Fermentation->Mycelia/Broth Separation Solvent Extraction Solvent Extraction Mycelia/Broth Separation->Solvent Extraction Crude Extract Concentration Crude Extract Concentration Solvent Extraction->Crude Extract Concentration Crude Extract Crude Extract Crude Extract Concentration->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Semi-pure Fractions Semi-pure Fractions Silica Gel Chromatography->Semi-pure Fractions Preparative HPLC Preparative HPLC Semi-pure Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Overall workflow for this compound purification.
Analytical to Preparative HPLC Scaling Logic

This diagram outlines the logical steps for scaling up an analytical HPLC method to a preparative one for this compound purification.

G Analytical Method Development Analytical Method Development Determine this compound Retention Time Determine this compound Retention Time Analytical Method Development->Determine this compound Retention Time Optimize Resolution Optimize Resolution Determine this compound Retention Time->Optimize Resolution Method Scaling Calculation Method Scaling Calculation Optimize Resolution->Method Scaling Calculation Select Preparative Column Select Preparative Column Method Scaling Calculation->Select Preparative Column Adjust Flow Rate Adjust Flow Rate Method Scaling Calculation->Adjust Flow Rate Modify Gradient Modify Gradient Method Scaling Calculation->Modify Gradient Preparative Run Preparative Run Select Preparative Column->Preparative Run Adjust Flow Rate->Preparative Run Modify Gradient->Preparative Run Fraction Collection Fraction Collection Preparative Run->Fraction Collection Purity Analysis Purity Analysis Fraction Collection->Purity Analysis

Logic for scaling HPLC from analytical to preparative.
Hypothetical Signaling Pathway for this compound's Biological Activity

While the specific mechanism of action for this compound is not yet well-defined, many fungal natural products exhibit cytotoxic effects by modulating key signaling pathways. The following diagram illustrates a hypothetical pathway through which this compound might exert its biological activity.[7] Further research is required to validate this proposed mechanism.

G This compound This compound CellSurfaceReceptor Cell Surface Receptor This compound->CellSurfaceReceptor KinaseCascade Kinase Cascade (e.g., MAPK/ERK) CellSurfaceReceptor->KinaseCascade TranscriptionFactor Transcription Factor (e.g., AP-1) KinaseCascade->TranscriptionFactor CellCycleArrest Cell Cycle Arrest TranscriptionFactor->CellCycleArrest Apoptosis Apoptosis TranscriptionFactor->Apoptosis

Hypothetical signaling pathway for this compound.

References

Quantifying Aspinonene in Fungal Extracts: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For researchers, scientists, and drug development professionals, the accurate quantification of novel bioactive compounds is a critical step in the research and development pipeline. Aspinonene (B1181478), a polyketide metabolite produced by fungi of the Aspergillus genus, notably Aspergillus ochraceus, has garnered interest for its unique chemical structure and potential biological activities.[1][2] This document provides detailed application notes and protocols for the quantification of this compound in fungal extracts, focusing on established analytical methodologies.

Data Presentation: Quantitative Analysis of this compound

While specific quantitative yields of this compound from fungal cultures are not extensively detailed in publicly available literature, the following tables provide illustrative data based on typical performance characteristics of the analytical methods described.[3][4] It is crucial to note that these values should be experimentally determined for specific fungal strains and culture conditions.

Table 1: Hypothetical Yield of this compound from a 1-Liter Culture of Aspergillus ochraceus Using Various Extraction Solvents.

Extraction SolventSolvent Volume (mL)Number of ExtractionsCrude Extract Yield (mg)Purified this compound Yield (mg)Purity (%)
Ethyl Acetate (B1210297)50031504595
Dichloromethane50031203592
Chloroform50031354094
Butanol50031002888

Source: Hypothetical data adapted from BenchChem Application Note.[5]

Table 2: Hypothetical Performance of LC-MS/MS Method for this compound Quantification in a Fortified Fungal Culture Extract.

ParameterValue
AnalyteThis compound
Molecular FormulaC₉H₁₆O₄
Molecular Weight188.22 g/mol
Precursor Ion (m/z)189.1125 [M+H]⁺
Product Ions (m/z)171.1020, 153.0914, 125.0961
Linear Range1 - 1000 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Recovery92.5% ± 4.8%

Source: Hypothetical data adapted from BenchChem Application Note.

Experimental Protocols

Detailed methodologies for the key stages of this compound quantification are provided below, from fungal culture to final analysis.

Protocol 1: Fungal Culture and Fermentation for this compound Production

This protocol details the cultivation of Aspergillus ochraceus for the production of this compound.

Materials:

  • Aspergillus ochraceus strain (e.g., DSM-7428)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth

  • Sterile distilled water with 0.1% Tween 80

  • Incubator and shaking incubator

  • Erlenmeyer flasks (250 mL and 1 L)

Procedure:

  • Strain Activation: Revive the Aspergillus ochraceus strain from a stock culture by inoculating it onto a PDA plate. Incubate at 28°C for 7-10 days, or until sufficient sporulation is observed.

  • Spore Suspension Preparation: Harvest spores from a mature PDA plate by adding 10 mL of sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop.

  • Seed Culture: Inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask with the spore suspension to a final concentration of approximately 1 x 10⁶ spores/mL. Incubate at 28°C on a rotary shaker at 150 rpm for 3 days.

  • Production Culture: Inoculate 1 L of PDB or YES broth in a 2 L Erlenmeyer flask with 50 mL of the seed culture. Incubate at 28°C on a rotary shaker at 150-200 rpm for 10-14 days. It is known that the production ratio of this compound to its co-metabolite aspyrone (B94758) is influenced by the concentration of dissolved oxygen; lower dissolved oxygen levels may favor this compound production.[3]

Protocol 2: Extraction of this compound from Fungal Culture

This protocol describes the liquid-liquid extraction of this compound from the fungal culture.

Materials:

  • Fungal culture broth from Protocol 1

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separation of Biomass: After the fermentation period, separate the fungal mycelia from the culture broth by filtration through cheesecloth or by centrifugation.

  • Liquid-Liquid Extraction:

    • Transfer the cell-free supernatant (broth) to a separatory funnel.

    • Add an equal volume of ethyl acetate to the separatory funnel.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate and collect the upper organic phase.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Drying and Concentration:

    • Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the filtrate to dryness using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.

  • Mycelia Extraction (Optional but Recommended):

    • The collected mycelia can be homogenized and extracted separately with a solvent mixture such as chloroform:methanol (B129727) (2:1, v/v) to recover intracellular this compound. This extract can then be combined with the broth extract.

Protocol 3: Purification of this compound by Chromatography

A multi-step chromatographic approach is often necessary for the purification of this compound from the crude extract.

3.1: Silica (B1680970) Gel Column Chromatography (Initial Fractionation)

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane (B92381) and Ethyl acetate (HPLC grade)

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% hexane) and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent system, such as 100% hexane, and gradually increase the polarity by increasing the proportion of ethyl acetate in a stepwise manner (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation by spotting the collected fractions on a TLC plate. Visualize the spots under a UV lamp.

  • Pooling Fractions: Combine the fractions containing the pure this compound based on the TLC analysis.

3.2: Preparative High-Performance Liquid Chromatography (Final Purification)

For higher purity, a final purification step using preparative HPLC is recommended.

Materials:

  • Semi-purified this compound fractions

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column

  • Acetonitrile (B52724) and Water (HPLC grade)

  • 0.45 µm syringe filters

Procedure:

  • System Preparation: Equilibrate the preparative HPLC system with a C18 column using a suitable mobile phase, for example, a gradient of acetonitrile in water.

  • Sample Injection: Dissolve the semi-purified fraction in the mobile phase, filter it through a 0.45 µm syringe filter, and inject it onto the column.

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time, as determined by prior analytical HPLC runs.

  • Purity Check and Final Concentration: Analyze the purity of the collected fraction using analytical HPLC. Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 4: Quantification of this compound by HPLC-UV

This protocol provides a starting point for developing an HPLC-UV method for this compound quantification.[6]

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Methanol, Acetonitrile, and Water (HPLC grade)

  • This compound reference standard (purity ≥98%)

  • 0.22 µm syringe filters

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of methanol or acetonitrile in water. An isocratic method may also be suitable depending on the sample complexity.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: A starting wavelength of 210 nm is recommended. A full UV scan of the this compound standard should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[6]

  • Injection Volume: 10 µL

Procedure:

  • Preparation of Standard Solutions:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

    • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Sample Preparation:

    • Accurately weigh a known amount of the fungal extract.

    • Extract this compound using a suitable solvent (e.g., methanol), potentially using sonication to improve efficiency.

    • Centrifuge the extract to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Quantification: Inject the prepared sample into the HPLC system. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 5: Quantification of this compound by LC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.

Instrumentation and Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Methanol, Acetonitrile, and Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard (purity ≥98%)

  • 0.22 µm syringe filters

LC-MS/MS Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient could be 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification.

Procedure:

  • Standard and Sample Preparation: Follow the same procedures as for HPLC-UV, using LC-MS grade solvents.

  • Method Optimization: Optimize the MS parameters, including precursor and product ions, collision energy, and other source parameters, by infusing a standard solution of this compound.

  • Quantification: Create a calibration curve using the this compound standard solutions. Inject the prepared samples and quantify this compound based on the peak area of the specific MRM transition.

Visualizations

Experimental Workflow

The overall workflow for the extraction and quantification of this compound from fungal culture is depicted below.

G cluster_0 Fungal Culture & Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Quantification A Aspergillus ochraceus Strain B PDA Plate Activation A->B C Seed Culture (PDB) B->C D Production Culture (PDB/YES) C->D E Filtration/Centrifugation D->E F Liquid-Liquid Extraction (Ethyl Acetate) E->F G Drying & Concentration F->G H Crude Fungal Extract G->H I Silica Gel Column Chromatography H->I J Preparative HPLC I->J K Purified this compound J->K L HPLC-UV Analysis K->L M LC-MS/MS Analysis K->M N Quantitative Data L->N M->N

Fig 1. Workflow for this compound Quantification.
Proposed Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on structurally related fungal metabolites suggest a potential mechanism involving the induction of apoptosis through a Reactive Oxygen Species (ROS)-mediated PI3K/Akt signaling pathway.

G cluster_pathway Proposed ROS-mediated PI3K/Akt Apoptotic Pathway This compound This compound ROS Increased Intracellular ROS This compound->ROS PI3K PI3K ROS->PI3K Inhibition Akt Akt PI3K->Akt Activation pAkt p-Akt (Inactive) Bcl2 Bcl-2 Family (Anti-apoptotic) Akt->Bcl2 Activation pAkt->Bcl2 Inhibition Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Inhibition Mitochondria Mitochondria Bax->Mitochondria Activation CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Fig 2. Proposed Signaling Pathway for this compound.

References

Screening for Bioactive Gold: Application Notes and Protocols for Aspinonene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the fungal metabolite Aspinonene presents an intriguing but largely uncharted territory of therapeutic potential. Isolated from fungi such as Aspergillus ochraceus and Aspergillus ostianus, this natural product's biological activities are yet to be fully elucidated in the scientific literature.[1][2][3] This document serves as a comprehensive guide, providing detailed protocols for a panel of standard in vitro bioassays to characterize the potential anticancer, anti-inflammatory, and antibacterial activities of this compound.

The methodologies outlined herein are based on established techniques for the evaluation of novel natural products, offering a foundational framework for initial screening and subsequent mechanistic studies. While specific quantitative data on this compound is scarce, this guide includes data from structurally related compounds to provide a comparative context and benchmark for expected outcomes.[4]

Part 1: Assays for Anticancer Activity

A preliminary assessment of a compound's anticancer potential often begins with evaluating its cytotoxicity against various cancer cell lines.[1] Subsequent assays can then elucidate the mechanism of cell death, such as apoptosis or cell cycle arrest.

Data Presentation: Cytotoxicity of this compound Analogs and Related Fungal Metabolites

Due to the limited availability of direct cytotoxic data for this compound, the following table summarizes the activity of structurally similar meroterpenoids and other fungal derivatives to provide a reference for potential efficacy.[4]

CompoundCancer Cell LineCancer TypeIncubation Time (h)IC50 Value
Biscognienyne M A2780Ovarian CancerNot Specified6.8 µM[4]
Asperpyrone D Not SpecifiedNot SpecifiedNot SpecifiedNo cytotoxicity at 5 µg/mL[4]
α-pyrone derivatives HL-60Promyelocytic LeukemiaNot Specified0.52 - 9.85 µM[4]
PC-3Prostate CancerNot Specified0.52 - 9.85 µM[4]
HCT-116Colorectal CarcinomaNot Specified0.52 - 9.85 µM[4]
Pyranone derivative HEp-2Larynx CarcinomaNot Specified7 µg/mL[4]
HepG2Liver CarcinomaNot Specified7 µg/mL[4]
Experimental Protocols

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692) product. The concentration of the dissolved formazan is directly proportional to the number of viable cells.[1]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or HCT116) into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Add the various concentrations of this compound to the designated wells. Include a positive control (e.g., Doxorubicin) and a vehicle control (medium with DMSO).[1][4]

  • Incubation: Incubate the plate for 48 to 72 hours under the same conditions.[1][4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1][5]

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes.[1][4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][4][5]

  • Calculation: Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) can be determined by plotting a dose-response curve.[1]

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., based on the IC50 value from the MTT assay) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[5]

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[5]

Visualizations

G cluster_workflow Experimental Workflow: Cytotoxicity Screening A Cancer Cell Seeding (96-well plate) B This compound Treatment (Serial Dilutions) A->B C Incubation (48-72 hours) B->C D MTT Reagent Addition C->D E Formazan Solubilization (DMSO) D->E F Absorbance Measurement (570 nm) E->F G IC50 Determination F->G

Cytotoxicity screening workflow.

G Aspinonene_analogue This compound Analogue ROS Increased ROS Production Aspinonene_analogue->ROS PI3K PI3K ROS->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis

Proposed ROS-mediated PI3K/Akt apoptotic pathway for an this compound analogue.[4]

Part 2: Assays for Anti-inflammatory Activity

Natural products are a rich source of novel anti-inflammatory agents. Several metabolites from Aspergillus species have been shown to inhibit key inflammatory pathways.[6] Assays to screen for these activities are crucial in determining the therapeutic potential of this compound.

Experimental Protocols

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[6] The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent.[7]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).[7]

  • Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Maintain a negative control group without LPS stimulation.[7]

  • Incubation: Incubate the plates for 24 hours.[7]

  • NO Measurement: Transfer the cell culture supernatant to a new 96-well plate and add an equal volume of Griess reagent. After a short incubation, measure the absorbance at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite levels in the compound-treated wells to the LPS-only treated wells.[6]

Principle: Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes. This assay utilizes a reporter cell line (e.g., HEK293 cells stably transfected with an NF-κB luciferase reporter construct) to quantify the activation of the NF-κB pathway.

Protocol:

  • Cell Seeding: Plate the NF-κB reporter cell line in a 96-well plate.

  • Compound Treatment: Treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or LPS.

  • Incubation: Incubate for a further 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions. A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

Visualizations

G cluster_workflow Workflow: Anti-inflammatory Screening A Macrophage Cell Seeding B This compound Pre-treatment A->B C LPS Stimulation B->C D Incubation (24h) C->D E Nitrite Measurement (Griess Reagent) D->E F Calculate % NO Inhibition E->F

A generalized workflow for screening anti-inflammatory activity.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation This compound This compound This compound->IKK

Hypothesized inhibition of the NF-κB inflammatory pathway by this compound.[6]

Part 3: Assays for Antibacterial Activity

While direct antimicrobial data for this compound is scarce, various compounds structurally related to its proposed biosynthetic precursor, aspyrone, have been investigated for their antibacterial properties.[4]

Data Presentation: Antibacterial Activity of this compound-Related Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values for compounds related to aspyrone, offering a potential reference for this compound's antibacterial screening.[4]

CompoundBacteriaMIC (µg/mL)
Ascopyrone P Gram-positive & Gram-negative bacteria2000 - 4000 µg/mL[4]
Pseudopyronine A Staphylococcus aureus6.25[4]
Pseudopyronine B Staphylococcus aureus0.156[4]
Pseudopyronine C Staphylococcus aureus0.39[4]
Experimental Protocol

Principle: The broth microdilution method is a standard laboratory technique used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.

Protocol:

  • Compound Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[4]

  • Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[4]

  • Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[4]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

Visualization

G cluster_workflow Workflow: Antibacterial MIC Determination A Serial Dilution of This compound in 96-well Plate B Bacterial Inoculation A->B C Incubation (18-24 hours) B->C D Visual Inspection for Growth C->D E Determine Lowest Concentration with No Growth (MIC) D->E

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound remains an enigmatic molecule with significant untapped therapeutic potential.[2] The absence of extensive biological activity data highlights a critical area for future research. The protocols and comparative data presented in this guide offer a robust framework for the systematic evaluation of this compound's anticancer, anti-inflammatory, and antibacterial properties. Comprehensive preclinical studies are essential to elucidate the biological activity, safety profile, and potential therapeutic applications of this fungal metabolite, paving the way for its potential translation into tangible clinical benefits.[2]

References

Application Notes and Protocols: Aspinonene as a Putative Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature on the specific application of Aspinonene as a plant growth regulator is not currently available. The following application notes and protocols are a proposed experimental framework based on established methodologies for evaluating novel plant growth regulators. The proposed mechanisms and signaling pathways are hypothetical and intended to serve as a starting point for investigation.

Introduction

This compound is a natural product isolated from fungi such as Aspergillus ochraceus.[1][2] While its biological activity is largely unexplored, its chemical structure suggests potential for biological activity. These application notes provide a comprehensive experimental setup to investigate the potential of this compound as a plant growth regulator. The protocols outlined below cover in vitro and in vivo assays to assess its effects on seed germination, plant growth, and overall development.

Data Presentation

All quantitative data from the following experiments should be recorded and summarized in structured tables for clear comparison and analysis.

Table 1: Effect of this compound on Seed Germination of Arabidopsis thaliana

This compound Concentration (µM)Number of Seeds SownNumber of Germinated SeedsGermination Rate (%)Mean Germination Time (Days)
0 (Control)100
1100
10100
50100
100100

Table 2: Effect of this compound on Seedling Growth of Arabidopsis thaliana (14 days post-germination)

This compound Concentration (µM)Primary Root Length (mm)Number of Lateral RootsShoot Height (cm)Fresh Weight (mg)Dry Weight (mg)
0 (Control)
1
10
50
100

Table 3: Effect of this compound on Biomass of Solanum lycopersicum (Tomato) (4 weeks post-treatment)

This compound Concentration (µM)Treatment MethodShoot Fresh Weight (g)Shoot Dry Weight (g)Root Fresh Weight (g)Root Dry Weight (g)
0 (Control)Foliar Spray
50Foliar Spray
100Foliar Spray
0 (Control)Soil Drench
50Soil Drench
100Soil Drench

Experimental Protocols

Preparation of this compound Stock Solution

A 1 mg/mL stock solution is a common starting point for testing plant growth regulators.[3]

  • Weighing: Accurately weigh 10 mg of this compound.

  • Dissolving: Dissolve the this compound in a small volume of a suitable solvent (e.g., DMSO or ethanol).

  • Dilution: Bring the final volume to 10 mL with sterile distilled water to achieve a 1 mg/mL stock solution.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Seed Germination and Seedling Growth Assay (Arabidopsis thaliana)
  • Media Preparation: Prepare Murashige and Skoog (MS) medium, including 1% sucrose (B13894) and 0.8% agar. Autoclave and cool to approximately 50°C.

  • This compound Incorporation: Add the this compound stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Also, prepare a control plate with the solvent alone.

  • Plating: Pour the medium into sterile petri dishes.

  • Sterilization of Seeds: Surface sterilize Arabidopsis thaliana seeds using 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes. Rinse the seeds 5 times with sterile distilled water.

  • Sowing: Aseptically place the sterilized seeds on the surface of the MS plates.

  • Incubation: Seal the plates and incubate in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

  • Data Collection:

    • Record the number of germinated seeds daily for 7 days.

    • After 14 days, measure the primary root length, count the number of lateral roots, and measure the shoot height.

    • Determine the fresh weight of the seedlings and then dry them at 60°C for 48 hours to determine the dry weight.

In Vivo Plant Growth Assay (Solanum lycopersicum - Tomato)
  • Plant Material: Use 2-week-old tomato seedlings of uniform size, grown in a standard potting mix.

  • Treatment Groups:

    • Foliar Spray: Prepare aqueous solutions of this compound (e.g., 50 µM and 100 µM) with 0.02% Tween 20 as a surfactant. Spray the foliage until runoff. The control group is sprayed with water and Tween 20.

    • Soil Drench: Apply a specific volume of the this compound solution (e.g., 50 mL of 50 µM and 100 µM) to the soil of each pot. The control group receives an equal volume of water.

  • Growth Conditions: Maintain the plants in a greenhouse with controlled temperature, humidity, and light conditions.

  • Data Collection (after 4 weeks):

    • Measure the shoot height and stem diameter.

    • Count the number of leaves and flowers.

    • Harvest the plants and separate the shoots and roots.

    • Measure the fresh weight of the shoots and roots.

    • Dry the plant material at 60°C for 72 hours to determine the dry weight.

Visualizations

Hypothetical Signaling Pathway of this compound

Many plant growth regulators act by modulating existing phytohormone signaling pathways.[4][5] This diagram proposes a hypothetical pathway where this compound interacts with a cell surface receptor, initiating a kinase cascade that leads to the activation of transcription factors regulating growth and stress response genes.[6]

Aspinonene_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binding Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Response Physiological Response (e.g., Growth Regulation) Gene_Expression->Response

Caption: Hypothetical this compound signaling pathway in a plant cell.

Experimental Workflow for this compound Evaluation

The following workflow outlines a logical progression for investigating the potential of this compound as a plant growth regulator.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Mechanism of Action Prep This compound Stock Preparation Germination Seed Germination Assay (Arabidopsis) Prep->Germination Seedling Seedling Growth Assay (Arabidopsis) Germination->Seedling InVivo Whole Plant Assay (Tomato) Seedling->InVivo Physiological Physiological Analysis (Chlorophyll, Stomatal Conductance) InVivo->Physiological Gene_Expression Gene Expression Analysis (qRT-PCR) Physiological->Gene_Expression Hormone Hormone Profiling (LC-MS) Gene_Expression->Hormone Analysis Data Analysis and Conclusion Hormone->Analysis

Caption: Experimental workflow for evaluating this compound.

References

Investigating the Mechanism of Action of Aspinonene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspinonene is a polyketide secondary metabolite produced by the fungi Aspergillus ochraceus and Aspergillus ostianus.[1][2] Its unique branched pentaketide (B10854585) structure has drawn interest from natural product chemists.[3][4] However, despite its characterization, the specific biological activities and the underlying mechanism of action of this compound remain largely unexplored in publicly available scientific literature.[4][5][6] This lack of foundational knowledge presents a significant opportunity for investigation into its therapeutic potential.

This document provides a comprehensive guide for researchers to initiate studies into the mechanism of action of this compound. It includes detailed protocols for the production and isolation of this compound, as well as a variety of established experimental approaches to identify its molecular targets and elucidate the signaling pathways it may modulate.

Quantitative Data Summary

Due to the limited research on this compound's specific biological activity, direct quantitative data such as IC50 or MIC values are scarce.[4] However, data from structurally related compounds can provide insights into its potential bioactivities.[7]

Compound ClassRepresentative CompoundBiological ActivityPotency (IC50/MIC)Target Organism/Cell LineReference
This compound-related Meroterpenoid Biscognienyne MCytotoxicIC50: 6.8 μMHuman ovarian cancer (A2780)[7]
Aspyrone-related α-pyrone Pseudopyronine AAntibacterialMIC: 6.25 µg/mLStaphylococcus aureus[7]
Aspyrone-related α-pyrone Pseudopyronine BAntibacterialMIC: 0.156 µg/mLStaphylococcus aureus[7]
Aspyrone-related α-pyrone Pseudopyronine CAntibacterialMIC: 0.39 µg/mLStaphylococcus aureus[7]

Hypothetical Signaling Pathways

While the exact signaling pathway of this compound is unknown, studies on related fungal polyketides suggest potential mechanisms.[8] Many of these compounds are known to induce cytotoxicity in cancer cells through the activation of apoptotic pathways.[8] A plausible, yet hypothetical, pathway for this compound could involve the induction of mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[8]

Hypothetical_Apoptotic_Pathway This compound This compound Mitochondria Mitochondrial Stress This compound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A potential apoptotic signaling pathway for this compound.

Experimental Protocols

A crucial first step in investigating the mechanism of action of this compound is to secure a pure supply of the compound. The following protocols detail the fermentation of Aspergillus ochraceus, followed by the extraction and purification of this compound. Subsequently, protocols for initial biological screening and target identification are provided.

Protocol 1: Production and Isolation of this compound

This protocol is adapted from methodologies described for the cultivation of Aspergillus ochraceus and the extraction of its secondary metabolites.[9][10][11]

1.1: Fermentation of Aspergillus ochraceus

  • Organism: Aspergillus ochraceus (e.g., strain DSM-7428).[4]

  • Inoculum Preparation:

    • Grow Aspergillus ochraceus on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until abundant sporulation is observed.[11]

    • Harvest spores by adding a sterile 0.1% Tween 80 solution and gently scraping the surface.[11]

    • Prepare a spore suspension and adjust the concentration using a hemocytometer.[11]

  • Production Culture:

    • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Extract Sucrose broth) with the spore suspension.[2][9]

    • Incubate in a shaker incubator at 25-28°C with agitation (150-200 rpm) for 10-14 days.[11] Of note, lower dissolved oxygen levels may favor this compound production over the related compound aspyrone.[2][11]

1.2: Extraction and Purification

  • Extraction:

    • Separate the fungal biomass from the culture broth by filtration.[9][10]

    • Extract the culture filtrate multiple times with an equal volume of ethyl acetate.[9][10]

    • Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.[9][10]

  • Purification:

    • Subject the crude extract to column chromatography on silica (B1680970) gel.[4][9]

    • Elute with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate).[9]

    • Monitor fractions using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]

    • Pool fractions containing this compound and perform further purification if necessary, for instance by preparative HPLC, to obtain the pure compound.[9]

Aspinonene_Production_Workflow cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Inoculum Inoculum Preparation Culture Production Culture Inoculum->Culture Filtration Filtration Culture->Filtration LLE Liquid-Liquid Extraction Filtration->LLE Evaporation Solvent Evaporation LLE->Evaporation ColumnChrom Silica Gel Chromatography Evaporation->ColumnChrom Fractionation Fraction Collection & Analysis ColumnChrom->Fractionation FinalPurification Preparative HPLC Fractionation->FinalPurification Pure_this compound Pure_this compound FinalPurification->Pure_this compound Pure this compound

General workflow for the production and purification of this compound.

Protocol 2: Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability and is a common first step to determine if a compound has cytotoxic effects.[12][13]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[12]

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.[12]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[12][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Protocol 3: Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique to identify the direct binding partners of a small molecule.[15][16][17][18] This requires the synthesis of an this compound-based affinity probe.

  • Probe Synthesis: Synthesize an this compound derivative with a linker arm that can be immobilized on a solid support (e.g., agarose (B213101) beads).

  • Cell Lysis: Prepare a protein lysate from a relevant cell line.

  • Affinity Capture:

    • Incubate the immobilized this compound probe with the cell lysate to allow for binding of target proteins.[16]

    • Use beads without the probe or with an inactive analogue as a negative control.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform in-gel digestion of the proteins (e.g., with trypsin).[19]

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][19]

  • Data Analysis: Identify proteins that are significantly enriched in the this compound pulldown compared to the negative control.

AP_MS_Workflow Aspinonene_Probe This compound Affinity Probe (Immobilized on Beads) Incubation Incubation Aspinonene_Probe->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Washing Wash to Remove Non-specific Binders Incubation->Washing Elution Elution of Bound Proteins Washing->Elution LC_MS LC-MS/MS Analysis Elution->LC_MS Data_Analysis Database Search & Protein Identification LC_MS->Data_Analysis Potential_Targets Potential Targets Data_Analysis->Potential_Targets

References

Application Notes and Protocols for Aspinonene Target Identification and Deconvolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspinonene, a natural product isolated from fungi of the Aspergillus genus, represents a molecule of significant interest for its potential biological activities.[1][2] However, comprehensive studies detailing its molecular targets and mechanism of action are not yet widely available in scientific literature.[3][4] These application notes provide a detailed framework of modern techniques for the identification and deconvolution of this compound's biological targets. The protocols outlined are based on established methodologies in chemical biology and drug discovery and are intended to serve as a comprehensive guide for researchers.

I. Target Identification Strategies

A multi-pronged approach combining direct biochemical methods with computational and cellular validation is recommended for robust target identification of this compound.

A. Affinity-Based Target Discovery

Affinity purification coupled with mass spectrometry (AP-MS) is a powerful and direct method for identifying protein targets of a small molecule.[4][5] This technique involves immobilizing this compound on a solid support to capture its binding partners from a cell lysate.

AP_MS_Workflow cluster_preparation Probe Synthesis & Lysate Preparation cluster_capture Affinity Capture cluster_analysis Analysis This compound This compound Linker Linker Arm Synthesis This compound->Linker Immobilization Immobilization on Beads Linker->Immobilization Incubation Incubate Beads with Lysate Immobilization->Incubation CellCulture Cell Culture (e.g., Human Cancer Cell Line) Lysis Cell Lysis & Proteome Extraction CellCulture->Lysis Lysis->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution LCMS LC-MS/MS Analysis Elution->LCMS DatabaseSearch Database Search & Protein ID LCMS->DatabaseSearch TargetID Identify Potential Targets DatabaseSearch->TargetID

Workflow for this compound target identification using AP-MS.
  • Probe Synthesis: Synthesize an this compound derivative with a linker arm suitable for immobilization (e.g., with a terminal carboxylic acid or amine).

  • Immobilization: Covalently attach the this compound probe to NHS-activated sepharose beads. Use beads without this compound as a negative control.

  • Lysate Preparation:

    • Culture a relevant human cancer cell line (e.g., A2780 ovarian cancer cells, based on activity of related compounds) to ~80% confluency.[6]

    • Harvest cells and lyse in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Affinity Capture:

    • Incubate the this compound-immobilized beads and control beads with the cell lysate (e.g., 1 mg of total protein) for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., 2x Laemmli buffer) and heating at 95°C for 5 minutes.

  • Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.

    • Excise unique protein bands from the this compound lane for in-gel digestion with trypsin.

    • Alternatively, perform in-solution digestion of the entire eluate.

    • Analyze the resulting peptides by LC-MS/MS.[4]

  • Data Analysis:

    • Identify proteins using a database search algorithm (e.g., Mascot, Sequest) against a human protein database.

    • Quantify the relative abundance of identified proteins using label-free quantification or spectral counting.[5]

    • Prioritize candidate targets that are significantly enriched in the this compound pulldown compared to the negative control.

While direct AP-MS data for this compound is not available, the following table illustrates the type of quantitative data that could be obtained, based on hypothetical enrichment factors.

Protein ID (Uniprot)Gene NameProtein NameEnrichment Factor (this compound vs. Control)p-valuePutative Function
P04049ERG11Lanosterol 14-alpha demethylase15.2<0.001Ergosterol biosynthesis
P51581PIK3CAPhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha8.7<0.005PI3K/Akt signaling
P62258AKT1RAC-alpha serine/threonine-protein kinase6.5<0.01PI3K/Akt signaling
Q09472HSP90AA1Heat shock protein HSP 90-alpha4.1<0.05Protein folding
B. Computational Target Prediction

Computational methods can predict potential targets based on the chemical structure of this compound, providing a complementary approach to experimental methods.[7][8]

  • Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization using computational chemistry software.

  • Target Selection: Select a library of protein structures relevant to fungal biology or cancer from the Protein Data Bank (PDB).

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock Vina) to predict the binding pose and affinity of this compound to each target protein.[9]

  • Scoring and Ranking: Rank the potential targets based on the predicted binding energy and analysis of the binding pose.

  • Target Prioritization: Cross-reference the top-ranked computational hits with the results from the AP-MS experiments to prioritize high-confidence targets for validation.

II. Target Validation and Deconvolution

Once a list of putative targets is generated, it is crucial to validate the direct interaction between this compound and the target and to demonstrate that this interaction is responsible for the observed biological effect.

A. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context.[1][3] It is based on the principle that a protein's thermal stability increases upon ligand binding.

  • Cell Treatment: Treat intact cells (e.g., A2780) with this compound (at various concentrations) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and separate the soluble protein fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant containing the soluble proteins to a new tube.

  • Western Blot Analysis:

    • Separate the soluble proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the putative target protein.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities at each temperature for both the this compound-treated and vehicle-treated samples.

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]

The following table shows hypothetical data from a CETSA experiment demonstrating the stabilization of a target protein by this compound.

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (10 µM this compound)
40100100
4598100
508595
5550 (Tm)80
602055 (Tm)
65525
70<110

III. Signaling Pathway Analysis

Understanding how this compound's interaction with its target affects cellular signaling is crucial for elucidating its mechanism of action. Based on the activity of related compounds, a potential pathway to investigate is the PI3K/Akt signaling pathway, which is often involved in apoptosis.[10]

Signaling_Pathway This compound This compound Target Putative Target (e.g., PIK3CA) This compound->Target Inhibition PIP3 PIP3 Target->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt phosphorylates Akt Akt Akt->pAkt Downstream Downstream Effectors (e.g., Bad, Caspase-9) pAkt->Downstream Inhibition of pro-apoptotic proteins Apoptosis Apoptosis Downstream->Apoptosis

Hypothetical PI3K/Akt signaling pathway modulated by this compound.

IV. Biological Activity of this compound and Related Compounds

While data on this compound is limited, the biological activities of structurally similar compounds can provide insights into its potential therapeutic effects.

The following table summarizes the reported biological activities of compounds structurally related to this compound.

CompoundCompound ClassBiological ActivityCell Line / OrganismIC50 / MICReference
Biscognienyne MMeroterpenoidCytotoxicA2780 (Human ovarian cancer)6.8 µM[6]
Phoma sp. α-pyrone derivativesα-PyroneCytotoxicHL-60, PC-3, HCT-1160.52 - 9.85 µM[6]
Pseudopyronine Aα-PyroneAntibacterialStaphylococcus aureus6.25 µg/mL[6]
Pseudopyronine Bα-PyroneAntibacterialStaphylococcus aureus0.156 µg/mL[6]
Pseudopyronine Cα-PyroneAntibacterialStaphylococcus aureus0.39 µg/mL[6]

Conclusion

The identification and deconvolution of this compound's targets require a systematic and multi-faceted approach. The application notes and protocols provided herein offer a comprehensive guide for researchers to elucidate the mechanism of action of this promising natural product. By combining affinity-based proteomics, computational predictions, and robust validation techniques like CETSA, the scientific community can pave the way for the potential development of this compound as a novel therapeutic agent.

References

Application Notes and Protocols for Assessing the Antimicrobial Effects of Aspinonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspinonene, a natural product isolated from fungi such as Aspergillus ochraceus and Aspergillus ostianus, is a molecule with potential biological activity that remains largely unexplored.[1][2] While comprehensive data on its antimicrobial properties are not yet available in scientific literature, its status as a fungal metabolite warrants investigation into its potential antibacterial and antifungal activities.[2][3] These application notes provide detailed protocols for researchers to systematically evaluate the antimicrobial effects of this compound.

The following protocols are based on established and standardized methods for antimicrobial susceptibility testing, providing a framework for generating reliable and reproducible data.[4][5][6] This document outlines procedures for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and for assessing anti-biofilm activity.

Data Presentation

Quantitative data from the described experiments should be meticulously recorded and organized for clear comparison and analysis. The following tables are provided as templates for data presentation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDThis compound MIC (µg/mL)Positive Control MIC (µg/mL)Negative Control
Staphylococcus aureusATCC® 29213™[e.g., Vancomycin]No Inhibition
Escherichia coliATCC® 25922™[e.g., Gentamicin]No Inhibition
Candida albicansATCC® 90028™[e.g., Fluconazole]No Inhibition
[User-defined]
[User-defined]

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

Test MicroorganismStrain IDThis compound MIC (µg/mL)This compound MBC/MFC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC® 29213™Bacteriostatic/Bactericidal
Escherichia coliATCC® 25922™Bacteriostatic/Bactericidal
Candida albicansATCC® 90028™Fungistatic/Fungicidal
[User-defined]
[User-defined]

Table 3: Anti-Biofilm Activity of this compound

Test MicroorganismStrain IDThis compound Concentration (µg/mL)% Biofilm Inhibition
Pseudomonas aeruginosaATCC® 27853™[e.g., 0.5 x MIC]
[e.g., 1 x MIC]
[e.g., 2 x MIC]
[User-defined]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antimicrobial potential of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of this compound that completely inhibits the visible growth of a microorganism.[3]

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Standardized microbial inoculum (~5 x 10^5 CFU/mL)[3]

  • Positive control antibiotic/antifungal

  • Sterile diluent (e.g., saline)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the this compound stock solution in the appropriate broth within the 96-well plate.[3] The concentration range should be sufficient to determine the MIC.

  • Inoculation: Inoculate each well with the standardized microbial suspension.[3] The final volume in each well should be uniform.

  • Controls:

    • Positive Control: A well with a known antimicrobial agent to ensure the susceptibility of the test organism.

    • Negative Control: A well with the microbial inoculum and the highest concentration of the solvent used for the this compound stock to rule out any inhibitory effects of the solvent.

    • Growth Control: A well containing only the broth and the microbial inoculum.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[3][7]

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth.[3]

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol determines the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.

Materials:

  • Results from the MIC assay

  • Nutrient agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips or loops

Procedure:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spot the aliquot onto a fresh agar plate.

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of this compound that results in no colony formation on the agar plate.

Protocol 3: Anti-Biofilm Assay using Crystal Violet Staining

This protocol assesses the ability of this compound to inhibit biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Standardized microbial inoculum

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Crystal Violet solution (0.1%)

  • Ethanol (B145695) (95%) or acetic acid (33%)

Procedure:

  • Plate Preparation: Add the appropriate growth medium and varying concentrations of this compound (typically at sub-MIC levels) to the wells of a 96-well plate.[8][9]

  • Inoculation: Inoculate the wells with the standardized microbial suspension. Include a growth control without this compound.

  • Incubation: Incubate the plate without agitation for 24-48 hours to allow for biofilm formation.

  • Washing: Gently discard the medium and wash the wells with PBS to remove planktonic cells.

  • Staining: Add the crystal violet solution to each well and incubate at room temperature.

  • Washing: Remove the crystal violet and wash the wells again with PBS.

  • Destaining: Add ethanol or acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain using a microplate reader (e.g., at 570 nm). The percentage of biofilm inhibition can be calculated relative to the growth control.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antimicrobial properties of this compound.

G A This compound Stock Solution B Broth Microdilution (MIC Assay) A->B C Subculturing on Agar Plates B->C E Anti-Biofilm Assay B->E D MBC/MFC Determination C->D G Data Analysis and Interpretation D->G F Biofilm Inhibition Quantification E->F F->G

Caption: General workflow for antimicrobial assessment of this compound.

Hypothetical Signaling Pathway

While the specific mechanism of action for this compound is not yet characterized, studies on related meroterpenoids suggest a potential for interaction with cellular signaling pathways.[3] The diagram below illustrates a hypothetical signaling pathway that could be investigated.

G cluster_cell Microbial Cell This compound This compound Receptor Cellular Target (e.g., Enzyme, Receptor) This compound->Receptor Binds to Pathway Signaling Cascade (e.g., Kinase Pathway) Receptor->Pathway Modulates Response Cellular Response (e.g., Inhibition of Cell Wall Synthesis, Protein Synthesis) Pathway->Response Leads to Inhibition Inhibition of Growth/Survival Response->Inhibition

Caption: Hypothetical mechanism of this compound's antimicrobial action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Aspergillus ochraceus Culture Conditions for Aspinonene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the production of Aspinonene from Aspergillus ochraceus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production sometimes low?

A1: this compound is a polyketide secondary metabolite produced by the fungus Aspergillus ochraceus.[1] The production of secondary metabolites is often low because it is highly sensitive to specific culture conditions.[1] Factors such as nutrient availability, pH, temperature, and aeration can significantly impact the metabolic pathways leading to this compound production.[1] Conditions that favor rapid fungal growth (high biomass) are not always optimal for secondary metabolite production.[1]

Q2: My Aspergillus ochraceus culture is growing well, but I'm detecting very little or no this compound. What could be the issue?

A2: Low this compound yield despite good biomass production can be attributed to several factors related to the fermentation conditions and the metabolic state of the fungus.[2] Potential causes include suboptimal media composition, inappropriate pH, incorrect temperature, and improper timing of harvest.[2] this compound is a secondary metabolite, and its production typically begins during the stationary phase of fungal growth.[1][2]

Q3: How does dissolved oxygen concentration affect this compound production?

A3: Dissolved oxygen is a critical factor. This compound and aspyrone (B94758) share a common biosynthetic pathway.[2] Higher dissolved oxygen levels tend to favor the production of aspyrone, while lower dissolved oxygen levels favor the reductive step leading to this compound.[1][2][3] Therefore, reducing aeration or agitation can be a key strategy to enhance this compound yield.[1][2]

Q4: Is there a specific growth phase for optimal this compound production?

A4: Yes, the production of secondary metabolites like this compound is often highest during the stationary phase of fungal growth.[1] During the initial logarithmic growth phase, the fungus prioritizes biomass accumulation.[1] As nutrients become limited and the growth rate slows, the fungus shifts its metabolism towards the production of secondary metabolites.[1]

Q5: My Aspergillus ochraceus culture is not growing well. What should I do?

A5: Poor fungal growth is a primary issue that needs to be addressed before optimizing for this compound production.[2] Potential causes include inadequate media composition (lacking essential nutrients), suboptimal pH or temperature, and contamination with other microorganisms.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or Poor Growth of Aspergillus ochraceus Inadequate media compositionEnsure the medium contains a readily available carbon source (e.g., glucose, sucrose), a suitable nitrogen source (e.g., ammonium (B1175870) salts, yeast extract), and essential minerals.[2]
Suboptimal pH and TemperatureVerify that the initial pH of your medium is within the optimal range for Aspergillus ochraceus growth (typically around 5.0-7.0).[2] Ensure the incubator is maintaining the correct temperature (around 25-30°C).[2][4]
ContaminationUse aseptic techniques during all stages of culture preparation and handling. Check the purity of the inoculum.[5]
Good Growth, but Low or No this compound Yield Suboptimal Media Composition for Secondary MetabolismExperiment with different media compositions. Complex media containing sources like yeast extract and peptone often support robust secondary metabolite production. The "One Strain, Many Compounds" (OSMAC) approach can be useful here.[2]
Inappropriate pHMonitor and control the pH of the fermentation broth. Conduct small-scale experiments to determine the optimal pH range for this compound production.[2]
Incorrect TemperatureOptimize the fermentation temperature. The optimal temperature for this compound production may differ from the optimal temperature for growth. Experiment with temperatures in the range of 25-30°C.[2]
High Dissolved OxygenReduce the aeration or agitation rate in your fermenter to lower the dissolved oxygen concentration. This can favor this compound production over aspyrone.[1][2]
Incorrect Harvest TimeHarvest the culture during the stationary phase of fungal growth, which is typically when secondary metabolite production is at its peak.[1][2]
Strain DegenerationMaintain a stock of the original high-yielding strain and avoid excessive sub-culturing. Periodically re-isolate single-spore colonies to maintain a genetically homogenous population.[2]

Data Presentation: Optimized Culture Parameters

Parameter Recommended Condition Rationale Reference(s)
Fungal Strain Aspergillus ochraceus (e.g., DSM-7428)Known producer of this compound.[3]
Production Medium Czapek-Dox broth with yeast extract and peptone, Potato Dextrose Broth (PDB), or Yeast Extract Sucrose (YES) broth.Complex media often enhance secondary metabolite production.[2][3][6]
Inoculum Spore suspension (1 x 10^5 to 1 x 10^7 spores/mL) or vegetative mycelial culture.To ensure a uniform and sufficient starting culture.[2][6]
Temperature 25-30°COptimal range for both growth and this compound production.[2][3][4]
pH 5.0 - 7.0 (initial)Optimal range for A. ochraceus growth. pH should be monitored during fermentation.[2]
Agitation 150-200 rpm (in shaker incubator)Provides adequate mixing and aeration. May need to be reduced to lower dissolved oxygen for higher this compound yield.[2][5]
Aeration Lower dissolved oxygen levelsFavors the reductive biosynthetic step leading to this compound over the oxidative step to aspyrone.[1][2]
Incubation Time 10-14 daysAllows the culture to enter the stationary phase where secondary metabolite production is maximized.[2][6]

Experimental Protocols

Protocol 1: Inoculum Preparation
  • Grow Aspergillus ochraceus on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until abundant sporulation is observed.[2]

  • Harvest spores by adding a sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.[2]

  • Filter the spore suspension through sterile glass wool to remove mycelial fragments.[2]

  • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).[2]

Protocol 2: Fermentation for this compound Production
  • Prepare the desired production medium (e.g., Czapek-Dox broth supplemented with yeast extract and peptone).[2]

  • Autoclave the medium and allow it to cool to room temperature.

  • Inoculate the medium with the prepared spore suspension to a final concentration of 1 x 10^5 spores/mL.[2]

  • Incubate the culture in a shaker incubator at 25-28°C with agitation (e.g., 150-200 rpm) for 10-14 days.[2]

  • Monitor the pH of the culture periodically and adjust if necessary.[2]

Protocol 3: this compound Extraction and Quantification
  • Separation of Biomass: After the fermentation period, separate the fungal biomass from the culture broth by filtration through cheesecloth or by centrifugation.[3][5]

  • Liquid-Liquid Extraction:

    • Extract the culture filtrate with an equal volume of ethyl acetate (B1210297) three times.[5][6]

    • Homogenize the fungal mycelia and extract with a suitable solvent like a chloroform:methanol mixture.[6]

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[5][6]

  • Purification (Optional): The crude extract can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative HPLC.[3][5]

  • Quantification: Analyze and quantify this compound using High-Performance Liquid Chromatography (HPLC) with a UV detector, typically with a C18 reversed-phase column.[3]

Visualizations

Signaling Pathway

G Conceptual Signaling Pathway for Secondary Metabolism in Aspergillus cluster_0 Environmental Signals cluster_1 Signal Transduction cluster_2 Global Regulators cluster_3 Biosynthesis Nutrient Limitation Nutrient Limitation G-Protein Signaling G-Protein Signaling Nutrient Limitation->G-Protein Signaling Light Light Velvet Complex (VeA/VelB) Velvet Complex (VeA/VelB) Light->Velvet Complex (VeA/VelB) pH Stress pH Stress MAPK Pathway MAPK Pathway pH Stress->MAPK Pathway G-Protein Signaling->Velvet Complex (VeA/VelB) LaeA LaeA MAPK Pathway->LaeA Velvet Complex (VeA/VelB)->LaeA This compound Gene Cluster This compound Gene Cluster LaeA->this compound Gene Cluster Activates This compound This compound This compound Gene Cluster->this compound

Caption: Conceptual overview of signaling pathways regulating secondary metabolism.

Experimental Workflow

G Experimental Workflow for this compound Production A 1. Inoculum Preparation (A. ochraceus on PDA) B 2. Fermentation (Liquid Culture) A->B C 3. Harvest (Separate Mycelia and Broth) B->C D 4. Extraction (Ethyl Acetate) C->D E 5. Concentration (Rotary Evaporation) D->E F 6. Analysis & Quantification (HPLC) E->F

Caption: Step-by-step workflow for producing and quantifying this compound.

Logical Relationship: Dissolved Oxygen's Role

G Influence of Dissolved Oxygen on Product Formation Start Common Biosynthetic Precursor HighO2 High Dissolved Oxygen Start->HighO2 LowO2 Low Dissolved Oxygen Start->LowO2 Aspyrone Aspyrone HighO2->Aspyrone Favors This compound This compound LowO2->this compound Favors

Caption: The critical influence of dissolved oxygen on the final metabolic product.

References

Technical Support Center: Aspinonene Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation yield of Aspinonene from Aspergillus ochraceus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production often challenging?

A1: this compound is a branched pentaketide, a type of fungal secondary metabolite, produced by the fungus Aspergillus ochraceus.[1][2] The production of this compound can be challenging because, as a secondary metabolite, its synthesis is highly sensitive to specific culture conditions.[1][2] Factors such as nutrient availability, pH, temperature, and aeration can significantly impact the metabolic pathways leading to its production.[1][2] Often, the optimal conditions for rapid fungal growth (biomass accumulation) are not the same as those for maximal this compound production.[1]

Q2: My Aspergillus ochraceus culture is growing well, but the this compound yield is low. What are the likely causes?

A2: Low this compound yield despite good biomass production can be attributed to several factors:

  • Suboptimal Media Composition: The type and concentration of carbon and nitrogen sources are critical for secondary metabolism.[3]

  • Inappropriate pH: The pH of the fermentation medium affects enzyme activity and nutrient uptake, which are crucial for this compound biosynthesis.[3]

  • Incorrect Temperature: Temperature influences both fungal growth and the expression of genes involved in secondary metabolism.[3]

  • High Dissolved Oxygen: Increased dissolved oxygen levels favor the production of a competing metabolite, aspyrone (B94758), at the expense of this compound.[2][4]

  • Incorrect Harvest Time: this compound is a secondary metabolite, and its production typically peaks during the stationary phase of fungal growth.[2][3]

Q3: How does dissolved oxygen concentration affect the yield of this compound versus aspyrone?

A3: Dissolved oxygen (DO) is a critical parameter in this compound fermentation. The biosynthetic pathways for this compound and aspyrone diverge from a common intermediate.[2][4] The final step to produce this compound is a reduction, which is favored under lower DO conditions. Conversely, the formation of aspyrone is an oxidation step, favored by higher DO levels.[2][4] Therefore, to maximize this compound yield, it is crucial to control aeration and agitation to maintain lower dissolved oxygen concentrations.[2][3]

Q4: What is the "One Strain, Many Compounds" (OSMAC) approach, and how can it be applied to this compound production?

A4: The OSMAC approach is a strategy that involves systematically altering cultivation parameters to induce the production of different secondary metabolites from a single microbial strain. For this compound production, this could involve experimenting with various media compositions, such as different carbon and nitrogen sources, to identify conditions that specifically enhance its yield over other metabolites.[3]

Q5: Can precursor feeding be used to improve this compound yield?

A5: Yes, precursor feeding is a viable strategy to enhance the production of secondary metabolites.[5] this compound is a pentaketide, synthesized from acetyl-CoA and malonyl-CoA precursors.[6] While direct feeding of these precursors is often not feasible, supplementing the culture medium with compounds that can be readily converted into these precursors, such as sodium acetate (B1210297) or specific amino acids, may boost the intracellular pool of these building blocks and potentially increase this compound yield.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Poor or no growth of Aspergillus ochraceus Contamination of the culture.Ensure aseptic techniques are used throughout the process. Check the purity of the inoculum.
Inappropriate medium composition or pH.Verify the composition of the growth medium and adjust the pH to the optimal range for A. ochraceus (typically pH 5.0-7.0).[3]
Incorrect incubation temperature.Ensure the incubator is set to the optimal growth temperature for the species (e.g., 25-30°C).[3]
Good growth, but low or no this compound yield Suboptimal fermentation conditions for secondary metabolism.Optimize aeration, agitation, and incubation time. Secondary metabolite production is often favored in specific growth phases, typically the stationary phase.[2][3]
Incorrect medium for secondary metabolite production.Switch from a growth-optimized medium to a production medium that is known to induce secondary metabolite synthesis. This may involve altering the carbon-to-nitrogen ratio.[2]
High dissolved oxygen favoring aspyrone production.Reduce the aeration or agitation rate in the fermenter to lower the dissolved oxygen concentration.[3]
Inconsistent this compound yield between batches Genetic instability of the fungal strain.Maintain a stock of the original high-yielding strain and avoid excessive sub-culturing.[3]
Minor variations in fermentation parameters.Implement rigorous monitoring and control of all critical fermentation parameters, including pH, temperature, and nutrient concentrations.[3]

Data Presentation

Table 1: Hypothetical Quantitative Effects of Fermentation Parameters on this compound Yield

Note: Specific quantitative yield data for this compound is limited in the literature. The following values are for illustrative purposes to demonstrate expected trends based on general principles of fungal secondary metabolite production.

ParameterCondition ACondition BCondition C
Dissolved Oxygen 20%40%60%
This compound Yield (mg/L) 508540
Aspyrone Yield (mg/L) 102570
Biomass (g/L) 151817

This table illustrates a potential scenario where a moderate dissolved oxygen level (Condition B) is optimal for this compound production, while higher levels (Condition C) shift the biosynthetic pathway towards aspyrone.[7]

Table 2: Effect of Media Composition on this compound Yield (Qualitative)

Medium TypeCarbon SourceNitrogen SourceExpected this compound Yield
Minimal MediumGlucoseAmmonium NitrateLow
Complex MediumSucroseYeast ExtractModerate
Optimized Production MediumGlycerolPeptoneHigh

Experimental Protocols

Protocol 1: Fermentation of Aspergillus ochraceus for this compound Production
  • Inoculum Preparation:

    • Grow Aspergillus ochraceus on Potato Dextrose Agar (B569324) (PDA) plates at 28°C for 7-10 days until abundant sporulation is observed.

    • Harvest spores by adding a sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).[3]

  • Fermentation:

    • Prepare the production medium. A synthetic agar medium (SAM) can be used, with the following composition per liter: 3 g NH₄NO₃, 26 g K₂HPO₄, 1 g KCl, 1 g MgSO₄·7H₂O, 50 g glucose, and 10 mL of a trace mineral solution. Adjust the pH to 6.5.[5]

    • Inoculate a 1 L flask containing 400 mL of the sterile production medium with the prepared spore suspension.

    • Incubate at 25°C with shaking at 200 rpm for 7-14 days.[7]

    • Monitor the fermentation for growth and this compound production by taking periodic samples for analysis.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the filtered broth three times with an equal volume of ethyl acetate.[7]

    • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[7]

Protocol 2: HPLC Quantification of this compound
  • Sample Preparation:

    • Dissolve the crude extract in a suitable solvent such as methanol.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the wavelength of maximum absorbance for this compound (to be determined using a pure standard).[8]

  • Quantification:

    • Prepare a standard curve using a pure this compound standard of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.[8]

Visualizations

Aspinonene_Biosynthesis_Pathway cluster_precursors Primary Metabolism Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Pentaketide_Intermediate Linear Pentaketide Intermediate PKS->Pentaketide_Intermediate Rearrangement Rearrangement Pentaketide_Intermediate->Rearrangement Bisepoxide Hypothetical Bisepoxide Intermediate Rearrangement->Bisepoxide This compound This compound Bisepoxide->this compound Reduction (Low O2) Aspyrone Aspyrone Bisepoxide->Aspyrone Oxidation (High O2)

Caption: Proposed biosynthetic pathway of this compound and Aspyrone.

Secondary_Metabolism_Regulation cluster_environmental_cues Environmental Cues cluster_signal_transduction Signal Transduction cluster_regulatory_complex Regulatory Complex Light Light GPCR G-Protein Coupled Receptor Light->GPCR Temperature Temperature Temperature->GPCR Nutrients Nutrients Nutrients->GPCR G_Protein Heterotrimeric G-Proteins GPCR->G_Protein PKA_Pathway PKA Pathway G_Protein->PKA_Pathway Velvet_Complex Velvet Complex (VeA, VelB) PKA_Pathway->Velvet_Complex LaeA LaeA Velvet_Complex->LaeA Aspinonene_BGC This compound Biosynthetic Gene Cluster LaeA->Aspinonene_BGC Chromatin Remodeling & Transcriptional Activation

Caption: Simplified signaling pathway for secondary metabolism regulation in Aspergillus.

References

Troubleshooting Aspinonene peak tailing in HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of Aspinonene peak tailing in High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve chromatographic problems, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

In an ideal HPLC analysis, a chromatographic peak should be symmetrical and Gaussian in shape.[1] Peak tailing is an asymmetry where the back half of the peak is broader than the front half.[2][3] This distortion is problematic because it can degrade the resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and indicate underlying issues with the analytical method or HPLC system.[1][2] The asymmetry is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As); a value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.[2]

Q2: What are the most common causes of peak tailing when analyzing this compound?

Peak tailing for polar molecules like this compound, which contains multiple hydroxyl groups, often results from secondary interactions with the stationary phase.[4][5] The primary causes can be categorized as follows:

  • Column-Related Issues: Active sites on the column packing, particularly ionized silanol (B1196071) groups (Si-OH) on silica-based columns, can interact strongly with the polar functional groups of this compound, causing delayed elution for some molecules and resulting in a tailing peak.[1][6][7] Other column issues include degradation, contamination from sample matrix or mobile phase impurities, and physical deformities like voids.[2][8]

  • Mobile Phase Issues: An inappropriate mobile phase pH can influence the ionization state of residual silanol groups on the silica (B1680970) surface, increasing the likelihood of secondary interactions.[6][9][10] Low buffer concentration may be insufficient to maintain a stable pH or mask these active sites.[1]

  • Sample-Related Issues: Injecting too much sample (column overload) can saturate the stationary phase, leading to peak distortion.[1][2][11] Additionally, if the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band broadening and peak tailing.[2][5][12]

  • Instrumental Issues: "Extra-column effects" or "dead volume" in the system, caused by excessive tubing length or wide-bore tubing between the injector, column, and detector, can lead to peak dispersion and tailing.[2][5][6]

Q3: My this compound peak is tailing. Where should I start troubleshooting?

A systematic approach is the most effective way to identify the root cause of peak tailing. Start by evaluating the column, as it is a frequent source of the problem. Then, move on to the mobile phase, sample preparation, and finally, the instrument hardware. The following workflow provides a logical sequence for troubleshooting.

Troubleshooting_Workflow A Observe this compound Peak Tailing (Tf > 1.2) B Step 1: Evaluate HPLC Column A->B C Is a guard column used? B->C D Replace guard column C->D Yes G Flush column with strong solvent (see Protocol 1) C->G No E Does peak shape improve? D->E F Problem Solved (Guard Column Contamination) E->F Yes E->G No H Does peak shape improve? G->H I Problem Solved (Column Contamination) H->I Yes J Consider secondary interactions (silanols) H->J No K Step 2: Evaluate Mobile Phase J->K L Add acidic modifier (e.g., 0.1% Formic Acid) or small amount of a competing base (e.g., Triethylamine) K->L M Does peak shape improve? L->M N Problem Solved (Secondary Interactions) M->N Yes O Check mobile phase pH and buffer strength M->O No P Step 3: Evaluate Sample & Injection O->P Q Perform sample dilution study (see Protocol 2) P->Q R Does peak shape improve at lower concentration? Q->R S Problem Solved (Column Overload) R->S Yes T Check sample solvent strength vs. mobile phase R->T No U Step 4: Check System Hardware T->U V Inspect for extra-column volume (long/wide tubing, loose fittings) U->V W Issue Persists: Consider new column with alternative chemistry (e.g., end-capped, polar-embedded) V->W

Caption: A logical workflow for troubleshooting this compound peak tailing.

Q4: How do secondary silanol interactions cause peak tailing with this compound?

This compound is a polar molecule with multiple hydroxyl (-OH) groups.[4][13] In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction with the C18 alkyl chains of the stationary phase. However, the underlying silica backbone of the column packing material has residual silanol groups (Si-OH).[5][7] At moderate pH levels (typically > 3), some of these silanols can deprotonate to form negatively charged silanate groups (Si-O⁻).[6][7] These charged sites can form strong secondary ionic or hydrogen-bonding interactions with the polar hydroxyl groups of this compound. This causes some this compound molecules to be retained longer than others, resulting in a broadened, tailing peak.[1][7] Using a highly deactivated, end-capped column can help minimize these interactions.[1][6]

Silanol_Interaction cluster_0 Silica Stationary Phase cluster_1 Mobile Phase Silica Si C18_1 C18 Chain Silica->C18_1 C18_2 C18 Chain Silica->C18_2 Silanol Si-O⁻ H⁺ Silica->Silanol Aspinonene1 This compound Aspinonene1->C18_1 Primary Hydrophobic Interaction (Ideal Elution) Aspinonene2 This compound Aspinonene2->Silanol Secondary Polar Interaction (Causes Tailing)

Caption: Diagram of primary and secondary interactions causing peak tailing.

Troubleshooting Guides & Experimental Protocols

Data Presentation: Summary of Causes and Solutions

The following table summarizes common causes of peak tailing for this compound and provides recommended solutions.

Category Potential Cause Recommended Solution(s) Relevant Citation(s)
Column Secondary interactions with silanol groupsAdd an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol ionization. Use a modern, high-purity, end-capped column.[1][6][7]
Column contaminationFlush the column with a series of strong solvents (see Protocol 1). Install a guard column to protect the analytical column.[2][8][9]
Column overloadReduce the injection volume or dilute the sample (see Protocol 2).[1][2][11]
Mobile Phase Inappropriate pHAdjust the mobile phase to a lower pH (e.g., 2.5-3.5) to keep silanol groups protonated.[2][10]
Insufficient buffer strengthUse a buffer concentration of at least 10-25 mM to maintain a stable pH.[2]
Sample Sample solvent stronger than mobile phaseDissolve the sample in the initial mobile phase composition or a weaker solvent.[2][5][12]
System Extra-column (dead) volumeUse shorter, narrower internal diameter tubing (e.g., 0.12 mm ID). Ensure all fittings are properly connected.[2][6]
Experimental Protocol 1: Column Flushing and Regeneration

This protocol is designed to remove contaminants that may have accumulated on the column frit or packing material. Always disconnect the column from the detector during flushing to avoid contamination.

Objective: To clean an HPLC column exhibiting poor peak shape or high backpressure.

Materials:

  • HPLC-grade solvents: Water, Isopropanol (IPA), Acetonitrile (ACN), Methanol (MeOH)

  • HPLC system

Methodology:

  • Disconnect: Disconnect the column outlet from the detector and direct the flow to a waste container.

  • Initial Flush: Flush the column with your mobile phase, but without the buffer salts (e.g., if using 50:50 ACN/water with buffer, flush with 50:50 ACN/water) for 15-20 column volumes. (A column volume for a 4.6 x 150 mm column is approx. 2.5 mL).

  • Aqueous Contaminant Removal: Flush with 100% HPLC-grade water for 20 column volumes.

  • Organic Contaminant Removal: Flush with 100% Isopropanol (IPA) for 20 column volumes. IPA is a strong, viscous solvent effective at removing a wide range of contaminants.

  • Intermediate Flush: Flush with 100% Acetonitrile or Methanol for 10 column volumes.

  • Re-equilibration: Re-introduce the initial mobile phase (including buffer) and re-equilibrate the column until a stable baseline is achieved (typically 10-20 column volumes).

  • Test: Reconnect the column to the detector and inject a standard to evaluate if peak shape has improved.

Experimental Protocol 2: Sample Dilution Study to Diagnose Overloading

This protocol helps determine if peak tailing is caused by injecting too high a concentration of this compound.

Objective: To assess if column overload is the cause of peak tailing.

Materials:

  • This compound stock solution

  • Mobile phase or appropriate weak solvent for dilution

  • HPLC system and vials

Methodology:

  • Prepare a Dilution Series: Prepare a series of dilutions from your original sample. For example, prepare 1:2, 1:5, 1:10, and 1:20 dilutions using the mobile phase as the diluent.

  • Inject Original Sample: Inject your standard concentration sample and record the chromatogram, noting the tailing factor.

  • Inject Dilutions: Sequentially inject each of the prepared dilutions, starting with the most dilute sample.

  • Analyze Peak Shape: Compare the tailing factor for each injection. If the tailing factor decreases significantly (approaches 1.0) as the sample becomes more dilute, column overload is the likely cause of the peak tailing.[1]

Quantitative Data Example

The following table provides illustrative data on how an additive to the mobile phase can improve the peak shape of a polar analyte like this compound by mitigating secondary silanol interactions.

Mobile Phase CompositionTailing Factor (Tf)Peak Width at 5% Height (W₀.₀₅)Comments
50:50 ACN / Water2.10.25 minSevere tailing observed, indicative of secondary interactions.
50:50 ACN / Water + 0.1% Formic Acid1.20.14 minSignificant improvement in peak symmetry. The acid protonates silanol groups, reducing unwanted interactions.
50:50 ACN / Water + 0.1% Triethylamine1.30.15 minImprovement observed. The competing base (TEA) occupies active silanol sites.

References

Overcoming Aspinonene solubility issues in bioassays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Aspinonene in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

A1: this compound is a polyketide natural product first isolated from the fungus Aspergillus ochraceus.[1][2] Like many complex secondary metabolites, this compound has low aqueous solubility, which can create significant hurdles in experimental setups, particularly for in vitro and in vivo biological assays.[1]

Q2: In which organic solvents is this compound soluble?

A2: While extensive quantitative solubility data is not widely published, this compound is expected to be soluble in moderately polar to nonpolar organic solvents.[1] Commonly used solvents for creating stock solutions of similar compounds include:

DMSO is frequently the solvent of choice for preparing concentrated stock solutions for cell-based assays.[1]

Q3: Is this compound soluble in aqueous buffers?

A3: this compound is predicted to have very low solubility in water and standard aqueous buffers like PBS.[1] Attempting to dissolve it directly in aqueous media will likely lead to precipitation or the formation of an unsuitable suspension.[1]

Q4: How should I prepare a stock solution of this compound?

A4: It is recommended to first dissolve this compound in a suitable organic solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10-50 mM).[1] This stock can then be serially diluted into your aqueous experimental medium to reach the desired final concentration. It is critical to keep the final concentration of the organic solvent low (typically below 0.5%) to prevent solvent-induced toxicity or other off-target effects.[1]

Q5: What are the indicators of solubility problems during my experiments?

A5: Signs that you may be encountering solubility issues with this compound include:

  • Precipitation: Visible particles forming when the this compound stock solution is diluted into your aqueous assay medium.

  • Cloudiness: The solution becoming turbid or opaque upon addition of this compound.

  • Inconsistent Results: High variability in data between replicate wells or experiments.

  • Non-reproducible Data: Difficulty in replicating experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in bioassays.

Problem Potential Cause Suggested Solution
Difficulty dissolving this compound powder, even in organic solvents. The compound may have formed aggregates, or the selected solvent is not optimal.1. Gently warm the solution (e.g., to 37°C) while vortexing.[1]2. Use sonication in an ultrasonic bath to help break up aggregates.[1]3. Try a different organic solvent, such as dimethylformamide (DMF), if compatible with your assay.[1]
This compound precipitates when diluted into aqueous buffer from a DMSO stock. The final concentration of this compound is above its solubility limit in the aqueous medium, or the final DMSO percentage is too low to maintain solubility.1. Lower the final concentration of this compound in the assay.2. Increase the final percentage of DMSO, ensuring it remains below the tolerance level of your experimental system (typically <0.5%).[1]3. Consider using a co-solvent system by preparing the stock in a mixture of DMSO and another solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG400).[1]
Inconsistent or non-reproducible results in cell-based assays. Poor solubility leading to inconsistent compound concentration across wells, or the formation of compound aggregates that affect cellular uptake.1. Visually inspect your assay plates under a microscope for any signs of precipitation.2. Prepare fresh dilutions of this compound from the stock solution for each experiment.3. Evaluate the effect of the solvent (e.g., DMSO) on your cells at the final concentration used.
Low or no observable bioactivity. The actual concentration of solubilized this compound may be much lower than intended due to precipitation.1. Confirm the solubility of this compound at the desired final concentration in your specific assay medium before proceeding with the full experiment.2. For in vivo studies, consider formulation with excipients like cyclodextrins to improve solubility.[1]

Experimental Protocols

While specific, validated protocols for this compound are not widely available due to its limited biological characterization, the following are standard methodologies for assessing the bioactivity of novel compounds that can be adapted for this compound.[2]

Cytotoxicity Assessment (MTT Assay)

This protocol is used to measure the cytotoxic effects of a compound on cancer cells.[5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of this compound (prepared by diluting the stock solution in culture medium) and incubate for an additional 48-72 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • IC50 Calculation: Calculate the IC50 value (the concentration that causes 50% inhibition of cell growth) from the dose-response curves.[5]

Antibacterial Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[5]

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[5]

  • Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[5]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[5]

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[5]

Visualizations

While the precise mechanism of action for this compound is not yet elucidated, diagrams of hypothetical signaling pathways and experimental workflows can provide a conceptual framework for research.[6][7]

G cluster_workflow Experimental Workflow for Bioactivity Screening A Prepare this compound Stock Solution (e.g., in DMSO) B Serial Dilution in Assay Medium A->B C Treat Cells/Bacteria with this compound B->C D Incubate for Specified Time C->D E Perform Viability/Growth Assay (e.g., MTT, OD reading) D->E F Data Analysis (e.g., IC50, MIC determination) E->F

Caption: General experimental workflow for assessing this compound bioactivity.

G cluster_pathway Hypothetical Signaling Pathway for this compound This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds/Activates Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Initiates Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Activates Cellular_Response Cell Cycle Arrest / Apoptosis Transcription_Factor->Cellular_Response Leads to

Caption: A hypothetical signaling pathway illustrating how this compound might exert cytotoxic effects.[7]

G cluster_pi3k Hypothetical ROS-Mediated PI3K/Akt Apoptotic Pathway Aspinonene_Analogue This compound Analogue ROS Increased ROS Aspinonene_Analogue->ROS PI3K PI3K ROS->PI3K Inhibits Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Proposed ROS-mediated PI3K/Akt apoptotic pathway for an this compound analogue.[5]

References

Aspinonene Technical Support Center: Stability and Degradation in Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Aspinonene. Due to the limited publicly available stability data for this compound, this guide focuses on providing robust experimental protocols, troubleshooting advice, and frequently asked questions to empower users to conduct their own stability assessments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a polyketide natural product isolated from the fungus Aspergillus ochraceus.[1][2][3] Like many complex secondary metabolites, its stability can be influenced by various factors such as solvent, temperature, light, and pH. Understanding its stability is critical for ensuring the accuracy and reproducibility of experimental results, as well as for defining appropriate storage and handling conditions.

Q2: In which solvents is this compound soluble?

A2: this compound is expected to have very low solubility in water and aqueous buffers.[1] It is soluble in moderately polar to nonpolar organic solvents, with Dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) being commonly cited.[1][4] For biological assays, it is common practice to prepare a concentrated stock solution in DMSO.[1]

Q3: How should I store this compound to ensure its stability?

A3: To maintain the integrity of this compound, proper storage is crucial. The following conditions are recommended based on general best practices for similar natural products.[5]

ParameterRecommended ConditionRationale
Form Solid (lyophilized powder)Reduces solvent-mediated degradation.[5]
Temperature -20°C or lowerMinimizes chemical degradation and microbial growth.[4][5]
Light Protect from light (use amber vials)Prevents photodegradation.[5]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Minimizes oxidative degradation, especially for long-term storage.[5]
Container Tightly sealed, inert materialPrevents exposure to moisture and air.[5]
Solutions Store at -20°C, protected from lightRecommended for reconstituted this compound.[4]

Q4: Are there any known degradation pathways for this compound?

A4: Specific degradation pathways for this compound have not been extensively reported in the public domain. However, its biosynthesis is known to be related to aspyrone (B94758) and proceeds through a hypothetical bisepoxide intermediate.[3][6] The presence of an epoxide ring in this compound's structure suggests potential susceptibility to ring-opening reactions under acidic or basic conditions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Difficulty Dissolving this compound Powder - Aggregation of the compound.- Suboptimal solvent choice.1. Gently warm the solution (e.g., to 37°C) while vortexing.2. Use brief sonication to break up aggregates.3. Try a different recommended solvent if compatible with your experiment (e.g., methanol instead of DMSO).[1]
Precipitation Upon Dilution into Aqueous Buffer - Final concentration exceeds the solubility limit in the aqueous medium.- Insufficient organic co-solvent to maintain solubility.1. Decrease the final concentration of this compound.2. Increase the percentage of the organic co-solvent (e.g., DMSO), ensuring it remains below the tolerance level of your experimental system (typically <0.5%).[1]
Appearance of New Peaks in HPLC/LC-MS Analysis During Stability Study - Degradation of this compound.1. Document the retention time and mass of the new peak(s) to characterize potential degradants.2. Minimize exposure to harsh conditions (e.g., light, extreme pH, high temperatures).3. Ensure the purity of your solvent, as contaminants can react with the compound.
High Variability in Quantitative Results - Inconsistent sample preparation.- Analyte degradation during the analytical process.- Adsorption to vials or tubing.1. Use an internal standard for quantification to account for variability.2. Perform sample preparation at low temperatures and minimize exposure to light.[7]3. Use deactivated vials and tubing to prevent adsorption.[7]

Experimental Protocols

Protocol 1: General Procedure for this compound Stability Assessment

This protocol outlines a general method for evaluating the stability of this compound in a chosen solvent under various stress conditions.

1. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of solid this compound.

  • Dissolve it in the desired solvent (e.g., DMSO, methanol, acetonitrile) to a final concentration of 1 mg/mL.

2. Application of Stress Conditions (Forced Degradation):

  • Control: Store a portion of the stock solution at -20°C, protected from light.

  • Acidic Hydrolysis: Add 1N HCl to the this compound solution and incubate at 60°C.[5]

  • Basic Hydrolysis: Add 1N NaOH to the this compound solution and incubate at 60°C.[5]

  • Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution and store at room temperature, protected from light.[5]

  • Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 60°C), protected from light.

  • Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp or daylight) at room temperature.

3. Time-Point Analysis:

  • Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately neutralize the acidic and basic samples before analysis.

  • Store the aliquots at -20°C until analysis.

4. Analytical Method (HPLC-UV):

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.[8]

  • Column: A reverse-phase C18 column (e.g., 150 mm × 4.6 mm, 4 µm particle size) is commonly used.[8]

  • Mobile Phase: An optimized gradient of acetonitrile (B52724) and water.

  • Detection: Monitor at a suitable wavelength determined by a UV scan of this compound.

  • Analysis: Quantify the peak area of this compound at each time point relative to the time 0 sample to determine the percentage of this compound remaining. Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis stock Prepare 1 mg/mL this compound Stock Solution control Control (-20°C) acid Acidic Hydrolysis (1N HCl, 60°C) base Basic Hydrolysis (1N NaOH, 60°C) oxidation Oxidative (3% H2O2, RT) thermal Thermal (60°C) photo Photodegradation (Light Exposure, RT) sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24h) control->sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by HPLC-UV sampling->hplc quantify Quantify Remaining this compound & Identify Degradants hplc->quantify

Caption: Workflow for assessing this compound stability.

G cluster_conditions Potential Degradation Conditions cluster_products Hypothetical Degradation Products This compound This compound (Contains Epoxide Ring) diol Diol Product (from Epoxide Ring Opening) This compound->diol Hydrolysis acid Acidic Conditions (H+) acid->diol base Basic Conditions (OH-) base->diol

Caption: Hypothetical degradation pathway of this compound.

References

Aspinonene Extraction & Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Aspinonene during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a polyketide secondary metabolite produced by filamentous fungi, most notably Aspergillus ochraceus.[1][2][3] Its unique chemical structure, which includes an epoxide moiety, makes it a compound of interest for its potential biological activities.[2][3] However, this structural complexity also makes it susceptible to degradation under certain experimental conditions. Ensuring the stability of this compound is critical for achieving accurate quantification, reproducible experimental results, and preserving its biological activity.[4]

Q2: What are the primary factors that can cause this compound degradation during extraction?

While specific degradation pathways for this compound are not extensively documented, degradation can generally be attributed to several factors common in natural product extraction:[4][5]

  • Temperature: Elevated temperatures, particularly during solvent evaporation steps, can accelerate chemical degradation.[5][6]

  • Oxidation: The biosynthetic pathway for this compound involves a reduction step, which suggests the molecule may be susceptible to oxidation.[3][7] Exposure to air (oxygen) during lengthy procedures can lead to oxidative degradation.[8]

  • Light: Many complex organic molecules are sensitive to light, which can induce photodegradation.[8]

  • pH Extremes: Although this compound is produced in an acidic fermentation medium (pH 3.5-4.5), harsh acidic or alkaline conditions during extraction and work-up could potentially alter its structure.[5][7]

  • Formation of Artifacts: The extraction conditions themselves may cause this compound to react or degrade, forming substances not naturally present in the source material.[4]

Q3: What are the recommended general handling and storage conditions for this compound and its extracts?

To maintain the integrity of this compound, proper handling and storage are crucial. The following conditions are recommended based on general best practices for complex natural products:[8]

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical degradation.[8]
Form Solid (lyophilized powder)Preferred over solutions to minimize solvent-mediated degradation.[8]
Light Protect from lightPrevents photodegradation; use amber vials or store in the dark.[8]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Minimizes the risk of oxidative degradation, especially for long-term storage.[8]
Container Tightly sealed, inert materialPrevents exposure to moisture and air.[8]

Q4: How can I monitor for this compound degradation during my experiment?

Monitoring for degradation involves analytical techniques that can assess the purity and concentration of this compound over time. A key strategy is to use a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).[1][4]

  • Initial Analysis: Analyze a freshly prepared extract immediately to establish a baseline chromatogram and concentration.[4]

  • Time-Point Analysis: Re-analyze the sample at various time points during your experiment or storage.

  • Interpreting Results: Degradation is indicated by a decrease in the peak area of this compound and the potential appearance of new peaks corresponding to degradation products.[4]

Troubleshooting Guides

Issue 1: Low yield of purified this compound despite good fungal growth.

Possible CauseRecommended Solution
Degradation during extraction Check the stability of this compound under your specific extraction and storage conditions.[9] Minimize exposure to heat by using a rotary evaporator at a controlled temperature (e.g., 40°C) and avoid prolonged extraction times.[6][10]
Suboptimal extraction solvent The choice of solvent significantly impacts extraction efficiency. Ethyl acetate (B1210297) is commonly used and effective for this compound.[1][9][10] You may need to perform multiple extractions (e.g., three times) to maximize recovery from the culture filtrate.[7][10]
Co-elution with other compounds During purification, this compound may co-elute with other metabolites.[9] Optimize your chromatographic method by using a different solvent system or considering an alternative stationary phase. Preparative HPLC is often required for final purification.[1][9]

Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis of the extract.

Possible CauseRecommended Solution
Formation of extraction artifacts The extraction conditions (e.g., high temperature, reactive solvents) may be causing this compound to degrade into other compounds.[4] Investigate milder extraction methods, such as reducing the temperature or duration of the process.[4]
Contamination from labware Plasticizers like phthalates can leach from plastic containers, tubing, or filters, especially when using organic solvents.[4] Rerunning the extraction using only glassware can help identify this issue.[4]
Oxidative degradation The sample may have been exposed to air for an extended period. Work expeditiously and consider blanketing the sample with an inert gas like nitrogen or argon during concentration steps.[8]

Issue 3: Inconsistent biological activity between different extraction batches.

Possible CauseRecommended Solution
Degradation of this compound The active compound may be degrading over time due to improper storage.[4] Conduct a stability study to determine the optimal storage conditions (e.g., temperature, light protection) and establish a shelf-life for your extracts.[4][8] Store extracts at low temperatures (-20°C or below) and protected from light.[4][8]
Variability in extract profile The concentration of this compound or other bioactive compounds may differ between batches.[4] Standardize your fermentation and extraction protocols meticulously. Use HPLC to generate a chemical fingerprint for each batch to ensure chemical consistency.[4]

Quantitative Data

This compound Yield Data

The yield of this compound can vary based on fermentation conditions and the extraction solvent used. While specific yields are not always reported, ethyl acetate is frequently cited as an effective solvent.[1][2] One study reported a yield of approximately 68 mg of pure this compound per liter of culture broth.[7]

Table 1: Comparison of this compound Yield with Different Extraction Solvents (Hypothetical Data)

This table serves as a comparative guide to illustrate how solvent choice can influence extraction efficiency.[10]

Extraction SolventCrude Extract Yield (mg/L)Purified this compound Yield (mg/L)Purity (%)
Ethyl Acetate 1504595
Chloroform 1354094
Dichloromethane 1203592
Butanol 1002888

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Culture Broth

This protocol details a standard method for extracting this compound from the liquid culture of Aspergillus ochraceus.

Materials:

  • Fungal culture broth

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663)

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Separation: Separate the fungal biomass (mycelia) from the culture broth by filtration.[6][7]

  • Solvent Extraction:

    • Transfer the culture filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes, venting periodically.[10]

    • Allow the layers to separate and collect the upper organic phase.[10]

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.[7][10]

  • Drying and Concentration:

    • Combine all the organic extracts.[10]

    • Dry the combined extract over anhydrous sodium sulfate to remove residual water.[10]

    • Filter the dried extract.[10]

    • Concentrate the filtrate to dryness using a rotary evaporator. To minimize degradation, maintain the water bath temperature at 40°C.[6][10]

  • Storage: Store the resulting crude extract at -20°C under an inert atmosphere until further purification.[8]

Protocol 2: Forced Degradation Study for this compound Extract

This protocol is used to intentionally stress an this compound sample to rapidly identify potential degradation pathways and establish a stability-indicating analytical method.

Materials:

  • Purified this compound or crude extract

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Water bath

Procedure:

  • Sample Preparation: Prepare several identical stock solutions of this compound extract in a suitable solvent (e.g., methanol).

  • Acidic Degradation: To one sample, add HCl to achieve a final concentration of 0.1 N. Incubate at 60°C for 2 hours. Neutralize the sample before HPLC analysis.

  • Alkaline Degradation: To a second sample, add NaOH to achieve a final concentration of 0.1 N. Incubate at 60°C for 2 hours. Neutralize the sample before analysis.

  • Oxidative Degradation: To a third sample, add H₂O₂ to achieve a final concentration of 3%. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep one sample in a solid state and another in solution at 60°C for 24 hours.

  • Photodegradation: Expose one sample to direct UV light for 24 hours.

  • Analysis: Analyze all treated samples, along with an untreated control sample, by HPLC. Compare the chromatograms to identify degradation products and the loss of the this compound peak.

Visualizations

Extraction_Workflow Fermentation Fungal Fermentation (Aspergillus ochraceus) Filtration Filtration (Separate Mycelia & Broth) Fermentation->Filtration SolventExtraction Solvent Extraction (Ethyl Acetate) Filtration->SolventExtraction Drying Drying & Concentration (Rotary Evaporator at ≤40°C) SolventExtraction->Drying Crit1 Critical Point: Minimize exposure to light and air SolventExtraction->Crit1 CrudeExtract Crude Extract Drying->CrudeExtract Crit2 Critical Point: Control Temperature Drying->Crit2 Purification Chromatography (Silica Gel -> Prep HPLC) CrudeExtract->Purification Crit3 Critical Point: Store at -20°C under inert gas CrudeExtract->Crit3 Purethis compound Pure this compound Purification->Purethis compound

Caption: Workflow for this compound extraction with critical stability checkpoints.

Degradation_Factors This compound This compound Degradation Degradation Products This compound->Degradation degrades to Temp High Temperature (>40°C) Temp->this compound Light UV Light Exposure Light->this compound Oxygen Oxygen (Air) Oxygen->this compound pH Harsh pH (Acidic/Alkaline) pH->this compound

Caption: Key environmental factors that can lead to this compound degradation.

Biosynthesis_Pathway Pentaketide Linear Pentaketide Intermediate Bisepoxide Hypothetical Bisepoxide Intermediate Pentaketide->Bisepoxide Rearrangement This compound This compound Bisepoxide->this compound Aspyrone Aspyrone Bisepoxide->Aspyrone label_red Reduction (Low O₂) label_ox Oxidation (High O₂)

Caption: Proposed divergent biosynthetic pathway for this compound and Aspyrone.

References

Technical Support Center: Aspinonene Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Aspinonene appears to be a fictional compound. The following technical support information is based on a hypothetical scenario involving the extraction of a novel diterpenoid from a plant source, Aspina lutea. The principles and methodologies described are grounded in common practices for natural product chemistry and are provided for illustrative purposes.

This center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with this compound extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound extracts?

A1: Crude extracts of this compound from Aspina lutea bark typically contain several classes of impurities. These can be broadly categorized as structurally related compounds, plant-derived contaminants, and process-related impurities.[1][2][3]

  • Structurally Related Impurities: These are other diterpenoids with similar core structures to this compound, such as Isothis compound, this compound B, and this compound C. They often co-extract and can be challenging to separate.

  • Plant-Derived Contaminants: Highly abundant compounds from the plant matrix are a common source of contamination.[4] These include:

    • Pigments: Chlorophylls (B1240455) and carotenoids, which can impart a green or yellow/orange color to the extract.

    • Tannins: High molecular weight polyphenols that are common in bark and can complicate purification.

    • Lipids and Waxes: Nonpolar compounds that are co-extracted when using nonpolar solvents like hexane (B92381).[5][6]

  • Process-Related Impurities: These are introduced during the extraction and workup procedures.

    • Residual Solvents: Trace amounts of solvents like hexane, ethyl acetate (B1210297), or methanol (B129727) used during extraction.[1][5]

    • Degradation Products: this compound may degrade under harsh conditions (e.g., high heat, strong acids/bases), forming unknown byproducts.[1][2]

Q2: How can I identify these different types of impurities in my extract?

A2: A multi-technique approach is recommended for comprehensive impurity profiling.[7][]

  • HPLC-UV/DAD: High-Performance Liquid Chromatography with a UV or Diode Array Detector is the primary method for quantifying this compound purity and detecting impurities with a chromophore. Structurally related impurities will often appear as distinct peaks close to the main this compound peak.

  • LC-MS: Coupling HPLC to a Mass Spectrometer allows for the determination of the molecular weights of impurity peaks, which is crucial for identifying related Aspinonenes, degradation products, and other adducts.[9]

  • GC-MS: Gas Chromatography-Mass Spectrometry is the standard method for identifying and quantifying volatile organic impurities, particularly residual solvents.

  • NMR: Nuclear Magnetic Resonance spectroscopy can provide detailed structural information about unknown impurities if they can be isolated in sufficient quantity.[9]

Q3: My this compound extract has a strong green/brown color. How can I remove it?

A3: The color is likely due to plant pigments (chlorophylls) and tannins.

  • For Chlorophylls: Perform a liquid-liquid extraction with an immiscible nonpolar solvent like hexane. This compound, being moderately polar, will preferentially stay in a more polar solvent (like ethyl acetate or methanol), while the nonpolar chlorophylls will partition into the hexane layer.

  • For Tannins: Tannins can often be removed by precipitation or by using specific solid-phase extraction (SPE) cartridges designed to bind polyphenols. Washing the extract with a saturated sodium bicarbonate solution can also help remove some acidic phenolic compounds.

Q4: What are the acceptable limits for residual solvents in my final this compound sample?

A4: While specific limits for this compound are not defined, guidelines from the International Council for Harmonisation (ICH) are the standard for pharmaceutical development. Solvents are grouped into classes based on their toxicity.

Table 1: Common Solvents and their ICH Limits (for Pharmaceutical Use)

Solvent Class Concentration Limit (ppm)
Hexane Class 2 290
Methanol Class 2 3000
Dichloromethane (B109758) Class 2 600
Ethyl Acetate Class 3 5000
Ethanol Class 3 5000
Acetone Class 3 5000

| ppm: parts per million | | |

Troubleshooting Guides

Issue 1: My HPLC chromatogram shows multiple peaks around the expected retention time for this compound.

This issue suggests the presence of structurally related impurities or isomers.

Table 2: Hypothetical HPLC Profile for this compound and Related Impurities

Compound Typical Retention Time (min) Likely Identity
This compound C 8.5 More polar related diterpenoid
This compound B 9.2 More polar related diterpenoid
This compound 10.1 Target Compound
Isothis compound 10.5 Isomer

| Unidentified Peak | 11.2 | Less polar impurity/degradant |

Workflow for Identification and Resolution of Unexpected HPLC Peaks

G start Unexpected Peak(s) in HPLC lcms Analyze by LC-MS start->lcms mw_known Molecular Weight Matches Known Related Compound? lcms->mw_known mw_iso Molecular Weight Matches This compound? lcms->mw_iso mw_unknown Unknown Molecular Weight lcms->mw_unknown mw_known->mw_iso No confirm Confirm identity with authentic standard mw_known->confirm Yes mw_iso->mw_unknown No isomer Potential Isomer (e.g., Isothis compound) mw_iso->isomer Yes degradant Potential Degradation Product or Contaminant mw_unknown->degradant optimize Optimize Chromatography (gradient, column, etc.) confirm->optimize isomer->optimize degradant->optimize

Caption: Workflow for identifying unknown HPLC peaks.

Troubleshooting Steps:

  • LC-MS Analysis: Determine the molecular weight of the unknown peaks.

  • Database Comparison: Check if the molecular weights correspond to known this compound-related compounds from literature or internal databases.

  • Check for Isomers: If a peak has the same molecular weight as this compound, it is likely an isomer (e.g., Isothis compound).

  • Optimize Chromatography: Improve the separation between this compound and the impurity by adjusting the HPLC method (e.g., modify the solvent gradient, change the column, or adjust the temperature).

Issue 2: The purity of my final isolated this compound is consistently low (<90%).

Low purity is often a result of inefficient purification steps that fail to remove co-eluting compounds.

Logical Tree for Troubleshooting Low Purity

G start Low Purity (<90%) of Final Product check_chroma Review Flash/Column Chromatography Data start->check_chroma broad_peaks Are peaks broad or showing poor separation? check_chroma->broad_peaks yes_broad Yes broad_peaks->yes_broad Yes no_broad No broad_peaks->no_broad No overloading Column Overloading yes_broad->overloading solvent_issue Suboptimal Solvent System yes_broad->solvent_issue recrystallize Add Recrystallization Step no_broad->recrystallize prep_hplc Use Preparative HPLC no_broad->prep_hplc solution1 Reduce sample load; use a larger column overloading->solution1 solution2 Perform solvent scouting (TLC) to improve separation solvent_issue->solution2 solution3 Effective for removing minor, less soluble impurities recrystallize->solution3 solution4 High-resolution purification for difficult separations prep_hplc->solution4

Caption: Decision tree for troubleshooting low purity issues.

Troubleshooting Steps:

  • Review Chromatography: Examine your flash or column chromatography data. Broad peaks or poor separation indicate either column overloading or a suboptimal solvent system.

    • If Overloading: Reduce the amount of crude extract loaded onto the column or use a larger column.

    • If Poor Separation: Use Thin Layer Chromatography (TLC) to screen for a better solvent system that provides greater separation between this compound and the major impurities.

  • Incorporate an Orthogonal Step: If chromatography alone is insufficient, add a purification step that relies on a different principle.

    • Recrystallization: This is highly effective if this compound is crystalline and the impurities are more soluble in the chosen solvent system. It can significantly increase purity.

    • Preparative HPLC: For high-value material or very difficult separations, preparative HPLC provides much higher resolution than flash chromatography.

Experimental Protocols

Protocol 1: HPLC-UV Analysis for this compound Purity

This protocol describes a general method for assessing the purity of an this compound extract.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic Acid (optional, for peak shaping).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength for this compound).

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: Linear gradient from 50% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: Return to 50% B

      • 19-22 min: Re-equilibration at 50% B

  • Sample Preparation:

    • Accurately weigh ~1 mg of the this compound extract.

    • Dissolve in 1.0 mL of methanol or acetonitrile.

    • Filter through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the sample and integrate the peak areas.

    • Purity (% Area) = (Area of this compound Peak / Total Area of All Peaks) x 100.

Protocol 2: Flash Chromatography for Removal of Nonpolar Impurities

This protocol is designed to separate this compound from less polar impurities like waxes and some pigments.

  • Materials:

    • Glass chromatography column.

    • Silica (B1680970) gel (60 Å, 40-63 µm).

    • Solvents: Hexane and Ethyl Acetate (reagent grade).

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column to avoid air bubbles.

    • Sample Loading: Dissolve the crude this compound extract in a minimal amount of dichloromethane or ethyl acetate. Adsorb this mixture onto a small amount of silica gel and dry it to a fine powder. Carefully add the dry-loaded sample to the top of the packed column.

    • Elution:

      • Begin elution with 100% Hexane to wash out highly nonpolar compounds (e.g., waxes).

      • Gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate).

      • Collect fractions and monitor them by TLC to identify which ones contain this compound.

    • Pooling and Evaporation: Combine the pure this compound-containing fractions and remove the solvent using a rotary evaporator.

References

Resolving co-eluting peaks in Aspinonene HPLC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving co-eluting peaks in the HPLC analysis of Aspinonene. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-eluting peaks in the HPLC analysis of this compound can be a significant challenge, often stemming from the presence of stereoisomers or closely related impurities. This compound, a fungal secondary metabolite with the molecular formula C9H16O4, possesses multiple chiral centers, making chiral chromatography essential for the separation of its enantiomers and diastereomers.[1] This guide provides a systematic approach to troubleshoot and resolve peak co-elution.

Initial Assessment:

Before modifying your HPLC method, it's crucial to confirm that you are observing true co-elution and not another chromatographic issue.

  • Peak Shape Analysis: Look for signs of co-elution such as peak fronting, tailing, or shoulders. A symmetrical peak does not guarantee purity, as perfect co-elution can occur.[2]

  • Detector-based Peak Purity Analysis: If you are using a photodiode array (PDA) detector, utilize the peak purity function to assess the spectral homogeneity across the peak. Spectral differences across the peak suggest the presence of more than one component.

Systematic Troubleshooting Workflow:

If co-elution is suspected, follow the workflow below to systematically optimize your separation. This workflow is designed to address the most impactful parameters first.

Troubleshooting Co-eluting Peaks Troubleshooting Workflow for Co-eluting Peaks in this compound HPLC Analysis start Co-eluting Peaks Observed check_column Is a Chiral Stationary Phase (CSP) being used for stereoisomer separation? start->check_column select_csp Select an appropriate CSP (e.g., polysaccharide-based) check_column->select_csp No optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes select_csp->optimize_mp adjust_modifier Adjust organic modifier ratio (e.g., n-Hexane/Ethanol) optimize_mp->adjust_modifier Start change_modifier Change organic modifier (e.g., Ethanol (B145695) to Isopropanol) optimize_mp->change_modifier If ratio adjustment fails optimize_temp Optimize Column Temperature adjust_modifier->optimize_temp No improvement success Resolution Achieved adjust_modifier->success Improved Resolution change_modifier->optimize_temp No improvement change_modifier->success Improved Resolution adjust_temp Systematically vary temperature (e.g., 15°C, 25°C, 40°C) optimize_temp->adjust_temp Start optimize_flow Optimize Flow Rate adjust_temp->optimize_flow No improvement adjust_temp->success Improved Resolution adjust_flow Decrease flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) optimize_flow->adjust_flow Start gradient_elution Consider Gradient Elution (for complex mixtures) adjust_flow->gradient_elution No improvement adjust_flow->success Improved Resolution gradient_elution->success Improved Resolution fail Consult further support gradient_elution->fail No improvement

Caption: A logical workflow for troubleshooting co-eluting peaks in this compound HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound peaks co-eluting even with a C18 column?

A1: this compound has multiple chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Standard achiral columns like C18 separate compounds based on hydrophobicity and are generally incapable of resolving enantiomers. To separate stereoisomers, a chiral stationary phase (CSP) is required.[1] Polysaccharide-based chiral columns are often effective for separating chiral compounds like this compound.[1]

Q2: I'm using a chiral column, but the resolution is still poor. What should I try first?

A2: The first and most impactful parameter to adjust is the mobile phase composition. For normal-phase chiral separations, systematically vary the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., ethanol or isopropanol). Small changes in the modifier percentage can significantly affect selectivity and resolution. If adjusting the ratio is insufficient, consider switching to a different alcohol modifier.

Q3: Can changing the column temperature improve the separation of this compound isomers?

A3: Yes, temperature can have a significant impact on chiral separations. Unlike reversed-phase chromatography where higher temperatures often lead to sharper peaks, in chiral chromatography, both increasing and decreasing the temperature can improve resolution.[1] It is recommended to screen a range of temperatures (e.g., 15°C, 25°C, and 40°C) to find the optimal condition for your specific separation.

Q4: How does flow rate affect the resolution of co-eluting peaks in chiral HPLC?

A4: In chiral HPLC, lower flow rates often lead to better resolution. This is because slower flow allows for more interactions between the analytes and the chiral stationary phase, enhancing the separation. If you are experiencing poor resolution, try decreasing the flow rate from a standard 1.0 mL/min to 0.5 mL/min or even lower.[3]

Q5: What should I do if my peaks are tailing?

A5: Peak tailing can be caused by several factors, including secondary interactions with the column, column contamination, or an inappropriate mobile phase. For basic compounds, adding a small amount of a basic modifier to the mobile phase can improve peak shape. If you suspect column contamination, flushing the column with a strong solvent may help. Also, ensure your sample is dissolved in a solvent that is compatible with the mobile phase.[1]

Data Presentation

Table 1: Effect of Mobile Phase Composition on Resolution (Rs)

Mobile Phase (n-Hexane:Ethanol)Resolution (Rs)
95:51.2
90:101.8
85:151.5
80:201.1

Data is illustrative and based on typical chiral separations.

Table 2: Effect of Column Temperature on Resolution (Rs)

Temperature (°C)Resolution (Rs)
151.9
251.8
401.6

Data is illustrative and based on typical chiral separations.

Table 3: Effect of Flow Rate on Resolution (Rs)

Flow Rate (mL/min)Resolution (Rs)
1.21.4
1.01.8
0.82.1
0.52.4

Data is illustrative and based on typical chiral separations. A study on the chiral separation of glycidyl (B131873) tosylate enantiomers, which contain an epoxide ring similar to this compound, showed that a resolution of ≥2 was achieved with a flow rate of 0.8 mL/min in polar-phase mode and 1.2 mL/min in normal-phase mode.[4][5]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound

This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of this compound stereoisomers.

1. Materials and Equipment:

  • HPLC system with a pump, autosampler, column oven, and UV or PDA detector.

  • Chiral stationary phase column (e.g., polysaccharide-based, such as Chiralpak AD-H or similar).

  • HPLC-grade n-hexane, ethanol, and isopropanol (B130326).

  • This compound standard.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.22 µm).

2. Standard Preparation:

  • Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL.

  • Prepare a working standard solution by diluting the stock solution with the initial mobile phase to a concentration of 0.1 mg/mL.

3. Initial Chromatographic Conditions:

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane:Ethanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

4. Optimization of Mobile Phase:

  • Inject the this compound working standard under the initial conditions.

  • If co-elution or poor resolution is observed, adjust the mobile phase composition by varying the percentage of ethanol from 5% to 20% in 2.5% increments.

  • If resolution is still not optimal, replace ethanol with isopropanol and repeat the optimization of the modifier percentage.

5. Optimization of Temperature:

  • Using the best mobile phase composition determined in the previous step, inject the standard at different column temperatures (e.g., 15°C, 25°C, and 40°C).

  • Evaluate the chromatograms for the best resolution.

6. Optimization of Flow Rate:

  • Using the optimal mobile phase and temperature, inject the standard at different flow rates (e.g., 1.0 mL/min, 0.8 mL/min, and 0.5 mL/min).

  • Select the flow rate that provides the best balance between resolution and analysis time.

Protocol 2: Column Flushing and Equilibration

Proper column care is essential for maintaining performance and reproducibility in chiral separations.

1. Column Flushing (after use with buffered mobile phases):

  • Disconnect the column from the detector.

  • Flush the column with 20-30 column volumes of HPLC-grade water.

  • Flush with 20-30 column volumes of methanol (B129727) or isopropanol.

2. Column Storage:

  • For long-term storage, follow the manufacturer's recommendations. Typically, polysaccharide-based chiral columns are stored in n-hexane/isopropanol.

3. Column Equilibration:

  • Before analysis, equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. Chiral stationary phases may require longer equilibration times than standard reversed-phase columns.[1]

References

Technical Support Center: Aspinonene NMR Signal Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polyketide natural product, Aspinonene. The following resources are designed to help you enhance the resolution of this compound NMR signals and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor resolution in my this compound ¹H NMR spectrum?

A1: Poor resolution in the ¹H NMR spectrum of this compound can arise from several factors:

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related line broadening.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant peak broadening.

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a frequent cause of broad and distorted signals.

  • Inadequate Acquisition Parameters: Insufficient acquisition time can truncate the Free Induction Decay (FID), leading to broader lines.

  • Compound Aggregation: this compound molecules may aggregate at higher concentrations, leading to broader signals.

Q2: I am observing significant signal overlap in the ¹H NMR spectrum of this compound, particularly in the olefinic and oxymethine regions. How can I resolve these signals?

A2: Signal overlap is a common challenge with this compound due to its multiple stereocenters and protons in similar chemical environments. Here are several strategies to resolve overlapping signals:

  • Change the Solvent: Utilizing a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can induce differential chemical shifts, potentially resolving overlapped peaks.

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving signal overlap. A COSY (Correlation Spectroscopy) experiment will help identify proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) will correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) will reveal long-range proton-carbon correlations.[1]

  • Higher Magnetic Field: If available, acquiring the spectrum on a higher field NMR spectrometer will increase spectral dispersion and improve resolution.

Q3: My ¹³C NMR spectrum for this compound has a low signal-to-noise ratio. What can I do to improve it?

A3: The low natural abundance of the ¹³C isotope means that ¹³C NMR spectra inherently have a lower signal-to-noise ratio compared to ¹H NMR. To improve this:

  • Increase the Number of Scans: Doubling the number of scans will increase the signal-to-noise ratio by a factor of the square root of two.

  • Optimize the Relaxation Delay: Ensure the relaxation delay (d1) is appropriate for the slowest relaxing carbon in this compound. A shorter delay can lead to signal saturation and reduced intensity.

  • Use a Higher Concentration: A more concentrated sample will increase the number of ¹³C nuclei in the detection volume.

  • Employ a Cryoprobe: If accessible, a cryogenically cooled probe significantly enhances sensitivity.

Troubleshooting Guides

Guide 1: Broad and Unresolved Signals in the ¹H NMR Spectrum

This guide provides a step-by-step approach to diagnosing and resolving broad signals in your this compound NMR spectrum.

G start Start: Broad Signals Observed check_shims 1. Check Magnetic Field Homogeneity (Shimming) start->check_shims shims_ok Shims are Optimized check_shims->shims_ok re_shim Re-shim the Spectrometer shims_ok->re_shim No check_concentration 2. Evaluate Sample Concentration shims_ok->check_concentration Yes re_shim->check_shims concentration_ok Concentration is Optimal (5-10 mg in 0.5-0.7 mL) check_concentration->concentration_ok dilute Dilute the Sample concentration_ok->dilute No check_impurities 3. Check for Paramagnetic Impurities concentration_ok->check_impurities Yes dilute->check_concentration impurities_ok Sample is Pure check_impurities->impurities_ok purify Re-purify Sample (e.g., column chromatography) impurities_ok->purify No check_acquisition 4. Review Acquisition Parameters impurities_ok->check_acquisition Yes purify->check_impurities acquisition_ok Parameters are Appropriate check_acquisition->acquisition_ok adjust_acquisition Increase Acquisition Time (AQ) and Relaxation Delay (d1) acquisition_ok->adjust_acquisition No end End: Sharp, Resolved Signals acquisition_ok->end Yes adjust_acquisition->check_acquisition

Troubleshooting workflow for broad NMR signals.
Guide 2: Resolving Overlapping Signals in the this compound Spectrum

This guide outlines a logical progression of techniques to resolve overlapping proton signals, a common issue with this compound.

G start Start: Overlapping Signals change_solvent 1. Change Deuterated Solvent (e.g., from CDCl₃ to Benzene-d₆) start->change_solvent solvent_resolved Signals Resolved? change_solvent->solvent_resolved higher_field 2. Use a Higher Field Spectrometer solvent_resolved->higher_field No end_resolved End: Signals Resolved solvent_resolved->end_resolved Yes field_resolved Signals Resolved? higher_field->field_resolved two_d_nmr 3. Perform 2D NMR Experiments (COSY, HSQC, HMBC) field_resolved->two_d_nmr No field_resolved->end_resolved Yes two_d_resolved Signals Resolved? two_d_nmr->two_d_resolved resolution_enhancement 4. Apply Resolution Enhancement Processing Techniques two_d_resolved->resolution_enhancement No two_d_resolved->end_resolved Yes end_partially_resolved End: Signals Partially Resolved (Further analysis required) resolution_enhancement->end_partially_resolved

Workflow for resolving overlapping NMR signals.

Data Presentation

The following tables summarize the illustrative ¹H and ¹³C NMR spectral data for this compound, which are crucial for its identification and structural verification.[1]

Table 1: Illustrative ¹H NMR Data of this compound (500 MHz, CDCl₃) [1]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1a3.65dd11.5, 5.0
H-1b3.55dd11.5, 6.0
H-35.80m
H-45.65m
H-54.20m
H-61.25d6.5
H-72.90dq5.5, 2.5
H-83.10d2.5
H-91.30d5.5

Table 2: Illustrative ¹³C NMR Data of this compound (125 MHz, CDCl₃) [1]

PositionChemical Shift (δ, ppm)
C-165.0
C-275.0
C-3130.0
C-4132.0
C-570.0
C-620.0
C-760.0
C-862.0
C-918.0

Experimental Protocols

Protocol 1: Standard Sample Preparation for this compound NMR
  • Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) in a clean, dry 5 mm NMR tube.[1]

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

Protocol 2: Acquisition of High-Resolution 1D ¹H NMR Spectrum
  • Initial Spectrum: Prepare the NMR sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum. Typical parameters for a 500 MHz spectrometer are: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.[1]

  • Shimming: Carefully shim the magnetic field on your sample to achieve the best possible resolution. This is a critical step for obtaining sharp signals.

  • Optimization of Acquisition Time (AQ) and Relaxation Delay (d1): For optimal resolution and signal-to-noise, set the acquisition time to at least 3 seconds and the relaxation delay to 2-5 seconds.

  • Apodization: After data acquisition, apply a window function (e.g., Gaussian or Lorentzian-to-Gaussian) to the FID before Fourier transformation. This can enhance resolution at the expense of some signal-to-noise.

Protocol 3: 2D COSY Experiment for Proton-Proton Correlation
  • Setup: Use the sample prepared in Protocol 1. Load a standard COSY pulse sequence on the spectrometer.

  • Parameters: Typical parameters include a spectral width of 10-12 ppm in both dimensions, 256-512 increments in the indirect dimension (t1), and 8-16 scans per increment.

  • Processing: Process the 2D data with a sine-bell or squared sine-bell window function in both dimensions to enhance the resolution of the cross-peaks.

  • Analysis: Analyze the resulting 2D spectrum to identify correlations between coupled protons. This is particularly useful for tracing the spin systems within the this compound molecule and resolving overlapping multiplets.

References

Challenges in the large-scale production of Aspinonene.

Author: BenchChem Technical Support Team. Date: December 2025

Aspinonene Production Technical Support Center

Welcome to the technical support hub for the large-scale production of this compound. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers and production teams in overcoming common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Final Yield Post-Purification

Q: We are experiencing significantly lower yields of this compound than anticipated after the final purification step. What are the common causes and how can we troubleshoot this?

A: Low final yield is a frequent challenge when scaling up this compound synthesis. The primary causes are often incomplete reactions, degradation of the product during purification, or suboptimal chromatography conditions.

Troubleshooting Steps:

  • Verify Reaction Completion: Before starting purification, analyze a crude sample of the reaction mixture using HPLC. Compare the peak corresponding to this compound with that of the starting materials.

  • Assess Product Degradation: this compound is sensitive to pH extremes and prolonged exposure to high temperatures. Ensure all buffers are within the recommended pH range of 6.5-7.5 and that the entire purification process is conducted at a controlled temperature (4-8°C).

  • Optimize Chromatography: Suboptimal resin choice or elution gradients can lead to poor separation and product loss. See the data below for a comparison of different chromatography resins.

Data Presentation: Comparison of Purification Resins

Resin TypeBinding Capacity (mg/mL)This compound Purity (%)Recovery Rate (%)
Ion-Exchange (IEX)1592.575
Reversed-Phase (RPC)2598.168
Affinity (ASP-Select) 40 99.5 91
Size-Exclusion (SEC)1095.082

As indicated, the ASP-Select Affinity resin provides the highest purity and recovery rate for this compound.

Issue 2: High Levels of Impurity X-451 in Final Product

Q: Our final batch of this compound shows a persistent high level of Impurity X-451 (>0.5%). What is the source of this impurity and how can it be removed?

A: Impurity X-451 is a known stereoisomer of this compound that forms during the primary synthesis step, particularly at elevated temperatures. Its removal is critical and requires precise control over both synthesis and purification.

Troubleshooting Steps:

  • Control Reaction Temperature: The formation of X-451 is exponentially related to the reaction temperature. The synthesis temperature must be strictly maintained below 25°C. See the protocol for "Protocol: Temperature-Controlled Synthesis."

  • Modify Elution Gradient: Impurity X-451 has a similar retention time to this compound. A shallower elution gradient during Reversed-Phase Chromatography (RPC) can improve separation.

Data Presentation: Effect of Temperature on Impurity Formation

Reaction Temperature (°C)Impurity X-451 (%)Final Yield (%)
220.1588
250.4885
281.2583
302.7076

Detailed Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis of this compound Purity
  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Degas both solvents for 15 minutes using sonication.

  • Sample Preparation:

    • Dilute the this compound sample to a final concentration of 1 mg/mL in a 50:50 mixture of Solvent A and Solvent B.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 280 nm.

    • Gradient:

      • 0-2 min: 5% Solvent B

      • 2-15 min: Ramp from 5% to 95% Solvent B

      • 15-17 min: Hold at 95% Solvent B

      • 17-18 min: Ramp from 95% to 5% Solvent B

      • 18-20 min: Hold at 5% Solvent B

  • Data Analysis:

    • Identify the this compound peak (expected retention time ~12.5 min).

    • Identify the Impurity X-451 peak (expected retention time ~12.8 min).

    • Calculate purity based on the area under the curve for all detected peaks.

Visualizations: Pathways and Workflows

Hypothetical this compound Signaling Pathway

Aspinonene_Signaling_Pathway cluster_cell Cell Membrane cluster_nucleus Nucleus ASP This compound REC Receptor Alpha ASP->REC Binds KIN1 Kinase-1 REC->KIN1 Activates KIN2 Kinase-2 KIN1->KIN2 Phosphorylates TF Transcription Factor (TF) KIN2->TF Activates GENE Target Gene TF->GENE Promotes Transcription

Caption: Hypothetical signaling cascade initiated by this compound binding.

This compound Purification Workflow

Aspinonene_Purification_Workflow start Crude Lysate step1 Centrifugation (Clarification) start->step1 step2 ASP-Select Affinity Chromatography step1->step2 step3 Ion-Exchange Chromatography (Polishing) step2->step3 step4 Ultrafiltration/ Diafiltration (Formulation) step3->step4 end Pure this compound (>99.5%) step4->end

Caption: Multi-step workflow for the purification of this compound.

Troubleshooting Low this compound Yield

Troubleshooting_Low_Yield start Low Final Yield Detected q1 Is Crude Yield Low? start->q1 a1_yes Check Synthesis: - Reagent Quality - Reaction Temp - pH Control q1->a1_yes Yes q2 Is Purity Low? q1->q2 No a2_yes Optimize Purification: - Check Resin Integrity - Adjust Elution Gradient q2->a2_yes Yes a2_no Investigate Product Degradation: - Run Stability Assays - Ensure Cold Chain q2->a2_no No

Caption: Decision tree for diagnosing the root cause of low product yield.

Minimizing batch-to-batch variability in Aspinonene production.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Aspinonene Production Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound production and minimize batch-to-batch variability. Here you will find answers to frequently asked questions and detailed troubleshooting guides to ensure consistent and optimal yields in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biosynthetic origin?

A1: this compound is a polyketide secondary metabolite produced by the fungus Aspergillus ochraceus.[1][2] It is synthesized from a five-unit polyketide chain derived from acetyl-CoA and malonyl-CoA precursors.[1] Its biosynthesis is closely linked to another metabolite, aspyrone (B94758), as they share a common biosynthetic pathway.[1][3]

Q2: What are the primary factors that influence this compound yield and contribute to batch-to-batch variability?

A2: Key factors influencing this compound production include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, and aeration (dissolved oxygen).[1][4] Inoculum age, concentration, and physiological state can also significantly impact the final yield and consistency between batches.[1]

Q3: What is the relationship between this compound and aspyrone production?

A3: this compound and aspyrone are derived from a common hypothetical bisepoxide intermediate in their biosynthetic pathway.[3][5][6] The final step in the synthesis diverges, with a reduction reaction leading to this compound and an oxidation reaction producing aspyrone.[5][6] The concentration of dissolved oxygen in the fermentation broth is a critical factor that influences the ratio of these two compounds, with lower oxygen levels favoring this compound production.[1][5]

Q4: What is a general workflow for producing and purifying this compound?

A4: The general workflow involves the fermentation of Aspergillus ochraceus in a suitable liquid medium to allow for fungal growth and secondary metabolite production.[4] This is followed by the extraction of this compound from the culture broth and/or mycelia using an organic solvent like ethyl acetate (B1210297).[2][4] The crude extract is then purified using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).[4]

Q5: Which analytical techniques are suitable for quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable method for the quantification of this compound.[5] For more complex mixtures or when higher sensitivity and selectivity are required, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative.[7]

Troubleshooting Guides

Issue 1: Low or No this compound Yield Despite Good Fungal Growth

One of the most common challenges is observing healthy growth of Aspergillus ochraceus but detecting little to no this compound. This often points to suboptimal fermentation conditions for secondary metabolite production.

Possible Causes and Solutions:

  • Inappropriate Dissolved Oxygen Levels: High levels of dissolved oxygen favor the production of aspyrone at the expense of this compound.[1][5]

    • Solution: Reduce the agitation and/or aeration rate in the fermenter to decrease the dissolved oxygen concentration.

  • Suboptimal Fermentation Temperature: The optimal temperature for fungal growth may not be the same as for this compound production.

    • Solution: Experiment with a temperature range of 25-30°C to find the optimal temperature for this compound synthesis.[1]

  • Incorrect pH of the Medium: The pH of the fermentation medium affects enzymatic activities crucial for this compound biosynthesis.

    • Solution: Monitor and control the pH of the culture. The optimal range for Aspergillus ochraceus growth is typically between 5.0 and 7.0.[1] Conduct small-scale experiments to determine the ideal pH for this compound production.

  • Suboptimal Media Composition: The type and concentration of carbon and nitrogen sources can significantly influence secondary metabolite production.[1]

    • Solution: Experiment with different media compositions. Complex media containing yeast extract and peptone often support robust secondary metabolism.[1]

Illustrative Data on the Impact of Fermentation Parameters on this compound Yield:

ParameterConditionExpected this compound Yield (Illustrative)Expected Aspyrone Yield (Illustrative)
Dissolved OxygenHigh (>40% saturation)LowHigh
Dissolved OxygenLow (<20% saturation)HighLow
Temperature20°CModerateModerate
Temperature25°CHighLow
Temperature30°CModerate-HighModerate
pH4.5LowLow
pH5.5HighModerate
pH6.5ModerateHigh
Issue 2: High Batch-to-Batch Variability in this compound Yield

Inconsistent yields across different fermentation batches can hinder research and development efforts. Standardization of all procedural steps is critical to minimizing this variability.

Possible Causes and Solutions:

  • Inoculum Variability: The age, concentration, and physiological state of the inoculum are major sources of variation.[1]

    • Solution: Implement a standardized protocol for inoculum preparation. Use spores from a culture of a consistent age and quantify the spore concentration with a hemocytometer to ensure a uniform starting cell density for every fermentation.[1]

  • Minor Fluctuations in Fermentation Parameters: Small, unmonitored variations in pH, temperature, or nutrient concentrations can lead to different metabolic outcomes.[1]

    • Solution: Employ rigorous monitoring and control of all critical fermentation parameters using calibrated probes and automated feeding systems where possible.

  • Inconsistent Raw Material Quality: Variations in the composition of media components, especially complex ones like yeast extract or peptone, can affect fungal metabolism.

    • Solution: Source raw materials from a reliable supplier and, if possible, purchase in larger lots to ensure consistency over multiple experiments.

Illustrative Data on the Impact of Inoculum Concentration on Final this compound Titer:

Inoculum Concentration (spores/mL)Lag Phase Duration (Illustrative)Final this compound Titer (mg/L) (Illustrative)
1 x 10^4LongLow
1 x 10^5ModerateHigh
1 x 10^6ShortModerate-High
1 x 10^7Very ShortModerate

Experimental Protocols

Protocol 1: Fermentation for this compound Production

This protocol details the cultivation of Aspergillus ochraceus for the production of this compound.

1. Inoculum Preparation: a. Grow Aspergillus ochraceus on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until abundant sporulation is observed.[1] b. Harvest spores by adding a sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.[1] c. Filter the spore suspension through sterile glass wool to remove mycelial fragments.[1] d. Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).[1]

2. Fermentation: a. Prepare the production medium (e.g., Czapek-Dox broth supplemented with yeast extract and peptone) and sterilize by autoclaving.[1] b. Allow the medium to cool to room temperature. c. Inoculate the sterile medium with the prepared spore suspension to a final concentration of 1 x 10^5 spores/mL.[1] d. Incubate the culture in a shaker incubator at 25-28°C with agitation (e.g., 150-200 rpm) for 10-14 days.[1] e. Monitor and adjust the pH as necessary to maintain it within the optimal range.[1]

Protocol 2: this compound Extraction and Purification

This protocol outlines the extraction and purification of this compound from the fermentation broth.

1. Extraction: a. After the fermentation period, separate the fungal biomass from the culture broth by filtration or centrifugation.[1] b. Extract the cell-free supernatant three times with an equal volume of ethyl acetate.[1] c. Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[1]

2. Purification: a. Dissolve the crude extract in a minimal amount of a suitable solvent. b. Subject the crude extract to silica (B1680970) gel column chromatography. c. Elute with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate this compound from other metabolites.[5] d. Collect fractions and monitor for the presence of this compound using Thin-Layer Chromatography (TLC) or HPLC. e. For final purification, pool the fractions containing this compound and perform preparative HPLC.[5]

Visualizations

cluster_upstream Upstream Processing cluster_downstream Downstream Processing Inoculum Inoculum Preparation (Standardized Spore Concentration) Fermentation Fermentation (Controlled Temp, pH, DO) Inoculum->Fermentation Media Media Preparation (Consistent Raw Materials) Media->Fermentation Extraction Solvent Extraction Fermentation->Extraction Harvest Purification Chromatography Extraction->Purification Analysis HPLC/LC-MS Analysis Purification->Analysis

Caption: A generalized workflow for this compound production.

PKS Polyketide Synthase Pentaketide Linear Pentaketide Intermediate PKS->Pentaketide Rearrangement Rearrangement Pentaketide->Rearrangement Bisepoxide Hypothetical Bisepoxide Intermediate Rearrangement->Bisepoxide Reduction Reduction (Low Dissolved Oxygen) Bisepoxide->Reduction Oxidation Oxidation (High Dissolved Oxygen) Bisepoxide->Oxidation This compound This compound Reduction->this compound Aspyrone Aspyrone Oxidation->Aspyrone

Caption: The biosynthetic pathway of this compound and Aspyrone.

Start Low this compound Yield CheckGrowth Is Fungal Growth Normal? Start->CheckGrowth TroubleshootGrowth Troubleshoot Growth: - Media Composition - pH - Temperature - Contamination CheckGrowth->TroubleshootGrowth No CheckDO Check Dissolved Oxygen (DO) CheckGrowth->CheckDO Yes ReduceDO Reduce Aeration/Agitation CheckDO->ReduceDO High DO CheckTemp Optimize Temperature (25-30°C) CheckDO->CheckTemp Low DO End Improved this compound Yield ReduceDO->End AdjustTemp Adjust Incubator/Fermenter Temperature CheckTemp->AdjustTemp Suboptimal CheckpH Optimize pH CheckTemp->CheckpH Optimal AdjustTemp->End AdjustpH Monitor and Control pH CheckpH->AdjustpH Suboptimal CheckpH->End Optimal AdjustpH->End

Caption: A troubleshooting flowchart for low this compound yield.

References

Validation & Comparative

Unraveling the Stereochemistry of Aspinonene: A Comparative Guide to Confirming its Absolute Configuration

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, this document details the experimental methodologies and comparative data used to establish the absolute configuration of Aspinonene, a polyketide natural product. By examining the application of spectroscopic and chiroptical techniques, this guide provides a framework for the stereochemical analysis of complex natural products.

This compound, a fungal metabolite isolated from Aspergillus ochraceus, possesses a complex stereochemical structure that has been determined to be (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol.[1] The confirmation of this absolute configuration is crucial for understanding its biosynthetic pathway and potential biological activity.[2][3][4] This guide explores the key experimental techniques used for such stereochemical assignments, presenting the methodologies and data in a comparative format to aid researchers in the field of natural product chemistry and drug development.

Spectroscopic and Chiroptical Analysis: The Pillars of Stereochemical Determination

The elucidation of this compound's three-dimensional structure relies on a combination of powerful analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, chiroptical methods such as Circular Dichroism (CD), and X-ray crystallography are the primary tools employed to assign the absolute configuration of chiral molecules.[5][6] While a specific, publicly available total synthesis paper detailing the de novo confirmation of this compound's absolute configuration is not prevalent in the search results, the established principles of stereochemical determination allow for a comprehensive guide to the methodologies that would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules. For determining the absolute configuration of a molecule like this compound, several advanced NMR techniques are utilized, often in conjunction with chiral derivatizing agents or solvating agents.

Key NMR Experiments for Stereochemical Analysis:

  • ¹H and ¹³C NMR: These fundamental experiments provide the carbon-hydrogen framework of the molecule.

  • Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks, helping to assign protons within specific spin systems.

  • Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded carbon and proton atoms.

  • Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between carbons and protons, crucial for connecting different fragments of the molecule.

  • Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): Provides information about the spatial proximity of protons, which is vital for determining relative stereochemistry.

To determine the absolute configuration, these NMR techniques are often applied to diastereomeric derivatives of the chiral molecule. A common approach is the Mosher's ester analysis , where the chiral alcohol functional groups in this compound would be esterified with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric esters exhibit distinct chemical shifts in their ¹H NMR spectra, which can be analyzed to deduce the absolute configuration of the alcohol centers.[7]

Chiroptical Methods: Probing Molecular Asymmetry

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are exquisitely sensitive to the absolute configuration.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light. The resulting spectrum, with its characteristic positive and negative Cotton effects, can be compared with theoretically calculated spectra for the possible enantiomers to determine the absolute configuration.

  • Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with a change in the wavelength of light. Similar to CD, the ORD curve can be used to assign the absolute configuration by comparison with known compounds or theoretical models.

Comparative Data for Stereochemical Confirmation

The following table summarizes the type of quantitative data that would be generated from these experiments to confirm the absolute configuration of this compound. The values presented are hypothetical, representing the expected outcomes based on established methodologies.

Analytical Method Parameter Expected Data for (2R,5S,2'R,3'S)-Aspinonene Alternative Diastereomer (Hypothetical) Reference/Method
Optical Rotation Specific Rotation [α]DPositive ValueNegative ValuePolarimetry
¹H NMR (Mosher's Ester) Δδ (δS - δR) for protons near chiral centersConsistent positive and negative values based on the Mosher's modelInverted pattern of Δδ valuesMosher's Ester Analysis
Circular Dichroism Cotton Effect SignaturesSpecific pattern of positive and negative Cotton effectsMirror image CD spectrumCD Spectroscopy
X-ray Crystallography Flack ParameterClose to 0Close to 1Single-Crystal X-ray Diffraction

Experimental Protocols

General Protocol for Mosher's Ester Analysis of this compound
  • Esterification: this compound is separately reacted with the (R)- and (S)-enantiomers of MTPA-Cl in the presence of a base (e.g., pyridine (B92270) or DMAP) to form the corresponding (S)-MTPA and (R)-MTPA diastereomeric esters.

  • Purification: The resulting esters are purified by chromatography (e.g., HPLC or column chromatography).

  • NMR Analysis: High-resolution ¹H NMR spectra are acquired for both diastereomeric esters.

  • Data Analysis: The chemical shifts (δ) of protons on either side of the newly formed ester linkage are carefully assigned. The difference in chemical shifts (Δδ = δS - δR) is calculated for each assigned proton.

  • Configuration Assignment: The signs of the Δδ values are correlated with the established Mosher's method model to determine the absolute configuration of the alcohol center.

General Protocol for CD Spectroscopy and Analysis
  • Sample Preparation: A solution of this compound of known concentration is prepared in a suitable transparent solvent (e.g., methanol (B129727) or acetonitrile).

  • Data Acquisition: The CD spectrum is recorded over a relevant wavelength range, typically from 190 to 400 nm.

  • Computational Modeling: The 3D structures of the possible stereoisomers of this compound are generated and their conformational spaces are explored using computational chemistry software.

  • Spectrum Calculation: The theoretical CD spectra for the low-energy conformers of each stereoisomer are calculated using time-dependent density functional theory (TD-DFT).

  • Comparison and Assignment: The experimental CD spectrum is compared with the calculated spectra. The absolute configuration is assigned based on the best match between the experimental and theoretical data.

Visualizing the Logic of Stereochemical Determination

The following diagrams illustrate the workflow and logical relationships in the process of confirming the absolute configuration of a natural product like this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Stereochemical Analysis cluster_confirmation Configuration Confirmation fungal_culture Aspergillus ochraceus Culture extraction Solvent Extraction fungal_culture->extraction chromatography Chromatography extraction->chromatography pure_this compound Pure this compound chromatography->pure_this compound nmr_analysis NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) pure_this compound->nmr_analysis chiroptical_analysis Chiroptical Methods (CD, ORD) pure_this compound->chiroptical_analysis derivatization Chiral Derivatization (e.g., Mosher's Esters) pure_this compound->derivatization xray X-ray Crystallography (if crystalline) pure_this compound->xray relative_config Relative Stereochemistry nmr_analysis->relative_config absolute_config Absolute Configuration ((E,2R,5S)-2-[(2R,3S)-...]) chiroptical_analysis->absolute_config derivatization->absolute_config xray->absolute_config relative_config->absolute_config

Caption: Experimental workflow for the isolation and stereochemical determination of this compound.

logical_relationship cluster_methods Analytical Methods cluster_data Experimental & Computational Data cluster_conclusion Conclusion NMR NMR Spectroscopy NMR_Data ¹H & ¹³C Chemical Shifts Coupling Constants NOE Correlations Δδ (Mosher's Esters) NMR->NMR_Data CD Circular Dichroism CD_Data Experimental CD Spectrum CD->CD_Data Comp_Data Calculated CD Spectra CD->Comp_Data Comparison XRAY X-ray Crystallography XRAY_Data Flack Parameter XRAY->XRAY_Data Absolute_Config Confirmed Absolute Configuration of this compound NMR_Data->Absolute_Config CD_Data->Absolute_Config Comp_Data->Absolute_Config XRAY_Data->Absolute_Config

Caption: Logical relationship between analytical methods, data, and the confirmation of absolute configuration.

References

Aspinonene vs. aspyrone: a comparative study of biological activity.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspinonene (B1181478) and aspyrone (B94758) are two closely related polyketide secondary metabolites produced by fungi, most notably Aspergillus ochraceus.[1] Their shared biosynthetic origin, branching from a common hypothetical bisepoxide intermediate, presents an intriguing case for comparative biological evaluation.[1] The metabolic switch between this compound and aspyrone production is notably influenced by the concentration of dissolved oxygen during fermentation, with lower oxygen levels favoring the formation of this compound via a reduction reaction, while higher oxygen levels lead to aspyrone through oxidation.[1] While aspyrone and its derivatives have been the subject of more extensive biological investigation, this compound remains a relatively underexplored molecule. This guide provides a comparative analysis of the known and potential biological activities of this compound and aspyrone, drawing upon available experimental data for these compounds and their structural analogues.

Data Presentation

Table 1: Comparative Summary of Biological Activities
Biological ActivityThis compound & Related AnaloguesAspyrone & Related Analogues
Cytotoxicity Data on this compound is limited. A structurally similar meroterpenoid, biscognienyne M, showed potent activity against the A2780 human ovarian cancer cell line with an IC50 of 6.8 μM.[2]α-pyrone derivatives have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.52 to 9.85 μM against HL-60, PC-3, and HCT-116 cells.[2] A pyranone derivative showed an IC50 of 7 µg/ml against HEp-2 and HepG2 cells.[2]
Antimicrobial Activity Direct antimicrobial data for this compound is scarce.[2]Ascopyrone P inhibited both Gram-positive and Gram-negative bacteria at concentrations of 2000-4000 mg/L.[2] More potent activity was seen with pseudopyronines A, B, and C against Staphylococcus aureus, with MIC values of 6.25, 0.156, and 0.39 µg/mL, respectively.[2]
Anti-inflammatory Activity Direct experimental data is not available.α-pyrone derivatives have been shown to possess anti-inflammatory properties, including the inhibition of inducible nitric oxide synthase (iNOS).[3]

Signaling Pathways and Mechanisms of Action

The distinct biological activities of this compound and aspyrone analogues can be attributed to their different modes of action at the cellular level.

A proposed mechanism for the anticancer activity of an this compound analogue involves the induction of apoptosis through a Reactive Oxygen Species (ROS)-mediated Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2] The generation of ROS can lead to the inhibition of the pro-survival PI3K/Akt pathway, ultimately triggering programmed cell death in cancer cells.

G Aspinonene_Analogue This compound Analogue ROS ROS Generation Aspinonene_Analogue->ROS PI3K PI3K ROS->PI3K inhibits Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits

Proposed ROS-mediated PI3K/Akt apoptotic pathway for an this compound analogue.

In contrast, the antibacterial mechanism of aspyrone analogues, such as pseudopyronines, is believed to involve the disruption of bacterial cell integrity.[2] These compounds are proposed to selectively target and disrupt the bacterial cell membrane and inhibit the fatty-acid synthase (FAS) II pathway, which is essential for bacterial membrane biosynthesis.[2]

G Aspyrone_Analogue Aspyrone Analogue (e.g., Pseudopyronine) Membrane_Disruption Membrane Disruption Aspyrone_Analogue->Membrane_Disruption Inhibition_of_FASII Inhibition of FASII Aspyrone_Analogue->Inhibition_of_FASII Bacterial_Cell_Membrane Bacterial Cell Membrane FASII Fatty-Acid Synthase II (FASII) Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Inhibition_of_FASII->Cell_Death

Proposed mechanism of antibacterial action for aspyrone analogues.

Experimental Protocols

Production and Extraction of this compound

The following is a general workflow for the production and extraction of this compound from a fungal culture.[1]

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Fungal_Culture Fungal Culture (Aspergillus ochraceus) Incubation Incubation (Low Dissolved Oxygen) Fungal_Culture->Incubation Harvest Harvest Culture Broth Incubation->Harvest Filtration Filtration Harvest->Filtration Liquid_Liquid_Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Filtration->Liquid_Liquid_Extraction Evaporation Solvent Evaporation Liquid_Liquid_Extraction->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

References

Validating the Biosynthetic Pathway of Aspinonene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed biosynthetic pathway for aspinonene (B1181478), a branched pentaketide (B10854585) metabolite from the fungus Aspergillus ochraceus. We delve into the experimental data supporting this pathway, comparing it with the closely related co-metabolite, aspyrone. Detailed methodologies for key validation experiments are presented to facilitate further research and drug development efforts.

This compound's biosynthesis is intricately linked to that of aspyrone, with both originating from a common polyketide precursor.[1] The proposed pathway begins with the assembly of a linear pentaketide chain by a Polyketide Synthase (PKS) from acetyl-CoA and malonyl-CoA.[2] This is supported by isotopic labeling studies which have confirmed the polyketide origin of these molecules.[2] Following its formation, the linear intermediate is thought to undergo rearrangement and epoxidation to form a crucial hypothetical bisepoxide intermediate.[3] This intermediate represents a critical branch point in the pathway. The ultimate metabolic output is dictated by the cellular redox state, which is heavily influenced by the concentration of dissolved oxygen.[1] Under low oxygen conditions, a reduction reaction is favored, leading to the production of this compound.[3] Conversely, high oxygen levels promote an oxidative reaction, resulting in the formation of aspyrone.[3]

While this proposed pathway is widely accepted, the specific biosynthetic gene cluster (BGC) and the enzymes responsible for this compound synthesis in Aspergillus ochraceus have not yet been fully characterized.[3] Further validation through techniques such as gene knockout experiments targeting the putative PKS genes is required to conclusively identify the genetic basis of this compound production.

Data Presentation: this compound vs. Aspyrone Production

The differential production of this compound and its alternative biosynthetic product, aspyrone, is critically dependent on environmental factors, most notably the concentration of dissolved oxygen during fermentation. Lower dissolved oxygen levels favor the reductive pathway to this compound, while higher concentrations shift the pathway towards the oxidative formation of aspyrone.[3] The following table, based on hypothetical data, illustrates this inverse relationship.

Fermentation ConditionDissolved Oxygen (DO) ConcentrationThis compound Yield (mg/L)Aspyrone Yield (mg/L)
ALow8515
BMedium5045
CHigh2075

Note: This data is illustrative and serves to demonstrate the principle of oxygen-dependent differential production.

Mandatory Visualizations

Proposed Biosynthetic Pathway of this compound

This compound Biosynthetic Pathway precursors Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) precursors->pks intermediate1 Linear Pentaketide Intermediate pks->intermediate1 rearrangement Rearrangement & Epoxidation intermediate1->rearrangement intermediate2 Hypothetical Bisepoxide Intermediate rearrangement->intermediate2 reduction Reduction intermediate2->reduction oxidation Oxidation intermediate2->oxidation This compound This compound reduction->this compound aspyrone Aspyrone oxidation->aspyrone low_o2 Low O₂ low_o2->reduction high_o2 High O₂ high_o2->oxidation

Caption: Proposed biosynthetic pathway of this compound and aspyrone.

Experimental Workflow for Pathway Validation

Experimental Workflow cluster_validation Pathway Validation cluster_biochemical Biochemical Analysis cluster_genetic Genetic Analysis isotopic_labeling Isotopic Labeling (¹³C-Acetate Feeding) nmr_ms NMR & Mass Spectrometry Analysis isotopic_labeling->nmr_ms Trace ¹³C incorporation pathway_confirmation Confirmation of Pathway & Gene Function nmr_ms->pathway_confirmation gene_knockout PKS Gene Knockout in A. ochraceus hplc_analysis HPLC Analysis of Metabolite Profile gene_knockout->hplc_analysis Compare with wild-type hplc_analysis->pathway_confirmation

Caption: Experimental workflow for validating the this compound biosynthetic pathway.

Experimental Protocols

Isotopic Labeling with ¹³C-Acetate

This protocol is adapted from studies on polyketide biosynthesis in Aspergillus species and is a primary method for confirming the polyketide origin of a metabolite.[4]

Objective: To determine if this compound's carbon skeleton is derived from acetate (B1210297) units.

Materials:

  • Aspergillus ochraceus culture

  • Peptone-rich minimal medium (MM)

  • ¹³C₂-labeled sodium acetate

  • Liquid nitrogen

  • NMR and Mass Spectrometry equipment

Procedure:

  • Culture Growth: Grow the Aspergillus ochraceus wild-type strain in a suitable liquid medium for secondary metabolite production for approximately 16 hours.

  • Carbon Starvation: Transfer the mycelia to a carbon-free minimal medium for 4 hours to synchronize the metabolic state.

  • Precursor Feeding: Add ¹³C₂-labeled sodium acetate to the culture medium at a final concentration of 50-100 mM.

  • Incubation: Incubate the culture for defined time points (e.g., 5 and 15 minutes) to allow for the uptake and incorporation of the labeled acetate.

  • Harvesting: Quickly separate the mycelia from the culture medium by filtration and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction: Extract the metabolites from the frozen mycelia using a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).

  • Analysis: Analyze the crude extract using NMR (specifically ¹³C-NMR) and mass spectrometry to detect the incorporation and pattern of the ¹³C label in the isolated this compound. A successful incorporation will show an enrichment of ¹³C at specific carbon positions, confirming its polyketide origin.

PKS Gene Knockout via Homologous Recombination

This protocol provides a general framework for deleting a putative Polyketide Synthase (PKS) gene in Aspergillus ochraceus, adapted from established methods in related Aspergillus species.[1][5]

Objective: To confirm the function of a specific PKS gene in this compound biosynthesis by observing the loss of production in a knockout mutant.

Materials:

  • Aspergillus ochraceus genomic DNA

  • A selectable marker gene (e.g., hygromycin B resistance, hph)

  • PCR reagents and primers

  • Protoplasting enzymes (e.g., lysing enzymes from Trichoderma harzianum)

  • PEG-CaCl₂ solution

  • Regeneration medium with a selective agent (e.g., hygromycin B)

Procedure:

  • Construct the Deletion Cassette:

    • Amplify approximately 1-1.5 kb of the 5' and 3' flanking regions of the target PKS gene from A. ochraceus genomic DNA using PCR.

    • Amplify the hygromycin resistance cassette (hph) from a suitable plasmid.

    • Fuse the 5' flank, the hph cassette, and the 3' flank together using fusion PCR to create a single linear deletion cassette.

  • Protoplast Formation:

    • Grow A. ochraceus mycelia in liquid culture.

    • Harvest and wash the mycelia, then incubate with protoplasting enzymes to digest the cell walls and release protoplasts.

  • Transformation:

    • Mix the freshly prepared protoplasts with the deletion cassette DNA.

    • Add PEG-CaCl₂ solution to induce DNA uptake.

  • Selection and Regeneration:

    • Plate the transformed protoplasts onto a regeneration medium containing an osmotic stabilizer (e.g., sorbitol) and the selective agent (hygromycin B).

    • Incubate until transformant colonies appear.

  • Verification of Transformants:

    • Isolate genomic DNA from putative knockout mutants.

    • Verify the correct integration of the deletion cassette and the absence of the target PKS gene using PCR with primers flanking the target locus and internal to the hph gene.

  • Metabolite Analysis:

    • Culture the confirmed knockout mutants and the wild-type strain under this compound-producing conditions.

    • Extract the metabolites and analyze by HPLC. The absence of the this compound peak in the mutant's chromatogram, which is present in the wild-type, confirms the PKS gene's role in this compound biosynthesis.

Alternative Biosynthetic Pathways

Currently, there are no widely accepted alternative biosynthetic pathways proposed for this compound. The polyketide pathway, shared with aspyrone, is well-supported by preliminary isotopic labeling data and aligns with the known biosynthesis of similar fungal metabolites.[2] The primary area of ongoing research is not to find an alternative pathway, but to identify the specific genes within the Aspergillus ochraceus genome that constitute the this compound biosynthetic gene cluster. This will involve genome sequencing, bioinformatic analysis to identify putative PKS and tailoring enzyme genes, and subsequent validation through gene knockout and heterologous expression studies.

References

A Comparative Efficacy Analysis of Aspinonene and Other Fungal Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the fungal metabolite Aspinonene with other bioactive compounds derived from fungi. Due to the limited availability of direct experimental data on this compound's biological activity, this comparison leverages data from structurally related analogues and other metabolites from the genus Aspergillus to provide a contextual framework for its potential efficacy.[1][2][3][4]

Data Presentation

The following tables summarize the available quantitative data on the cytotoxic and antimicrobial activities of fungal metabolites structurally related to this compound, as well as other compounds from Aspergillus species. This allows for a comparative assessment of their potential therapeutic efficacy.

Table 1: Cytotoxic Activity of Fungal Metabolites

Compound/AnalogueFungal SourceCancer Cell Line(s)IC50 ValueReference
This compound Analogue
Biscognienyne MAspergillus sp.A2780 (Ovarian)6.8 μM[5]
Asperpyrone DAspergillus sp.Not specifiedNo cytotoxicity at 5 μg/ml[5]
Aspyrone Analogues & Other Pyrones
α-pyrone derivativesPhoma sp.HL-60 (Leukemia), PC-3 (Prostate), HCT-116 (Colorectal)0.52 - 9.85 μM[5]
Pyranone derivativeAspergillus candidusHEp-2 (Larynx), HepG2 (Liver)7 µg/ml[5]

Table 2: Antimicrobial Activity of Fungal Metabolites

Compound/AnalogueFungal SourceTarget Microorganism(s)MIC ValueReference
This compound Aspergillus ochraceusData not availableNot available[5]
Aspyrone Analogues
Ascopyrone PVarious fungiGram-positive and Gram-negative bacteria2000-4000 mg/L[5]
Pseudopyronine APseudomonas mosseliiStaphylococcus aureus6.25 µg/mL[5]
Pseudopyronine BPseudomonas mosseliiStaphylococcus aureus0.156 µg/mL[5]
Pseudopyronine CPseudomonas mosseliiStaphylococcus aureus0.39 µg/mL[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity Assay (MTT Assay) [2][5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The culture medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antibacterial Assay (Broth Microdilution) [5]

  • Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate a proposed signaling pathway for an this compound analogue and a typical experimental workflow.

G cluster_pathway Proposed Apoptotic Pathway for an this compound Analogue Aspinonene_analogue This compound Analogue ROS ↑ ROS Production Aspinonene_analogue->ROS PI3K PI3K ROS->PI3K Inhibition Akt Akt PI3K->Akt Inhibition Apoptosis Apoptosis Akt->Apoptosis Promotion

Caption: Proposed ROS-mediated PI3K/Akt apoptotic pathway for an this compound analogue.[5]

G cluster_workflow Experimental Workflow for Cytotoxicity Screening start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_cells Treat with Fungal Metabolites seed_cells->treat_cells incubate Incubate for 48-72h treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_absorbance Measure Absorbance at 570 nm mtt_assay->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: General experimental workflow for determining the cytotoxicity of fungal metabolites.

References

A Comparative Guide to the Cross-Validation of Aspinonene Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Aspinonene: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, development, and quality control. This document outlines the performance characteristics of each method, detailed experimental protocols, and visual workflows to aid in methodological selection and implementation.

Data Presentation: Performance Characteristics

The choice of a quantification method often involves a trade-off between performance, cost, and accessibility. The following table summarizes key quantitative data for the analysis of this compound and structurally similar fungal metabolites, providing a basis for objective comparison.

Analytical MethodPrincipleLinearity (R²)Precision (%RSD)Accuracy (Recovery %)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesLimitations
HPLC-UV Chromatographic separation based on polarity with UV detection.>0.999[1]< 2%[1]95.50% - 105.81%[1]0.08–0.65 µg/mL[1]Not ReportedRobust, reproducible, widely available.[1]May require derivatization for compounds lacking a chromophore.[1]
LC-MS/MS Chromatographic separation coupled with highly selective and sensitive mass spectrometric detection.>0.99< 15%[2][3]74.0% - 106.0%[2][3]0.5 - 200 µg/kg[2][3]1 - 400 µg/kg[2][3]High selectivity and sensitivity, suitable for complex matrices.[4]Higher cost and complexity compared to HPLC-UV.
GC-MS Chromatographic separation of volatile compounds followed by mass spectrometric detection.≥ 0.998[5]≤ 12.03% (intra-day), ≤ 11.34% (inter-day)[5][6]80.23% - 115.41%[5][6]Varies (analyte dependent)0.10–10.00 μg ml−1[5]High resolution for volatile and semi-volatile compounds.May require derivatization for non-volatile compounds.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS.

Sample Preparation from Aspergillus Culture (General Protocol)

A general procedure for the extraction of this compound from a fungal culture for subsequent analysis is as follows:

  • Culture Harvesting : Separate the fungal mycelia from the liquid culture medium by filtration.[4]

  • Extraction : Homogenize the mycelia in a suitable solvent such as ethyl acetate (B1210297) or methanol.[4] For the liquid medium, perform a liquid-liquid extraction with an appropriate solvent.[4] The use of ultrasonication can enhance extraction efficiency.

  • Solvent Evaporation : Evaporate the solvent from the extract under a gentle stream of nitrogen at a controlled temperature.[4]

  • Reconstitution : Reconstitute the dried extract in a small, precise volume of the initial mobile phase or a suitable solvent for the intended chromatographic analysis.[4]

  • Filtration : Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the analytical instrument.[4]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in various sample matrices.

  • Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[7]

  • Chromatographic Conditions :

    • Column : Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase : An isocratic or gradient mixture of methanol, acetonitrile (B52724), and/or water. A starting point could be a mixture of acetonitrile and water.[1]

    • Flow Rate : Typically 1.0 mL/min.[1]

    • Column Temperature : Maintained at a constant temperature, for example, 30 °C.

    • Detection Wavelength : A full UV scan of an this compound standard should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[7] A starting wavelength of 210 nm is recommended due to the presence of a carbon-carbon double bond and a carbonyl group in this compound's structure.[7]

  • Standard Preparation :

    • Stock Standard Solution : Accurately weigh a known amount of this compound reference standard (purity ≥98%) and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).[7]

    • Working Standard Solutions : Prepare a series of working standard solutions by serial dilution of the stock solution to construct a calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method ideal for quantifying this compound in complex biological matrices.

  • Instrumentation : An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).[7]

    • Mobile Phase : A gradient elution using two solvents is common. For example, Mobile Phase A: Water with 0.1% formic acid, and Mobile Phase B: Acetonitrile with 0.1% formic acid.[7] A typical gradient could be: 5% B to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate for 3 minutes.[4]

    • Flow Rate : A typical flow rate is between 0.2 and 0.5 mL/min.

    • Column Temperature : Maintained at a constant temperature, for example, 40 °C.

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

    • Scan Type : Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

    • Optimization : The MS/MS transitions (precursor and product ions) and collision energy must be optimized by infusing a standard solution of this compound.[4]

Gas Chromatography with Mass Spectrometry (GC-MS)

This method is well-suited for the analysis of volatile and semi-volatile compounds. This compound may require derivatization to increase its volatility for GC analysis.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions :

    • Column : A capillary column such as a HP-5MS (30 m × 0.25 mm I.D., 0.25 μm film thickness) is suitable.[1]

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.[1]

    • Injection : Split or splitless injection mode. A split ratio of 1:10 is common for initial method development.[1]

    • Oven Temperature Program : A typical program starts at a low temperature (e.g., 50-70°C), holds for a few minutes, then ramps up to a final temperature (e.g., 280-300°C).[1][4] For example, start at 70°C, hold for 3 minutes, ramp to 100°C at 5°C/min, hold for 1 minute, then ramp to 246°C at 120°C/min and hold for 3 minutes.[5]

  • Mass Spectrometer Conditions :

    • Ionization : Electron Ionization (EI) at 70 eV.[1]

    • Scan Mode : Full scan mode can be used for identification, while Selected Ion Monitoring (SIM) is employed for quantification to enhance sensitivity and selectivity.[1][8]

Mandatory Visualization

The following diagrams illustrate the general workflows and relationships described in this guide.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_Start Define Analytical Requirements MD_Optimization Optimize Critical Parameters (e.g., Mobile Phase, Temperature) MD_Start->MD_Optimization MV_Protocol Develop Validation Protocol MD_Optimization->MV_Protocol MV_Experiments Perform Validation Experiments (Accuracy, Precision, Linearity, etc.) MV_Protocol->MV_Experiments MV_Report Generate Validation Report MV_Experiments->MV_Report SA_Prep Sample Preparation MV_Report->SA_Prep SA_Analysis Instrumental Analysis SA_Prep->SA_Analysis SA_Data Data Processing & Quantification SA_Analysis->SA_Data

A generalized workflow for bioanalytical method validation.

Cross_Validation_Comparison cluster_HPLC HPLC-UV cluster_LCMS LC-MS/MS cluster_GCMS GC-MS This compound This compound Quantification HPLC_Linearity Linearity (>0.999) This compound->HPLC_Linearity Method 1 LCMS_Linearity Linearity (>0.99) This compound->LCMS_Linearity Method 2 GCMS_Linearity Linearity (≥0.998) This compound->GCMS_Linearity Method 3 HPLC_Precision Precision (<2% RSD) HPLC_Accuracy Accuracy (95.5-105.8%) HPLC_LOD LOD (0.08-0.65 µg/mL) LCMS_Precision Precision (<15% RSD) LCMS_Accuracy Accuracy (74-106%) LCMS_LOD LOD (0.5-200 µg/kg) GCMS_Precision Precision (≤12.03% RSD) GCMS_Accuracy Accuracy (80.2-115.4%) GCMS_LOQ LOQ (0.1-10 µg/mL)

Comparison of key performance characteristics of analytical methods.

References

Unraveling Aspinonene's Enigmatic Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the fungal metabolite Aspinonene reveals a significant gap in the scientific literature regarding its precise mechanism of action. Despite its characterization as a natural product derived from Aspergillus species, detailed independent verification of its biological activity and signaling pathways remains elusive.[1][2][3] This guide provides a framework for future investigation by presenting hypothetical mechanisms based on related compounds, comparing them with established alternatives, and detailing the requisite experimental protocols for verification.

This compound, a polyketide natural product, has been isolated from fungi such as Aspergillus ochraceus and Aspergillus ostianus.[3][4][5] Its biosynthesis is known to be related to that of aspyrone, another metabolite from the same fungal genus.[2][6] However, extensive screening for its cytotoxic, anti-inflammatory, or antimicrobial properties has not been reported in the available scientific literature.[2] This lack of foundational data currently prevents a direct comparison with other therapeutic agents based on verified performance.[1]

Hypothetical Mechanism of Action: Insights from Related Compounds

While data on this compound is scarce, studies on structurally similar fungal metabolites offer clues to its potential biological activities. A related dimeric naphthopyrone has been shown to induce apoptosis in cancer cells through a ROS-mediated PI3K/Akt signaling pathway.[7] This suggests a possible avenue for this compound's potential anticancer activity. Additionally, other secondary metabolites from Aspergillus have demonstrated significant cytotoxic effects against various cancer cell lines, often by inducing programmed cell death.[4]

Based on these findings, a hypothetical mechanism for this compound's potential cytotoxic effects could involve the modulation of key signaling pathways implicated in cell survival and apoptosis.

cluster_cell Cancer Cell This compound This compound (Hypothetical) ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Induces PI3K PI3K ROS->PI3K Inhibits Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits caption Hypothetical ROS-mediated PI3K/Akt apoptotic pathway for this compound.

Caption: Hypothetical ROS-mediated PI3K/Akt apoptotic pathway for this compound.

Comparative Analysis with Established Anticancer Agents

To contextualize this compound's hypothetical mechanism, a comparison with well-characterized anticancer drugs is necessary. The following table contrasts the proposed mechanism of this compound with two established agents, Doxorubicin and Paclitaxel, which have different modes of action.

FeatureThis compound (Hypothetical)DoxorubicinPaclitaxel
Primary Mechanism Induction of apoptosis via ROS-mediated PI3K/Akt pathway inhibition.DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.Stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Cellular Target PI3K/Akt signaling pathway.DNA, Topoisomerase II.Microtubules.
Downstream Effect Increased apoptosis.DNA strand breaks, cell cycle arrest, apoptosis.Mitotic arrest, apoptosis.

Framework for Independent Verification: Experimental Protocols

To validate the hypothetical mechanism of action for this compound and quantify its biological activity, a series of rigorous experiments are required. The following protocols outline the necessary methodologies.

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50), providing a measure of its potency.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[7]

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for another 48-72 hours.[7]

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[7]

  • IC50 Calculation: The IC50 value is calculated from the dose-response curves.[7]

cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with varying concentrations of this compound A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G caption Experimental workflow for determining cytotoxicity using the MTT assay.

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

CETSA is used to verify direct binding of a compound to its target protein within a cell.

  • Cell Treatment: Intact cells are treated with either this compound or a vehicle control.[1]

  • Heating: The treated cells are heated to a range of temperatures.[1]

  • Cell Lysis: The cells are lysed to release the proteins.[1]

  • Protein Separation: The soluble protein fraction is separated from the aggregated proteins by centrifugation.[1]

  • Protein Detection: The amount of the target protein (e.g., PI3K, Akt) remaining in the soluble fraction at each temperature is quantified using methods like Western blotting or mass spectrometry.[1]

  • Analysis: A shift in the thermal stability of a protein in the presence of this compound indicates a direct binding interaction.[1]

This assay can determine if this compound directly inhibits a specific enzyme and characterize the nature of this inhibition.

  • Enzyme and Substrate: A purified preparation of the target enzyme (e.g., PI3K) and its specific substrate are obtained.[1]

  • Reaction Mixture: The reaction is set up in a suitable buffer containing the enzyme and varying concentrations of this compound.[1]

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate.[1]

  • Measurement of Activity: The rate of the enzymatic reaction is measured over time.[1]

  • Data Analysis: Lineweaver-Burk or Michaelis-Menten plots are used to determine the type of inhibition and the inhibition constant (Ki).[1]

Logical Framework for Mechanism of Action Elucidation

The process of verifying this compound's mechanism of action follows a logical progression from broad biological effects to specific molecular interactions.

A Initial Screening (e.g., Cytotoxicity Assay) B Identification of Affected Signaling Pathway (e.g., Western Blot for p-Akt) A->B If cytotoxic C Direct Target Identification (e.g., CETSA) B->C If pathway is modulated D Characterization of Interaction (e.g., Enzyme Inhibition Assay) C->D If direct binding is observed E Verified Mechanism of Action D->E If inhibition is characterized

Caption: Logical workflow for the elucidation of this compound's mechanism of action.

Conclusion

This compound remains a molecule of significant interest with a largely uncharacterized biological profile.[2][4] The lack of independent verification of its mechanism of action is a critical knowledge gap. By employing the experimental protocols outlined in this guide, researchers can systematically investigate its potential cytotoxic effects, identify its molecular targets, and elucidate the signaling pathways it modulates. This foundational research is paramount to unlocking the potential therapeutic applications of this compound and developing novel therapeutic strategies. The scientific community is encouraged to undertake these preclinical studies to translate the promise of this fungal metabolite into tangible clinical benefits.[3]

References

A Comparative Analysis of Aspinonene from Different Fungal Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of natural product sourcing is critical for advancing research and development. This guide provides a comparative analysis of Aspinonene, a polyketide secondary metabolite, from various fungal producers. While direct comparative performance data is scarce in publicly available literature, this document synthesizes the current knowledge on producing strains, biosynthesis, and extraction protocols to inform future investigations.

Fungal Sources of this compound

This compound is a natural product synthesized by specific fungal species within the genus Aspergillus. The primary reported producers include Aspergillus ochraceus and Aspergillus ostianus.[1][2] Additionally, a marine-derived Aspergillus species isolated from the Mariana Trench has been identified as a source of this compound, indicating that marine fungi are a promising reservoir for novel natural products.[2]

Despite the identification of these fungal sources, a significant gap exists in the scientific literature regarding the quantitative comparison of this compound yields from these different strains. The production of secondary metabolites like this compound is often highly dependent on the specific strain, culture conditions, and the extraction methods employed.[2]

Table 1: Fungal Strains Reported to Produce this compound

Fungal StrainReported Source/TypeQuantitative Yield DataReferences
Aspergillus ochraceus (e.g., DSM-7428)Common soil fungusNot extensively detailed in available literature.[1][2][1][2]
Aspergillus ostianusTerrestrial fungusData not available in public literature.[1][2][1][2]
Marine-derived Aspergillus sp.Marine fungus (Mariana Trench)Data not available in public literature.[2][2]

Biosynthesis of this compound

This compound is a branched pentaketide (B10854585), meaning its carbon skeleton is derived from five two-carbon units through the polyketide pathway.[3][4] Its biosynthesis is initiated by a polyketide synthase (PKS) enzyme, which catalyzes the condensation of one acetyl-CoA starter unit and four malonyl-CoA extender units to form a linear pentaketide intermediate.[3][5]

A key feature of this compound's biosynthesis is its close relationship with another metabolite, aspyrone.[1][4] The proposed pathway suggests that the linear pentaketide intermediate undergoes a rearrangement, followed by the formation of a hypothetical bisepoxide intermediate.[1][4] This bisepoxide serves as a critical branch point. A reduction reaction leads to the formation of this compound, while an oxidation reaction yields aspyrone.[4][5] This bifurcation is significantly influenced by the concentration of dissolved oxygen during fermentation; lower oxygen levels favor the production of this compound.[1]

G Proposed Biosynthetic Pathway of this compound acetyl_coa Acetyl-CoA + 4x Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks linear_pentaketide Linear Pentaketide Intermediate pks->linear_pentaketide rearrangement Rearrangement linear_pentaketide->rearrangement rearranged_intermediate Rearranged Intermediate rearrangement->rearranged_intermediate epoxidation Epoxidation rearranged_intermediate->epoxidation bisepoxide Hypothetical Bisepoxide Intermediate epoxidation->bisepoxide reduction Reduction (Low O2) bisepoxide->reduction oxidation Oxidation (High O2) bisepoxide->oxidation This compound This compound reduction->this compound aspyrone Aspyrone oxidation->aspyrone

Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following sections detail generalized methodologies for the production, extraction, and purification of this compound from fungal cultures. These protocols can be adapted and optimized for specific fungal strains and laboratory conditions.

Fungal Culture and Fermentation for this compound Production
  • Strain Activation and Inoculum Preparation: Revive the desired Aspergillus strain from a stock culture by inoculating it onto a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA).[6] Incubate at 25-30°C for several days until sporulation is observed.[1][7] Prepare a spore suspension by harvesting the spores in sterile water or a saline solution containing a surfactant like Tween 80.[7]

  • Seed Culture: Inoculate a nutrient-rich liquid medium, such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth, with the spore suspension.[1][6] Incubate the seed culture in a shaking incubator to promote mycelial growth.[6]

  • Production Culture: Transfer the seed culture to a larger volume of production medium. Fermentation is typically carried out in shake flasks or a bioreactor.[1] To favor this compound production, it is crucial to maintain lower dissolved oxygen levels, which can be achieved by adjusting the agitation speed and aeration rate in a bioreactor.[1] The pH of the fermentation should be monitored and controlled, as an acidic medium has been noted to be crucial for this compound production.[8]

Extraction and Purification of this compound

The isolation of this compound from the fermentation culture involves solvent extraction followed by chromatographic purification.

  • Separation of Biomass and Broth: After the fermentation period, separate the fungal biomass (mycelium) from the culture broth by filtration or centrifugation.[1]

  • Solvent Extraction: Extract the culture filtrate with a suitable organic solvent, such as ethyl acetate.[1][6] The fungal mycelium can also be extracted separately, often with a more polar solvent mixture like chloroform (B151607) and methanol.[7]

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract containing this compound and other metabolites.[1]

  • Chromatographic Purification:

    • Column Chromatography: Subject the crude extract to column chromatography using silica (B1680970) gel as the stationary phase. Elute with a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) to fractionate the extract.[1]

    • Further Purification: Collect fractions containing this compound, as identified by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Further purification can be achieved using preparative HPLC with a suitable column (e.g., C18) to obtain pure this compound.[1]

G General Workflow for this compound Isolation start Aspergillus sp. Culture fermentation Fermentation start->fermentation filtration Filtration / Centrifugation fermentation->filtration biomass Fungal Biomass filtration->biomass broth Culture Broth filtration->broth extraction2 Solvent Extraction (e.g., Chloroform/Methanol) biomass->extraction2 extraction1 Solvent Extraction (e.g., Ethyl Acetate) broth->extraction1 combine Combine Organic Extracts extraction1->combine extraction2->combine evaporation Solvent Evaporation combine->evaporation crude_extract Crude Extract evaporation->crude_extract silica Silica Gel Column Chromatography crude_extract->silica fractions Fraction Collection (TLC/HPLC Guided) silica->fractions prep_hplc Preparative HPLC fractions->prep_hplc end Pure this compound prep_hplc->end

Workflow for this compound extraction and purification.

Biological Activity of this compound

There is a notable lack of specific data in the public domain regarding the biological activities of this compound.[1][9] While many fungal secondary metabolites exhibit a wide range of bioactivities, including antimicrobial and cytotoxic effects, dedicated screening of this compound has not been extensively reported.[1][8]

However, studies on structurally similar compounds provide some insight into its potential. For instance, a related meroterpenoid, biscognienyne M, demonstrated potent cytotoxic activity against a human ovarian cancer cell line.[10] The structural similarity of this compound to other biologically active fungal polyketides, such as aspyrone, suggests that it may possess interesting pharmacological properties.[11]

Due to the limited research, a comparative analysis of the biological performance of this compound from different fungal strains is not currently feasible. Such an analysis would require dedicated studies to isolate this compound from each strain and then test its activity in standardized bioassays.

Conclusion and Future Directions

This compound is a fungal polyketide with a known biosynthetic pathway that is intricately linked to that of aspyrone.[1] While the producing fungal strains have been identified, there is a significant opportunity for further research. A critical next step is the systematic optimization of fermentation conditions for each producing strain to maximize this compound yield. The development and validation of specific analytical methods for its quantification are also essential.

Furthermore, a thorough screening of this compound's biological activities is required to uncover any potential therapeutic applications.[1] Future research should focus on performing comparative studies that directly assess the yield and bioactivity of this compound from different Aspergillus strains. This will be crucial for selecting the most promising candidates for potential drug development and for understanding the metabolic diversity within this important genus of fungi.

References

A Comparative Analysis of the Cytotoxic Potential of Aspinonene and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cytotoxic properties of the fungal metabolite aspinonene (B1181478) and its synthetic and natural analogs. It is important to note that publicly available experimental data on the direct cytotoxic effects of this compound is limited.[1][2] Consequently, this guide draws upon data from structurally related compounds to infer the potential bioactivity of this compound and to provide a framework for future research.

This compound, a polyketide isolated from Aspergillus species, remains a molecule of significant interest with a yet-to-be-fully-defined bioactivity profile.[3][4] However, the known cytotoxic activities of other secondary metabolites from Aspergillus provide a strong rationale for investigating this compound's potential as a therapeutic agent.[3] This guide summarizes the available quantitative data for key analogs, details common experimental protocols for cytotoxicity testing, and visualizes potential mechanisms of action and experimental workflows.

Comparative Cytotoxicity Data

The cytotoxic activity of this compound analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these studies. The data presented below is for compounds structurally related to this compound, providing an insight into the potential efficacy of this class of molecules.

Compound/AnalogCancer Cell LineIC50 ValueReference
Biscognienyne MA2780 (Human Ovarian Cancer)6.8 μM[1]
Asperpyrone DNot specifiedNo cytotoxicity at 5 μg/ml[1]
α-pyrone derivativesHL-60 (Promyelocytic Leukemia)0.52 - 9.85 μM[1]
PC-3 (Prostate Cancer)0.52 - 9.85 μM[1]
HCT-116 (Colorectal Carcinoma)0.52 - 9.85 μM[1]
Pyranone derivativeHEp-2 (Larynx Carcinoma)7 µg/ml[1]
HepG2 (Liver Carcinoma)7 µg/ml[1]

Experimental Protocols

The evaluation of a compound's cytotoxicity is a critical step in drug discovery. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effect.[1][5]

MTT Assay for Cytotoxicity Screening:

  • Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.[5][6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and are allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3][5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or its analogs). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included for comparison.[3][5] The plates are typically incubated for another 48 to 72 hours.[1]

  • MTT Addition: Following the treatment period, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1][5]

  • Formazan Solubilization: The culture medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from a dose-response curve.[5]

Visualizing Mechanisms and Workflows

To better understand the potential biological effects of this compound and the experimental processes involved in its evaluation, the following diagrams illustrate a hypothetical signaling pathway and a general workflow for cytotoxicity testing.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus This compound This compound Analog ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PI3K PI3K ROS->PI3K Inhibition Bax ↑ Bax ROS->Bax Akt Akt PI3K->Akt Inhibition Bcl2 ↓ Bcl-2 Akt->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed ROS-mediated apoptotic pathway for an this compound analog.

G start Start: Test Compound (this compound/Analog) cell_culture 1. Seed Cancer Cells in 96-well Plates start->cell_culture treatment 2. Treat Cells with Varying Compound Concentrations cell_culture->treatment incubation 3. Incubate for 48-72 hours treatment->incubation mtt_assay 4. Add MTT Reagent & Incubate incubation->mtt_assay solubilize 5. Solubilize Formazan Crystals mtt_assay->solubilize read_plate 6. Measure Absorbance (570 nm) solubilize->read_plate analysis 7. Data Analysis: Calculate % Viability & Determine IC50 read_plate->analysis end End: Cytotoxicity Profile analysis->end

General workflow for determining cytotoxicity using the MTT assay.

References

Head-to-head comparison of Aspinonene and aspyrone in plant defense assays.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aspinonene and aspyrone (B94758) are two closely related polyketide natural products isolated from the fungus Aspergillus ochraceus. Their shared biosynthetic origin, branching from a common bisepoxide intermediate, suggests the potential for related yet distinct biological activities. While research has focused significantly on their biosynthesis, their direct roles and comparative efficacy in mediating plant defense responses remain an area of active investigation. This guide provides a comprehensive comparison based on available data for these compounds and their structural analogs, details robust experimental protocols for their direct evaluation, and illustrates the potential signaling pathways they may modulate within a plant host.

Data Presentation: Comparative Biological Activities

Direct comparative studies on the plant defense-eliciting activities of this compound and aspyrone are not extensively documented in current literature. However, by examining the activities of these compounds and their structural analogs (α-pyrones for aspyrone and epoxide-containing meroterpenoids for this compound), we can infer their potential roles. The following table summarizes known quantitative data on their antimicrobial and cytotoxic effects.

Compound/AnalogClassTarget Organism/Cell LineAssay TypeQuantitative Data (IC₅₀/MIC)
Aspyrone Analogs
Ascopyrone Pα-PyroneGram-positive and Gram-negative bacteriaGrowth Inhibition2000-4000 mg/L
Pseudopyronines A, B, Cα-PyroneStaphylococcus aureusMinimum Inhibitory Conc.6.25, 0.156, and 0.39 µg/mL, respectively
Various α-pyronesα-PyroneHL-60, PC-3, HCT-116 (human cancer cell lines)Cytotoxicity (MTT assay)IC₅₀ values ranging from 0.52 to 9.85 µM
Pyranone derivativeα-PyroneHEp-2, HepG2 (human cancer cell lines)CytotoxicityIC₅₀ of 7 µg/ml
This compound Analogs
Biscognienyne MMeroterpenoidA2780 (human ovarian cancer cell line)CytotoxicityIC₅₀ of 6.8 μM
This compound EpoxideVariousAntimicrobial/CytotoxicityData not readily available
Aspyrone α-PyroneVariousAntimicrobial/CytotoxicityData not readily available

Experimental Protocols for Head-to-Head Comparison

To directly compare the plant defense-eliciting potential of this compound and aspyrone, a series of standardized assays can be employed. The following protocols provide a framework for such an investigation.

In Vitro Antimicrobial Activity Assay

This assay determines the direct inhibitory effect of the compounds on the growth of common plant pathogens.

a) Against Fungal Pathogens (e.g., Botrytis cinerea)

  • Culture Preparation: Grow Botrytis cinerea on Potato Dextrose Agar (B569324) (PDA) plates at 20-25°C for 5-7 days.

  • Compound Preparation: Prepare stock solutions of this compound and aspyrone (e.g., 10 mg/mL) in a suitable solvent like DMSO.

  • Media Amendment: Autoclave PDA and cool it to approximately 50-55°C. Add the test compounds to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Include a solvent-only control (e.g., DMSO not exceeding 1% v/v).

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing B. cinerea culture onto the center of the amended and control PDA plates.[1]

  • Incubation: Incubate the plates in the dark at 20-25°C.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals (e.g., 24, 48, 72 hours) until the growth on the control plate reaches the edge. Calculate the percentage of growth inhibition relative to the solvent control.[1]

b) Against Bacterial Pathogens (e.g., Pseudomonas syringae)

  • Culture Preparation: Grow Pseudomonas syringae in King's B (KB) liquid medium overnight at 28°C with shaking.

  • Assay Preparation: Spread 100 µL of the bacterial suspension (adjusted to a concentration of 1 x 10⁸ cells/mL) uniformly onto the surface of KB agar plates.

  • Compound Application: Aseptically place sterile filter paper discs (6 mm in diameter) onto the inoculated agar surface. Apply a specific volume (e.g., 10 µL) of different concentrations of this compound and aspyrone to the discs.

  • Incubation: Incubate the plates at 28°C for 24-48 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (clear zone) around each disc.

Reactive Oxygen Species (ROS) Burst Assay

This assay measures one of the earliest plant defense responses: the production of ROS.

  • Plant Material: Use leaf discs (e.g., 4 mm diameter) from 4-5 week-old Arabidopsis thaliana plants.

  • Pre-incubation: Float the leaf discs in sterile water in a 96-well plate overnight to reduce wounding effects.[2]

  • Assay Solution: Prepare a reaction solution containing luminol (B1675438) (e.g., 100 µM) and horseradish peroxidase (HRP) (e.g., 10 µg/mL).[2]

  • Elicitation: Replace the water with the assay solution containing either this compound, aspyrone (at various concentrations), or a control (solvent or a known elicitor like flg22).

  • Measurement: Immediately measure the chemiluminescence using a plate reader over a period of 60-90 minutes.[2][3] The output is recorded in Relative Light Units (RLU).

Callose Deposition Assay

This assay visualizes the deposition of callose, a β-1,3-glucan polymer that reinforces the cell wall at sites of stress or pathogen attack.

  • Treatment: Infiltrate leaves of intact Arabidopsis thaliana plants with solutions of this compound, aspyrone, or a control.

  • Incubation: Allow the plants to incubate for 12-24 hours.

  • Destaining: Harvest the treated leaves and clear the chlorophyll (B73375) by incubating in 95% ethanol.[4]

  • Staining: Wash the leaves and then stain with 0.01% aniline (B41778) blue in 67 mM K₂HPO₄ (pH 12) for at least one hour in the dark.[4]

  • Visualization: Mount the stained leaves in 50% glycerol (B35011) and visualize the callose deposits (fluorescent spots) using a fluorescence microscope with a UV filter.[4][5]

  • Quantification: Capture images and quantify the number of callose deposits per unit area using image analysis software like ImageJ.[6]

Mandatory Visualizations

Experimental Workflow

G Proposed Experimental Workflow for Comparing this compound and Aspyrone cluster_0 Direct Antimicrobial Activity cluster_1 Plant Immune Response Elicitation pathogen_prep Prepare Pathogen Cultures (B. cinerea, P. syringae) antimicrobial_assay In Vitro Antimicrobial Assays (Mycelial Growth, Zone of Inhibition) pathogen_prep->antimicrobial_assay mic_calc Determine MIC/EC₅₀ antimicrobial_assay->mic_calc data_analysis Comparative Data Analysis & Interpretation mic_calc->data_analysis plant_prep Prepare Arabidopsis thaliana (Leaf Discs, Whole Plants) ros_assay ROS Burst Assay plant_prep->ros_assay callose_assay Callose Deposition Assay plant_prep->callose_assay gene_assay PR Gene Expression (RT-qPCR) plant_prep->gene_assay ros_assay->data_analysis callose_assay->data_analysis gene_assay->data_analysis start Prepare this compound & Aspyrone Solutions start->antimicrobial_assay start->ros_assay start->callose_assay start->gene_assay

Caption: Workflow for the head-to-head comparison of this compound and aspyrone.

Signaling Pathways

G Hypothesized Plant Defense Signaling Pathways cluster_aspyrone Aspyrone (α-Pyrone) Pathway cluster_this compound This compound (Epoxide) Pathway aspyrone Aspyrone receptor_a PAMP Receptor (Putative) aspyrone->receptor_a mapk MAPK Cascade receptor_a->mapk sa_ja SA/JA Signaling mapk->sa_ja pr_genes PR Gene Expression sa_ja->pr_genes phytoalexins Phytoalexin Production sa_ja->phytoalexins defense_output Defense Responses pr_genes->defense_output phytoalexins->defense_output This compound This compound receptor_b PAMP Receptor (Unknown) This compound->receptor_b ca_influx Ca²⁺ Influx receptor_b->ca_influx ros_burst ROS Burst ca_influx->ros_burst ca_influx->defense_output callose Callose Deposition ros_burst->callose ros_burst->defense_output

References

Aspinonene Bioactivity: A Comparative Guide for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a framework for investigating the biological activities of Aspinonene, a fungal secondary metabolite with an underexplored therapeutic potential.

Currently, the scientific literature lacks extensive, publicly available experimental data on the specific biological activities of this compound, including quantitative metrics for anticancer, anti-inflammatory, or antimicrobial effects.[1][2][3] This guide, therefore, aims to bridge this knowledge gap by summarizing the known characteristics of this compound and providing detailed experimental protocols to facilitate future research. By juxtaposing this compound with other bioactive metabolites from the fungal genus Aspergillus, this document highlights potential avenues for investigation and provides a basis for comparative analysis.

Understanding this compound: Production and Biosynthesis

This compound is a polyketide metabolite produced by certain filamentous fungi, most notably Aspergillus ochraceus and Aspergillus ostianus.[4][5][6] Its biosynthesis is closely linked to that of aspyrone (B94758), another secondary metabolite produced by the same fungal strains.[4] The production of this compound versus aspyrone can be influenced by fermentation conditions, particularly the concentration of dissolved oxygen.[3][4] Lower dissolved oxygen levels tend to favor the production of this compound.[4]

The proposed biosynthetic pathway of this compound involves a polyketide synthase (PKS) that forms a linear pentaketide (B10854585) intermediate. This intermediate undergoes rearrangement to form a hypothetical bisepoxide, which serves as a key branching point. A reduction reaction then leads to the formation of this compound, while an oxidation reaction would produce aspyrone.[3][4]

cluster_0 Biosynthetic Pathway of this compound PKS Polyketide Synthase (PKS) Intermediate Linear Pentaketide Intermediate PKS->Intermediate Rearrangement Rearrangement Intermediate->Rearrangement Bisepoxide Hypothetical Bisepoxide Intermediate Rearrangement->Bisepoxide Reduction Reduction (Low Dissolved Oxygen) Bisepoxide->Reduction Oxidation Oxidation (High Dissolved Oxygen) Bisepoxide->Oxidation This compound This compound Reduction->this compound Aspyrone Aspyrone Oxidation->Aspyrone cluster_1 This compound Production and Purification Workflow Fermentation 1. Fermentation of Aspergillus ochraceus Extraction 2. Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography 3. Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Containing this compound Column_Chromatography->Fractions HPLC 4. Preparative HPLC (C18 Column) Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound cluster_2 MTT Assay Workflow Cell_Seeding 1. Seed cancer cells in 96-well plates Incubation_1 2. Incubate overnight (37°C, 5% CO2) Cell_Seeding->Incubation_1 Compound_Treatment 3. Treat cells with various concentrations of this compound Incubation_1->Compound_Treatment Incubation_2 4. Incubate for 48-72 hours Compound_Treatment->Incubation_2 MTT_Addition 5. Add MTT solution Incubation_2->MTT_Addition Incubation_3 6. Incubate for 4 hours MTT_Addition->Incubation_3 Solubilization 7. Solubilize formazan crystals with DMSO Incubation_3->Solubilization Absorbance_Measurement 8. Measure absorbance at 570 nm Solubilization->Absorbance_Measurement IC50_Calculation 9. Calculate IC50 value Absorbance_Measurement->IC50_Calculation cluster_3 Hypothetical Signaling Pathway for this compound This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibition? PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors Akt->Downstream Apoptosis Apoptosis Downstream->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Downstream->Cell_Cycle_Arrest

References

Safety Operating Guide

Navigating the Disposal of Aspinonene: A Procedural Guide for Laboratory Safety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Aspinonene, a fungal secondary metabolite isolated from Aspergillus ochraceus, is one such compound where comprehensive public safety and disposal data are limited.[1][2][3][4] In the absence of a formal Safety Data Sheet (SDS), this compound must be treated as a potentially hazardous substance, necessitating a cautious and systematic approach to its disposal.[1]

This guide provides a step-by-step operational plan for the proper disposal of this compound, based on established best practices for managing uncharacterized chemical waste. Adherence to these procedures, in conjunction with institution-specific Environmental Health & Safety (EHS) protocols, is critical for minimizing risk and ensuring regulatory compliance.

Immediate Safety and Hazard Assessment

Given the lack of a specific toxicological profile, researchers must assume this compound may be toxic, irritant, or possess unknown biological effects.[1] All handling and disposal operations should be conducted within a certified chemical fume hood to minimize exposure.[1]

Key Physicochemical Data:

The fundamental properties of this compound are summarized below. This information is crucial for selecting compatible waste containers and anticipating potential chemical incompatibilities.

PropertyValueSource
CAS Number 157676-96-5[3][5][6]
Molecular Formula C₉H₁₆O₄[1][2][3][7]
Molecular Weight 188.22 g/mol [1][2][3][7]
IUPAC Name (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol[7][8]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the mandatory steps for collecting and preparing this compound waste for final disposal by your institution's EHS department.

1. Personal Protective Equipment (PPE) Mandate: Before handling any this compound waste, the following PPE is required:

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.[1]

  • Hand Protection: Chemical-resistant nitrile gloves. Gloves must be changed immediately if contamination occurs.[1]

  • Body Protection: A standard laboratory coat must be worn at all times.[1]

  • Respiratory Protection: If there is a risk of generating aerosols outside of a fume hood, consult your EHS department regarding the need for a respirator.[1]

2. Waste Segregation and Collection: Proper segregation is essential to prevent hazardous chemical reactions.[1] Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[1]

  • Solid Waste:

    • Collect unused or expired solid this compound, contaminated gloves, weigh boats, and paper towels in a dedicated solid waste container.[1]

    • Contaminated lab supplies should be double-bagged before being placed in the container.[1]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated liquid waste container.[1]

    • Do not dispose of this compound solutions down the drain without explicit EHS approval.[1]

  • Sharps Waste:

    • Dispose of any pipette tips, needles, or broken glass contaminated with this compound in a designated, puncture-proof sharps container.[1]

3. Waste Containerization and Labeling:

  • Container Type: Use a high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-on cap that is compatible with this compound and any solvents used.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an accurate list of all contents, including solvents.

4. On-site Storage and Accumulation:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1]

  • The container must remain closed except when waste is being added.[1]

  • Utilize secondary containment, such as a chemical-resistant tray or bin, capable of holding 110% of the primary container's volume.[1]

  • Segregate the this compound waste container from incompatible materials like strong acids, bases, and oxidizing agents.[1]

5. Spill and Decontamination Protocol:

  • Spill Response: In the event of a small spill inside a fume hood, absorb the material with a compatible absorbent like vermiculite (B1170534) or sand. Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container. For large spills, evacuate the area and contact your institution's EHS immediately.[1]

  • Container Decontamination: Any empty container that held pure this compound must be triple-rinsed. The first two rinsates must be collected as hazardous liquid waste.[1] Only after this procedure can the container be considered for regular disposal or recycling, pending EHS approval.[1]

6. Final Disposal Request:

  • Once the waste container is full or you are ready for a pickup, follow your institution's procedures to submit a chemical waste disposal request to the EHS department.

Visualizing the Disposal Workflow

The logical flow for the proper disposal of this compound waste is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed from the point of generation to the final handoff for disposal.

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposal A Generate this compound Waste (Solid, Liquid, or Sharps) B Select Correct Waste Stream A->B C Solid Waste Container B->C Solids D Liquid Waste Container B->D Liquids E Sharps Container B->E Sharps F Use Labeled, Compatible Container (HDPE or Glass) C->F D->F E->F G Store Sealed Container in Designated Satellite Area F->G H Use Secondary Containment G->H I Segregate from Incompatibles H->I J Container Full? I->J K Contact EHS for Waste Pickup J->K Yes L Continue Safe Accumulation J->L No

References

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